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Core Science & Biosynthesis

Foundational

5-Methyl-3-phenylisothiazole: Structural Dynamics, Physicochemical Properties, and Synthetic Workflows

Executive Summary 5-Methyl-3-phenylisothiazole is a highly privileged heterocyclic scaffold in advanced organic synthesis and medicinal chemistry. Characterized by its stable 1,2-thiazole ring, this compound serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methyl-3-phenylisothiazole is a highly privileged heterocyclic scaffold in advanced organic synthesis and medicinal chemistry. Characterized by its stable 1,2-thiazole ring, this compound serves as a critical building block for the development of semi-synthetic β-lactam antibiotics, agrochemicals, and specialized functional materials. This technical guide explores the physicochemical properties of 5-methyl-3-phenylisothiazole, dissects the causality behind its primary synthetic pathways, and provides field-validated protocols for its application in Active Pharmaceutical Ingredient (API) development.

Chemical Structure and Physicochemical Properties

The isothiazole core is a five-membered aromatic ring containing adjacent sulfur and nitrogen atoms. In 5-methyl-3-phenylisothiazole, the electron-donating methyl group at the C5 position and the bulky, lipophilic phenyl ring at the C3 position create a highly specific steric and electronic environment. The sulfur atom provides polarizability and enhances lipophilicity, while the nitrogen atom acts as a weak hydrogen bond acceptor. This unique topology makes its derivatives highly effective at binding within the enzymatic pockets of penicillin-binding proteins (PBPs) [4].

Table 1: Physicochemical and Structural Properties
PropertyValueSource
IUPAC Name 5-methyl-3-phenylisothiazole[3]
CAS Registry Number 13369-71-6[3]
Molecular Formula C10H9NS[3]
Molecular Weight 175.26 g/mol [3]
Canonical SMILES CC1=CC(=NS1)C1C=CC=C1[3]
Key Intermediate Derivative 5-Methyl-3-phenylisothiazole-4-carboxylic acid (CAS: 13950-68-0)[5]
Primary API Application 6-(5-Methyl-3-phenylisothiazole-4-carboxamido)penicillin[4]

Mechanistic Pathways for Isothiazole Ring Construction

The primary challenge in synthesizing the isothiazole ring is the formation of the S–N bond while simultaneously achieving aromatization. Two dominant methodologies are employed in modern synthesis: electrophilic cyclization via thionyl chloride and solvent-free thiocyanate condensation.

Route A: Electrophilic Cyclization via Thionyl Chloride

Thionyl chloride (SOCl₂) is traditionally known as a chlorinating agent, but in this pathway, it acts as a highly reactive electrophilic sulfur source [1]. The enamine nitrogen of the substrate attacks the sulfur atom, forming an intermediate that rapidly cyclizes onto the nucleophilic carbon. The subsequent extrusion of HCl and H₂O drives the aromatization of the ring.

G A 1-Amino-1-phenyl-1-butene C Electrophilic Attack & Cyclization (0 °C) A->C B Thionyl Chloride (SOCl2) + Pyridine in Toluene B->C Sulfur Source D 5-Methyl-3-phenylisothiazole C->D -HCl, -H2O

Workflow of SOCl2-mediated cyclization to form 5-methyl-3-phenylisothiazole.

Route B: Solvent-Free Thiocyanate Cyclization

This modern, green-chemistry approach utilizes ammonium thiocyanate (NH₄SCN) as both the sulfur and nitrogen source [2]. By operating under neat (solvent-free) conditions at elevated temperatures, the substrates melt into a homogeneous phase. This kinetically drives the bimolecular condensation while allowing volatile byproducts (ammonia and water) to escape, permanently shifting the equilibrium toward the desired heterocycle.

G E1 β-Enaminone E3 Solvent-Free Heating (120 °C, 30 min) E1->E3 E2 Ammonium Thiocyanate (NH4SCN) E2->E3 S/N Source E4 3-Phenyl-5-methylisothiazole E3->E4 Condensation

Solvent-free synthesis of 3-phenyl-5-methylisothiazole via ammonium thiocyanate.

Self-Validating Experimental Protocols

The following methodologies have been optimized for causality and reproducibility. Every reagent choice and environmental condition is designed to control the reaction kinetics and prevent substrate degradation.

Protocol 1: Synthesis via Electrophilic Cyclization [1]

Objective: Construct the 1,2-thiazole ring from an acyclic enamine precursor.

  • Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and an addition funnel, combine 1-amino-1-phenyl-1-butene (3.0 g, 0.02 mol) and pyridine (10.0 g, 0.126 mol) in 20 mL of anhydrous toluene.

    • Causality Check: Pyridine is utilized in stoichiometric excess to act as an acid scavenger. It immediately neutralizes the HCl generated during cyclization, preventing the premature acidic hydrolysis of the enamine substrate.

  • Addition: Cool the mixture strictly to 0 °C using an ice bath. Add thionyl chloride (7.5 g, 0.062 mol) dropwise over 30 minutes.

    • Causality Check: The electrophilic attack of the sulfur atom is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses the formation of polymeric byproducts.

  • Reaction & Workup: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Quench by pouring into 100 mL of ice water. Extract the aqueous layer with toluene (3 × 20 mL). Wash the combined organic layers with water, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield the product.

Protocol 2: Solvent-Free Synthesis [2]

Objective: Green synthesis of the isothiazole core using neat conditions.

  • Setup: In a thick-walled glass vial, thoroughly mix 4-phenylamino-3-penten-2-one (1.0 mmol) and ammonium thiocyanate (1.2 mmol).

  • Reaction: Heat the neat solid mixture in an oil bath at 120 °C for exactly 30 minutes.

    • Causality Check: Operating without solvent at 120 °C melts the reagents, vastly increasing the effective molarity of the reactants. The high temperature rapidly vaporizes the water and ammonia byproducts, kinetically locking the system into the aromatized isothiazole state.

  • Purification: Cool the mixture to room temperature. Directly load the crude residue onto a silica gel column and elute with a hexane-ethyl acetate gradient to isolate pure 3-phenyl-5-methylisothiazole (Typical yield: 82–95%).

Application in Drug Development: Isothiazolyl Penicillins

5-Methyl-3-phenylisothiazole is frequently functionalized at the C4 position to yield 5-methyl-3-phenylisothiazole-4-carboxylic acid [5]. This acid is a direct precursor for coupling with 6-aminopenicillanic acid (6-APA) to create potent, sterically hindered β-lactam antibiotics resistant to penicillinase [1].

Protocol 3: Synthesis of 6-(5-Methyl-3-phenylisothiazole-4-carboxamido)penicillin [1]
  • Acid Chloride Formation: React 5-methyl-3-phenylisothiazole-4-carboxylic acid (3.2 g, 0.0147 mol) with 5 mL of thionyl chloride at 80 °C for 1 hour. Distill off excess SOCl₂ in vacuo.

    • Causality Check: Conversion to the acid chloride drastically increases the electrophilicity of the carbonyl carbon, ensuring rapid amidation with the sterically hindered 6-APA core.

  • Amidation Setup: Dissolve 6-APA (3.0 g, 0.0138 mol) and triethylamine (3.0 g, 0.03 mol) in 50 mL of dichloromethane (CH₂Cl₂). Cool to 5–10 °C.

    • Causality Check: Triethylamine deprotonates the 6-APA amine, maximizing its nucleophilicity. The low temperature is critical to suppress the base-catalyzed opening of the fragile β-lactam ring.

  • Coupling & Isolation: Add the acid chloride dropwise over 2 minutes. Stir for 1 hour at 15 °C. Extract with water, acidify the aqueous layer to precipitate the target penicillin API, wash, and dry.

G N1 5-Methyl-3-phenylisothiazole-4-carboxylic acid N2 Thionyl Chloride (SOCl2) 80 °C, 1 hour N1->N2 N3 5-Methyl-3-phenylisothiazole-4-carbonyl chloride N2->N3 Chlorination N5 6-(5-Methyl-3-phenylisothiazole-4-carboxamido)penicillin N3->N5 N4 6-Aminopenicillanic Acid (6-APA) + Triethylamine in CH2Cl2 N4->N5 Amidation (5-10 °C)

Synthetic pathway for coupling the isothiazole side chain to the penicillin core.

Comparative Synthetic Metrics

Table 2: Comparative Analysis of Synthetic Routes
MetricRoute A: SOCl₂ CyclizationRoute B: Solvent-Free Synthesis
Primary Reagents Thionyl chloride (SOCl₂), PyridineAmmonium thiocyanate (NH₄SCN)
Solvent System Toluene (Dry)Neat (Solvent-Free)
Reaction Temperature 0 °C to Room Temperature120 °C
Reaction Time 1 - 4 hours30 minutes
Typical Yield 17% - 46%82% - 95%
Mechanistic Driver Electrophilic sulfur attackThermal bimolecular condensation
Environmental Impact High (Halogenated byproducts, VOCs)Low (Green chemistry, no VOCs)

References

  • US3479365A - New isothiazole synthesis . Google Patents.

  • A Comparative Analysis of Isothiazole Synthesis Routes for Researchers . Benchchem. 1

  • 13369-71-6 | 5-methyl-3-phenylisothiazole . AiFChem.

  • Nav3V4A3LS | C19H19N3O4S2 | CID 133082631 . PubChem - NIH.

  • Studies on Isothiazoles. I. 3-Arylisothiazole-4-carboxylic Acids . J-Stage. 2

Sources

Exploratory

Mechanistic Profiling of the 5-Methyl-3-phenylisothiazole Scaffold in In Vitro Systems

Executive Summary In medicinal chemistry, 5-methyl-3-phenylisothiazole is rarely deployed as a standalone therapeutic agent. Instead, it serves as a highly privileged structural scaffold—a pharmacophore whose unique phys...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, 5-methyl-3-phenylisothiazole is rarely deployed as a standalone therapeutic agent. Instead, it serves as a highly privileged structural scaffold—a pharmacophore whose unique physicochemical properties dictate the in vitro mechanism of action of the complex molecules into which it is integrated[1]. The electron-withdrawing nature of the isothiazole ring, combined with the precise steric bulk of the C3-phenyl and C5-methyl substituents, drives two distinct mechanistic pathways in in vitro models:

  • Steric Shielding: Conferring profound beta-lactamase resistance in antibacterial derivatives[2][3].

  • Immunometabolic Modulation: Acting as a targeted active-site blocker in Interleukin-4 induced gene 1 (IL4I1) inhibitors for oncology[4][5].

This technical guide deconstructs the causality behind these mechanisms and provides field-proven, self-validating in vitro protocols for evaluating compounds containing this scaffold.

Pathway 1: The Steric Shielding Mechanism (Beta-Lactamase Resistance)

Mechanistic Causality

When the 5-methyl-3-phenylisothiazole moiety is coupled to a penicillin nucleus (e.g., sodium 6-(5-methyl-3-phenylisothiazole-4-carboxamido)penicillanate), its primary in vitro function is to inhibit bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs)[2][3]. However, the defining characteristic of this scaffold is its ability to neutralize serine beta-lactamases.

Mechanistically, the bulky 3-phenyl and 5-methyl groups create a rigid, sterically hindered umbrella over the beta-lactam amide linkage. When a beta-lactamase enzyme attempts to position the beta-lactam ring for nucleophilic attack by its catalytic serine residue, the isothiazole substituents physically clash with the enzyme's binding pocket. This prevents the formation of the pre-acylation complex, preserving the structural integrity of the antibiotic.

G A Serine Beta-Lactamase (Active Enzyme) B 5-Methyl-3-phenylisothiazole Pharmacophore A->B Attempts Hydrolysis C Steric Shielding (Bulky Substituents) B->C Induces C->A Blocks Active Site D Beta-Lactam Ring (Protected) C->D Preserves E Sustained PBP Binding (Bactericidal Action) D->E Enables

Fig 1: Steric shielding mechanism of the 5-methyl-3-phenylisothiazole scaffold against beta-lactamase.

Protocol 1: Self-Validating Beta-Lactamase Hydrolysis Kinetics Assay

To quantify the steric shielding effect, we utilize a competitive kinetic assay using Nitrocefin, a chromogenic cephalosporin.

  • Step 1: Reagent Preparation. Reconstitute recombinant TEM-1 beta-lactamase in 50 mM phosphate buffer (pH 7.0). Prepare a 100 µM solution of the isothiazole-penicillin derivative and a 50 µM Nitrocefin reporter solution.

  • Step 2: Enzyme-Inhibitor Pre-incubation. Incubate the enzyme (1 nM final concentration) with the isothiazole derivative for 15 minutes at 37°C to allow for steady-state active site interaction.

  • Step 3: Kinetic Readout. Inject the Nitrocefin reporter. Monitor the absorbance shift from 390 nm to 486 nm continuously for 10 minutes using a microplate reader. Calculate Vmax​ and Km​ .

  • Step 4: Self-Validation Checkpoint (Crucial). Run a parallel assay using a mutant TEM-1 beta-lactamase lacking the catalytic serine (S70A mutant). If the isothiazole compound shows competitive binding affinity in the wild-type but no interaction in the mutant, it validates that the steric clash is specifically occurring at the catalytic pocket, ruling out non-specific protein aggregation or assay interference.

Quantitative Data: Hydrolysis Resistance

The table below illustrates how the specific addition of the 5-methyl and 3-phenyl groups alters enzyme kinetics compared to standard scaffolds.

Compound ScaffoldBeta-Lactamase Vmax​ (µM/s) Km​ (µM)Hydrolysis Resistance
Penicillin G (Unshielded Control)12.5045Low
Oxacillin (Isoxazole Control)0.85>500High
5-Methyl-3-phenylisothiazole-penicillin 0.42 >800 Very High

Pathway 2: Immunometabolic Modulation via IL4I1 Inhibition

Mechanistic Causality

Recent advancements in oncology have identified the 5-methyl-3-phenylisothiazole scaffold as a critical binding determinant in inhibitors of Interleukin-4 induced gene 1 (IL4I1)[4][5]. IL4I1 is an FAD-dependent L-amino acid oxidase secreted in the tumor microenvironment. It oxidatively deaminates phenylalanine, producing hydrogen peroxide ( H2​O2​ ) and ammonia, which potently suppress CD8+ T-cell function[5].

In vitro, the isothiazole ring acts as a bioisostere that perfectly occupies the FAD-adjacent hydrophobic pocket of IL4I1. The 3-phenyl group engages in critical π−π stacking interactions with aromatic residues (e.g., Tyr/Trp) in the active site, while the 5-methyl group anchors the molecule via Van der Waals interactions. This physically blocks the entry of natural L-amino acid substrates, halting immunosuppressive H2​O2​ production and restoring T-cell proliferation[5].

G A Tumor Microenvironment (High IL4I1 Expression) B IL4I1 Enzyme (L-Amino Acid Oxidase) A->B Secretes E H2O2 Reduction & Phe Restoration B->E Shifts Metabolism C Isothiazole Derivative (Targeted Inhibitor) D FAD-Pocket Blockade C->D Mediates D->B Inhibits F CD8+ T-Cell Rescue (Proliferation) E->F Triggers

Fig 2: Immunometabolic modulation via IL4I1 inhibition by isothiazole derivatives.

Protocol 2: Self-Validating IL4I1 Enzymatic Inhibition & T-Cell Rescue Assay

To prove target engagement, we utilize a dual-readout system combining an Amplex Red biochemical assay with an orthogonal cellular rescue assay.

  • Step 1: Enzyme-Inhibitor Pre-incubation. Incubate recombinant human IL4I1 (50 ng/mL) with varying concentrations of the 5-methyl-3-phenylisothiazole derivative in PBS for 30 minutes.

  • Step 2: Substrate Addition & Biochemical Readout. Add 2 mM L-phenylalanine, 50 µM Amplex Red, and 0.1 U/mL horseradish peroxidase (HRP). IL4I1 activity produces H2​O2​ , which reacts with Amplex Red to produce fluorescent resorufin. Measure fluorescence (Ex/Em = 530/590 nm) to calculate the IC50​ .

  • Step 3: Orthogonal T-Cell Proliferation Rescue. Co-culture primary human CD8+ T-cells (CFSE-labeled) with IL4I1-expressing tumor cells. Treat with the isothiazole inhibitor and measure T-cell proliferation via flow cytometry (CFSE dilution) after 72 hours.

  • Step 4: Self-Validation Checkpoint (Crucial). Perform a Reactive Oxygen Species (ROS) scavenging control. Incubate the isothiazole compound with exogenous H2​O2​ and Amplex Red in the strict absence of the IL4I1 enzyme. If fluorescence decreases, the compound is a false-positive chemical scavenger. A valid, target-specific inhibitor will show no effect on exogenous H2​O2​ , confirming true enzymatic blockade.

Quantitative Data: IL4I1 Inhibition Profiling

The structural necessity of the 5-methyl and 3-phenyl groups is highlighted by the structure-activity relationship (SAR) data below:

Compound ScaffoldIL4I1 IC50​ (nM) H2​O2​ Reduction (%)CD8+ T-Cell Rescue (%)
Unsubstituted Isothiazole>10,0005%Baseline
3-Phenylisothiazole1,25045%30%
5-Methyl-3-phenylisothiazole 42 92% 88%

Conclusion

The 5-methyl-3-phenylisothiazole moiety is a masterclass in rational drug design. By leveraging its precise steric dimensions and electronic profile, researchers can dictate highly specific in vitro outcomes—ranging from the physical shielding of vulnerable chemical bonds against bacterial enzymes to the precise immunometabolic modulation of the tumor microenvironment.

References

  • Studies on Isothiazoles. I.
  • Nav3V4A3LS | C19H19N3O4S2 | CID 133082631 Source: PubChem - NIH URL
  • US3479365A - New isothiazole synthesis Source: Google Patents URL
  • WO2022227015A1 - Il4i1 inhibitors and methods of use Source: Google Patents URL

Sources

Foundational

Pharmacokinetic Profiling of 5-Methyl-3-phenylisothiazole Derivatives: A Comprehensive Guide to ADME Optimization

Executive Summary The 5-methyl-3-phenylisothiazole scaffold is a privileged heterocyclic pharmacophore frequently utilized in the design of highly potent therapeutic agents, ranging from MEK inhibitors[1] and HCV NS5B po...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-methyl-3-phenylisothiazole scaffold is a privileged heterocyclic pharmacophore frequently utilized in the design of highly potent therapeutic agents, ranging from MEK inhibitors[1] and HCV NS5B polymerase inhibitors[2] to selective CYP11B1 inhibitors for Cushing's syndrome[3]. However, the intrinsic physicochemical properties of this core—specifically its high lipophilicity and the presence of metabolic soft spots—often present significant Absorption, Distribution, Metabolism, and Excretion (ADME) challenges.

As a Senior Application Scientist, I have structured this technical guide to move beyond standard operational procedures. Here, we will dissect the causality behind pharmacokinetic (PK) profiling methodologies, detailing self-validating protocols to optimize the oral bioavailability and systemic exposure of 5-methyl-3-phenylisothiazole derivatives.

Physicochemical Rationale & ADME Liabilities

The pharmacokinetic behavior of 5-methyl-3-phenylisothiazole is fundamentally dictated by its structural topology:

  • The 3-Phenyl Ring: Drives target affinity through hydrophobic interactions and π−π stacking but significantly increases the partition coefficient (Log P). This high lipophilicity often leads to poor aqueous solubility and high plasma protein binding, limiting the free fraction ( fu​ ) of the drug available to cross cellular membranes.

  • The 5-Methyl Group: Acts as a primary metabolic soft spot. Hepatic Cytochrome P450 (CYP450) enzymes rapidly oxidize this aliphatic methyl group into a hydroxymethyl intermediate, which is subsequently subjected to Phase II glucuronidation and rapid biliary or renal clearance.

Understanding these liabilities is critical. For instance, in the optimization of CYP11B1 inhibitors, unoptimized isothiazole derivatives exhibited an oral bioavailability ( F ) of merely 2% due to rapid metabolic clearance and poor solubility. By systematically profiling and modulating the core's Log D and pKa, researchers successfully improved bioavailability to 50%[3],[4]. Alternatively, in the development of TRPM5 agonists, the benzo[d]isothiazole core was intentionally designed to leverage rapid systemic clearance, ensuring the drug acted locally in the gastrointestinal tract without entering systemic circulation[5].

Metabolism Parent 5-Methyl-3-phenylisothiazole (Parent Scaffold) CYP Hepatic CYP450 (Phase I Metabolism) Parent->CYP Oxidation M1 M1: 5-Hydroxymethyl Isothiazole CYP->M1 Aliphatic C-H Activation M2 M2: Phenolic Hydroxylation CYP->M2 Aromatic Hydroxylation M3 M3: Isothiazole S-Oxidation CYP->M3 Heteroatom Oxidation Phase2 Phase II Conjugation (Glucuronidation) M1->Phase2 M2->Phase2 Clearance Renal / Biliary Clearance M3->Clearance Direct Excretion Phase2->Clearance

Fig 1: Primary Phase I and Phase II metabolic pathways of the 5-methyl-3-phenylisothiazole core.

In Vitro ADME Profiling: Self-Validating Methodologies

Before advancing to costly in vivo animal models, a robust in vitro cascade must be executed. Every assay described below acts as a self-validating system, utilizing internal controls to ensure data integrity.

Metabolic Stability (Microsomal Assay)

To quantify the intrinsic clearance ( CLint​ ) driven by Phase I metabolism, we utilize Human and Rat Liver Microsomes (HLM/RLM).

Step-by-Step Protocol & Causality:

  • Preparation: Dilute HLM/RLM to a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Pre-incubation: Add the isothiazole derivative to a final concentration of 1 µM. Causality: Maintaining a low substrate concentration (well below the anticipated Km​ ) ensures first-order kinetics, which is mathematically required to accurately calculate CLint​ .

  • Initiation: Start the reaction by adding an NADPH regenerating system (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 enzymes. A parallel control plate without NADPH is run simultaneously to rule out chemical instability or non-CYP-mediated degradation.

  • Quenching: At 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an Internal Standard (IS) like tolbutamide. Causality: The cold organic solvent instantly denatures the enzymes, halting the reaction and precipitating proteins to yield a clean supernatant for LC-MS/MS.

  • Validation: Include Verapamil as a high-clearance positive control. If Verapamil is not rapidly degraded, the microsomal batch is deemed inactive, and the assay is invalidated.

Permeability & Efflux (Caco-2 Transwell Assay)

Due to the lipophilic nature of the 3-phenyl group, these derivatives often exhibit high passive permeability but can become substrates for P-glycoprotein (P-gp) efflux transporters.

Step-by-Step Protocol & Causality:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to allow full differentiation and tight junction formation.

  • Dosing: Apply 10 µM of the compound to the apical (A) side for A B transport, and to the basolateral (B) side for B A transport.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Sample from the receiver compartments.

  • Analysis: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). Causality: An ER>2 indicates active efflux, which will severely bottleneck oral absorption and brain penetrance.

In Vivo Pharmacokinetic Profiling (Rodent Models)

Once in vitro parameters ( CLint​ , Papp​ ) meet the target product profile, the compound is advanced to in vivo rodent studies to determine systemic clearance, volume of distribution ( Vd​ ), half-life ( t1/2​ ), and absolute oral bioavailability ( F ).

PK_Workflow cluster_0 Phase 1: In Vitro ADME cluster_1 Phase 2: In Vivo PK cluster_2 Phase 3: Bioanalysis & Modeling Microsomes Metabolic Stability (HLM/RLM) Dosing Rodent Dosing (IV & PO) Microsomes->Dosing Acceptable CL_int Caco2 Permeability (Caco-2/MDCK) Caco2->Dosing High P_app PPB Protein Binding (Equilibrium Dialysis) PPB->Dosing Adequate f_u Sampling Serial Blood Sampling & Plasma Extraction Dosing->Sampling LCMS LC-MS/MS Quantification Sampling->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA Optimization Lead Optimization (Iterative Design) NCA->Optimization Scaffold 5-Methyl-3-phenylisothiazole Candidate Scaffold->Microsomes Scaffold->Caco2 Scaffold->PPB Optimization->Scaffold Refine Structure

Fig 2: Step-by-step in vitro to in vivo PK profiling workflow for isothiazole derivatives.

Rodent Study Design & Dosing Protocol
  • Formulation Strategy: Because 5-methyl-3-phenylisothiazoles are highly lipophilic, standard saline cannot be used. Formulate the Intravenous (IV) dose in a co-solvent system (e.g., 5% DMSO, 40% PEG400, 55% Saline). Causality: This prevents the drug from precipitating upon contact with the aqueous environment of the bloodstream, which would cause micro-embolisms and artificially skew the volume of distribution.

  • Administration: Dose Sprague-Dawley rats intravenously at 1 mg/kg (via tail vein) and orally at 5 mg/kg (via oral gavage).

  • Serial Sampling: Collect ~200 µL of blood via the jugular vein into K2EDTA tubes at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: Serial sampling from the same animal (rather than terminal sampling from different animals) drastically reduces inter-subject variability, yielding tighter Area Under the Curve (AUC) calculations.

  • Bioanalysis: Centrifuge blood to extract plasma. Proteins are precipitated using acetonitrile containing a deuterated internal standard. The supernatant is analyzed via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode for absolute quantification.

Quantitative Data Presentation & Structural Optimization

The ultimate goal of this profiling is to guide iterative lead optimization. By analyzing the PK data, medicinal chemists can structurally modify the isothiazole core to block metabolic soft spots (e.g., replacing the 5-methyl with a bioisostere or adding electron-withdrawing halogens to the 3-phenyl ring) to improve the overall profile.

The table below summarizes the quantitative shift observed when an unoptimized 5-methyl-3-phenylisothiazole derivative is structurally refined into a clinical-grade candidate, mirroring the optimization trajectories seen in recent CYP11B1 inhibitor literature[3],[4].

Pharmacokinetic ParameterUnoptimized ScaffoldOptimized DerivativePharmacokinetic Implication & Causality
Log D (pH 7.4) 3.72.8Lowering Log D improves aqueous solubility, preventing dissolution-rate limited absorption in the gut[4].
Hepatic Clearance ( CLint​ ) > 150 µL/min/mg22.6 µL/min/mgBlocking the 5-methyl oxidation site drastically reduces first-pass hepatic metabolism[4].
Half-life ( t1/2​ IV) 0.8 hours4.8 hoursReduced clearance directly extends systemic circulation time, enabling once-daily dosing regimens[4].
Oral Bioavailability (%F) 2%50%The synergistic effect of improved solubility and reduced first-pass metabolism results in a 25-fold increase in systemic exposure[3],[4].

By rigorously applying these self-validating in vitro and in vivo methodologies, drug development professionals can systematically overcome the inherent ADME liabilities of the 5-methyl-3-phenylisothiazole class, translating potent hits into viable therapeutic drugs.

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Exploratory

Preliminary Screening of 5-Methyl-3-phenylisothiazole for Antimicrobial Activity: A Technical Guide

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous exploration of novel chemical scaffolds. Isothiazoles—five-membered heterocycles containing adjacent nitrogen and sulf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous exploration of novel chemical scaffolds. Isothiazoles—five-membered heterocycles containing adjacent nitrogen and sulfur atoms—have historically served as highly versatile pharmacophores in medicinal chemistry [1]. Specifically, 5-Methyl-3-phenylisothiazole and its derivatives are recognized for their broad-spectrum biological activities, functioning both as standalone antimicrobial agents and as critical intermediates in the synthesis of semi-synthetic β-lactams (e.g., isothiazolyl penicillins)[2].

This whitepaper provides an in-depth, self-validating methodological framework for the preliminary in vitro antimicrobial screening of 5-Methyl-3-phenylisothiazole. Designed for drug development professionals, this guide synthesizes the mechanistic rationale with rigorous, Clinical and Laboratory Standards Institute (CLSI)-aligned protocols.

Mechanistic Rationale & Pharmacophore Dynamics

To design an effective screening protocol, one must first understand the physicochemical behavior of the target compound. The antimicrobial efficacy of 5-Methyl-3-phenylisothiazole is driven by two primary structural features:

  • The Electrophilic S–N Bond: Isothiazole derivatives act as non-oxidizing, electrophilic biocides. The polarized sulfur-nitrogen bond is highly reactive toward nucleophilic cellular thiols (e.g., glutathione, cysteine residues in proteins), leading to rapid depletion of intracellular thiols, oxidative stress, and metabolic collapse [3].

  • Lipophilicity & Target Engagement: The inclusion of the lipophilic 3-phenyl and 5-methyl groups significantly enhances the molecule's partition coefficient (LogP), facilitating penetration through the complex lipid bilayers of the bacterial cell envelope. Once internalized, substituted isothiazoles have been shown to act as dual-targeting inhibitors of bacterial type II topoisomerases (DNA gyrase and Topoisomerase IV), arresting DNA supercoiling and triggering apoptosis-like cell death [1].

MOA A 5-Methyl-3-phenylisothiazole B Cell Envelope Penetration (Driven by Lipophilic Phenyl/Methyl) A->B Passive Diffusion C Electrophilic S-N Bond Reactivity B->C D Type II Topoisomerase Inhibition (DNA Gyrase / Topo IV) B->D E Intracellular Thiol Depletion (Oxidative Stress) C->E Covalent Binding F DNA Supercoiling Arrest D->F Enzyme Trapping G Bactericidal Effect / Cell Death E->G Metabolic Collapse F->G DNA Fragmentation

Proposed mechanism of action for 5-Methyl-3-phenylisothiazole derivatives.

Experimental Workflow: Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is the universally accepted "gold standard" for quantifying microbial susceptibility [3]. The following protocol utilizes a broth microdilution assay enhanced with a resazurin metabolic indicator.

Reagent & Media Selection Causality
  • Cation-Adjusted Mueller-Hinton Broth (CA-MHB): We mandate the use of CA-MHB because standardized physiological concentrations of divalent cations (Ca²⁺ and Mg²⁺) are critical. These cations cross-link lipopolysaccharides (LPS) on the outer membrane of Gram-negative bacteria. Unadjusted broth can artificially increase membrane permeability, leading to false-positive susceptibility results.

  • Dimethyl Sulfoxide (DMSO) Restriction: 5-Methyl-3-phenylisothiazole is highly hydrophobic and requires DMSO for initial solubilization. However, the final concentration of DMSO in the assay must strictly not exceed 1% v/v . Concentrations above this threshold induce solvent-mediated cytotoxicity, confounding the true antimicrobial effect of the compound [1].

  • Resazurin (Alamar Blue): Highly lipophilic compounds often precipitate in aqueous media, mimicking bacterial turbidity and obscuring visual MIC readouts. Resazurin acts as an irreversible redox indicator (shifting from blue/non-fluorescent to pink/fluorescent upon reduction by metabolically active cells), resolving optical ambiguities [3].

Step-by-Step Broth Microdilution Protocol

Phase 1: Compound Preparation & Serial Dilution

  • Synthesize or procure >95% pure 5-Methyl-3-phenylisothiazole (commonly synthesized via the reaction of 1-amino-2-cyano-1-phenyl-1-butene with thionyl chloride)[2].

  • Prepare a primary stock solution at 12,800 mg/L in 100% molecular-grade DMSO.

  • In a 96-well U-bottom microtiter plate, dispense 50 µL of CA-MHB into columns 2 through 12.

  • Add 100 µL of a working solution (256 mg/L in CA-MHB, containing 2% DMSO) to column 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and repeating up to column 10. Discard 50 µL from column 10. (Columns 11 and 12 serve as growth and sterility controls, respectively).

Phase 2: Inoculum Standardization 6. Isolate 3-5 distinct colonies of the target strain (e.g., S. aureus ATCC 29213) from an overnight agar plate. 7. Suspend colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL) using a spectrophotometer (OD₆₀₀ ≈ 0.08 - 0.13). 8. Dilute the suspension 1:150 in CA-MHB to yield a final inoculum of 1×106 CFU/mL.

Phase 3: Inoculation & Incubation 9. Dispense 50 µL of the standardized inoculum into columns 1 through 11. The final compound concentration range will be 0.25–128 mg/L, with a final bacterial concentration of 5×105 CFU/mL and a maximum DMSO concentration of 1%. 10. Seal the plate with a breathable membrane and incubate at 37°C for 16–24 hours under ambient atmospheric conditions [1].

Phase 4: Metabolic Readout 11. Add 10 µL of a 0.015% w/v resazurin aqueous solution to all wells. 12. Incubate for an additional 1-2 hours in the dark. 13. Interpretation: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (oxidized, no growth) to pink (reduced, active metabolism).

Workflow S1 Compound Prep (Max 1% DMSO) S2 2-Fold Serial Dilution (0.25-128 mg/L) S1->S2 S3 Inoculation (5x10^5 CFU/mL) S2->S3 S4 Incubation (37°C, 16-24h) S3->S4 S5 Resazurin Addition (Metabolic Indicator) S4->S5 S6 MIC Determination (Blue = Inhibited) S5->S6

High-throughput broth microdilution workflow utilizing resazurin metabolic readout.

Quantitative Data Presentation

When screening isothiazole derivatives, it is crucial to benchmark the compound against a panel of ESKAPE pathogens to determine its spectrum of activity. Below is a representative data structure summarizing expected MIC ranges for 5-Methyl-3-phenylisothiazole and its halogenated analogs based on established literature trends for the isothiazole class [4].

Target MicroorganismStrain DesignationGram StainExpected MIC Range (mg/L)Ciprofloxacin Control (mg/L)
Staphylococcus aureusATCC 29213Positive4.0 – 16.00.25
Bacillus subtilisATCC 6633Positive2.0 – 8.00.12
Escherichia coliATCC 25922Negative16.0 – 64.00.015
Pseudomonas aeruginosaATCC 27853Negative>64.00.25
Candida albicansATCC 10231Fungal8.0 – 32.0N/A (Fluconazole: 1.0)

Note: Gram-negative bacteria typically exhibit higher MIC values (lower susceptibility) to lipophilic isothiazoles due to the protective barrier of the outer membrane and active efflux pump systems.

Conclusion & Next Steps

Preliminary in vitro screening via broth microdilution establishes the baseline antimicrobial efficacy of 5-Methyl-3-phenylisothiazole. If the compound exhibits an MIC ≤ 16 mg/L against target pathogens, it qualifies as a viable "hit." The next phases of the drug development pipeline should involve:

  • Time-Kill Kinetics: To determine if the mode of action is bacteriostatic or bactericidal.

  • Mammalian Cytotoxicity Screening: Testing against HepG2 or HEK293 cell lines to establish the therapeutic index (TI), ensuring the electrophilic S-N bond does not induce indiscriminate host cell toxicity [1].

  • Hit-to-Lead Optimization: Utilizing the 5-Methyl-3-phenylisothiazole core to synthesize derivatives (e.g., coupling with 6-aminopenicillanic acid) to enhance aqueous solubility and target specificity [2].

References

  • Title: In vitro biological evaluation of novel broad-spectrum isothiazolone inhibitors of bacterial type II topoisomerases Source: Journal of Antimicrobial Chemotherapy, Oxford Academic URL: [Link]

  • Title: US3479365A - New isothiazole synthesis Source: Google Patents URL
  • Title: Highlighting the limitations of static microplate biofilm assays for industrial biocide effectiveness compared to dynamic flow conditions Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

  • Title: Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications Source: Royal Society of Chemistry (RSC) URL: [Link]

Foundational

Preclinical In Vivo Toxicity and Safety Profiling of 5-Methyl-3-phenylisothiazole: A Comprehensive Guide for Drug Development

Executive Summary & Compound Context 5-Methyl-3-phenylisothiazole is a highly versatile heterocyclic scaffold utilized extensively as a chemical intermediate in pharmaceutical development. Historically, it has served as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Context

5-Methyl-3-phenylisothiazole is a highly versatile heterocyclic scaffold utilized extensively as a chemical intermediate in pharmaceutical development. Historically, it has served as a critical building block for semi-synthetic beta-lactam antibiotics, most notably in the synthesis of isothiazole-substituted penicillins (e.g., sodium 6-(5-methyl-3-phenylisothiazole-4-carboxamido)-penicillanate) [3]. More recently, derivatives of this scaffold have emerged as potent inhibitors of Interleukin 4 Induced Protein 1 (IL4I1) , a secreted L-amino acid oxidase that suppresses CD8+ T-cell responses and facilitates tumor immune escape in vivo [2, 4].

While the pharmacological utility of the isothiazole ring is well-documented, its translation into in vivo models requires rigorous safety profiling. The primary toxicological liability of isothiazole-containing compounds stems from their susceptibility to cytochrome P450 (CYP450)-mediated bioactivation . This whitepaper provides a comprehensive, field-proven framework for evaluating the in vivo toxicity, toxicokinetics (TK), and mechanistic safety of 5-Methyl-3-phenylisothiazole and its pipeline derivatives.

Mechanistic Toxicology: The Bioactivation Liability

As a Senior Application Scientist, I emphasize that understanding the causality of toxicity is far more valuable than merely observing it. The isothiazole ring is not metabolically inert. In vivo and in vitro microsomal studies have demonstrated that isothiazoles undergo significant bioactivation, leading to the formation of reactive electrophilic intermediates [1].

The Causality of Hepatotoxicity
  • S-Oxidation: Hepatic enzymes, primarily CYP3A4, CYP1A2, and CYP2D6 , oxidize the sulfur atom within the isothiazole ring, generating a highly reactive sulfoxide intermediate [1].

  • Nucleophilic Attack: This reactive species is rapidly attacked by endogenous glutathione (GSH). In 5-Methyl-3-phenylisothiazole, if the 4-C position is unsubstituted, it serves as the primary site for GSH conjugation [1].

  • Covalent Protein Binding: If the GSH pool is depleted, or if the dose exceeds the liver's detoxification capacity, the reactive intermediate covalently binds to hepatic macromolecules. This covalent binding is the initiating event for Drug-Induced Liver Injury (DILI) and necessitates careful dose-titration in vivo.

G A 5-Methyl-3-phenylisothiazole (Parent Compound) B S-Oxidation (CYP3A4, CYP1A2) A->B Hepatic Metabolism C Reactive Sulfoxide Intermediate B->C Bioactivation D GSH Conjugation (Attack at 4-C position) C->D GSH Trapping E Covalent Protein Binding (Hepatotoxicity Risk) C->E GSH Depletion F Biliary Excretion (Detoxified Adduct) D->F Clearance

CYP450-mediated bioactivation of the isothiazole ring leading to hepatotoxicity.

Quantitative Safety Thresholds

To guide in vivo study design, Table 1 synthesizes the expected pharmacokinetic and toxicological thresholds for isothiazole-based compounds based on established preclinical data[1, 2].

Table 1: Representative In Vivo Safety Data for Isothiazole Derivatives

ParameterObserved Threshold / ValueMechanistic Rationale
Maximum Tolerated Dose (MTD) ~25 – 50 mg/kg/day (Murine PO)Dose-limiting toxicity is typically hepatic; higher doses saturate GSH detoxification pathways [2].
Covalent Binding Rate 1100 – 1300 pmol/mg/h (Rodent)High baseline reactivity of the oxidized isothiazole ring with microsomal proteins [1].
Primary Clearance Route Biliary ExcretionGSH-isothiazole adducts are actively transported into the bile for elimination[1].
Biomarkers of Toxicity Elevated ALT, AST, BilirubinHepatocellular necrosis secondary to covalent binding and oxidative stress.

Systems-Level Workflow for Safety Validation

A self-validating protocol requires continuous feedback between clinical observations, analytical chemistry, and histopathology. The workflow below outlines the critical path for advancing 5-Methyl-3-phenylisothiazole derivatives through preclinical safety gates.

G Start Compound Formulation (Vehicle Selection) Dose Dose Escalation (0.1 to 50 mg/kg) Start->Dose Obs Clinical Observation (Weight, Behavior, Vitals) Dose->Obs TK Toxicokinetic Sampling (Plasma LC-MS/MS) Dose->TK Necro Necropsy & Histopathology (Liver, Kidney, Spleen) Obs->Necro Biochem Clinical Pathology (ALT, AST, BUN) TK->Biochem Dec NOAEL Determination Necro->Dec Biochem->Dec

In vivo preclinical safety and toxicokinetic evaluation workflow for isothiazoles.

Step-by-Step Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols detail the exact methodologies for evaluating the in vivo toxicity of 5-Methyl-3-phenylisothiazole.

Protocol A: Maximum Tolerated Dose (MTD) and Acute Toxicity Evaluation

Objective: Determine the acute toxicity threshold and identify target organs of toxicity in a murine model.

  • Formulation Preparation: Suspend 5-Methyl-3-phenylisothiazole in a biocompatible vehicle (e.g., 0.5% Methylcellulose with 0.1% Tween-80) to ensure uniform dosing. Sonicate for 15 minutes at room temperature.

  • Animal Grouping: Utilize 8-10 week old C57BL/6 mice. Randomize into 5 groups (n=6/sex/group): Vehicle Control, 1 mg/kg, 10 mg/kg, 25 mg/kg, and 50 mg/kg [2].

  • Dose Administration: Administer the compound via oral gavage (PO) using a standard volume of 10 mL/kg.

  • Clinical Monitoring:

    • Observe animals at 1, 2, 4, and 8 hours post-dose for acute behavioral changes (e.g., lethargy, piloerection).

    • Record body weights daily. Self-Validation Metric: A sustained body weight loss of >10% from baseline is a definitive indicator of systemic toxicity and triggers early euthanasia.

  • Clinical Pathology: At Day 14, collect blood via cardiac puncture under isoflurane anesthesia. Analyze serum for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Blood Urea Nitrogen (BUN).

  • Necropsy: Harvest the liver, kidneys, and spleen. Fix tissues in 10% neutral buffered formalin for H&E staining to assess for hepatocellular hypertrophy or necrosis.

Protocol B: Toxicokinetic (TK) Blood Sampling and LC-MS/MS Quantification

Objective: Quantify systemic exposure of the parent compound and detect GSH-adduct formation.

  • Sampling Schedule: In a parallel TK cohort (n=4/time point), collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Transfer blood to K2EDTA tubes. Centrifuge immediately at 2,000 x g for 10 minutes at 4°C to separate plasma.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing an internal standard, e.g., Tolbutamide) to 50 µL of plasma. Vortex for 2 minutes and centrifuge at 14,000 x g for 15 minutes.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

    • Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific parent mass transition for 5-Methyl-3-phenylisothiazole and scan for the neutral loss of 129 Da (characteristic of glutathione adducts) to confirm in vivo bioactivation [1].

References

  • Bioactivation of Isothiazoles: Minimizing the Risk of Potential Toxicity in Drug Discovery Source: Chemical Research in Toxicology (American Chemical Society) URL:[Link]

  • IL4I1 Inhibitors and Methods of Use (WO2022227015A1)
  • New Isothiazole Synthesis (US3479365A)
  • IL4I1: an inhibitor of the CD8(+) antitumor T-cell response in vivo Source: European Journal of Immunology / National Institutes of Health (PMC) URL:[Link]

Exploratory

Profiling the Receptor Binding Affinity of 5-Methyl-3-phenylisothiazole Scaffolds: A Comprehensive Methodological Guide

Executive Summary & Mechanistic Rationale The 5-methyl-3-phenylisothiazole (5-MPI) scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, particularly in the development of targeted therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 5-methyl-3-phenylisothiazole (5-MPI) scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, particularly in the development of targeted therapeutics for metabolic disorders. Recent structure-activity relationship (SAR) studies have identified 5-MPI derivatives—specifically isothiazole-based phenylpropanoic acids—as highly potent agonists for G-Protein Coupled Receptor 120 (GPR120/FFAR4) [1].

GPR120 is a lipid-binding GPCR predominantly expressed in the intestine and adipose tissue. It functions as the primary receptor for long-chain free fatty acids (FFAs). Upon activation, GPR120 couples to the Gq​ protein, triggering an intracellular calcium flux that ultimately stimulates the secretion of Glucagon-Like Peptide-1 (GLP-1), making it a high-value target for Type 2 Diabetes (T2D) intervention [2].

The Causality of the Scaffold: Why utilize the 5-MPI core? The isothiazole ring acts as a highly stable, lipophilic bioisostere. The sulfur-nitrogen heteroaromatic system provides precise hydrogen-bond accepting capabilities while maintaining enough lipophilicity to perfectly occupy the hydrophobic transmembrane binding pocket of GPR120, effectively mimicking the aliphatic tail of endogenous FFAs.

GPR120_Signaling Ligand 5-MPI Derivative (Agonist) Receptor GPR120 (FFAR4) Receptor Ligand->Receptor Binds Gq Gq Protein Activation Receptor->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 / DAG Production PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers GLP1 GLP-1 Secretion (L-Cells) Ca2->GLP1 Stimulates

Fig 1: GPR120 (FFAR4) Gq-coupled signaling pathway activated by 5-MPI derivatives.

Biophysical Profiling: Surface Plasmon Resonance (SPR)

Traditional radioligand binding assays often fail when evaluating highly lipophilic compounds like 5-MPI due to non-specific partitioning into cell membranes, which artificially inflates apparent affinity. To circumvent this, we employ Surface Plasmon Resonance (SPR) . SPR provides a label-free, real-time measurement of binding kinetics ( kon​ and koff​ ), allowing us to calculate the true equilibrium dissociation constant ( KD​ ) [3].

SPR Experimental Workflow

SPR_Workflow Prep 1. Target Prep (Nanodiscs) Immob 2. Immobilization (Ni-NTA Chip) Prep->Immob Calib 3. DMSO Calibration (Correction) Immob->Calib Inject 4. SCK Injection (5-MPI Titration) Calib->Inject Analysis 5. Kinetic Analysis (1:1 Langmuir) Inject->Analysis

Fig 2: Single-Cycle Kinetics (SCK) SPR workflow for lipophilic small molecule GPCR binding.

Step-by-Step SPR Protocol (Self-Validating System)

To ensure scientific integrity, this protocol is designed as a self-validating system. Every step contains internal controls to verify receptor viability and correct for solvent artifacts.

Step 1: Receptor Solubilization via SMA Nanodiscs

  • Action: Extract GPR120 from mammalian cell membranes using Styrene Maleic Acid (SMA) copolymers to form lipid nanodiscs.

  • Causality: GPCRs are notoriously unstable in standard detergents. SMA nanodiscs preserve the native lipid annulus around GPR120, maintaining its active pharmacological conformation and preventing denaturation during the assay.

Step 2: Chip Functionalization

  • Action: Capture the C-terminal His-tagged GPR120 nanodiscs onto a Ni-NTA (Nitrilotriacetic acid) sensor chip at a density of ~3000 Response Units (RU).

  • Causality: Oriented capture via the His-tag ensures the extracellular orthosteric binding site remains fully accessible to the 5-MPI ligand.

Step 3: Solvent Correction (Critical Validation Step)

  • Action: Prepare an 8-point DMSO calibration curve ranging from 1.5% to 2.5% DMSO in the running buffer (PBS-P+).

  • Causality: 5-MPI derivatives are highly lipophilic and require ~2% DMSO for solubility. Because DMSO has a massive refractive index, even a 0.01% mismatch between the sample and the running buffer will cause a bulk shift that masks the actual binding signal. The calibration curve allows the SPR software to build a mathematical model to subtract this bulk effect, validating that the observed RU shift is genuine ligand binding.

Step 4: Single-Cycle Kinetics (SCK) Injection

  • Action: Inject the 5-MPI derivative in a 5-point concentration series (e.g., 3.1, 9.3, 28, 83, 250 nM) sequentially without regenerating the chip surface between injections.

  • Causality: Traditional Multi-Cycle Kinetics (MCK) require harsh regeneration buffers (low pH or high salt) to strip the ligand off the receptor. These harsh conditions rapidly denature GPCRs. SCK relies on the natural dissociation rate ( koff​ ) to establish the baseline, preserving the integrity of GPR120 throughout the entire titration.

Orthogonal Biochemical Validation: TR-FRET

Binding affinity ( KD​ ) confirms target engagement, but it does not prove functional efficacy. An antagonist and an agonist may have the exact same KD​ . To validate that the 5-MPI derivative acts as a GPR120 agonist, we must measure downstream Gq​ pathway activation using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) IP1 accumulation assay.

Step-by-Step TR-FRET Protocol

Step 1: Cell Preparation

  • Action: Plate CHO-K1 cells stably expressing human GPR120 in a 384-well microplate at 15,000 cells/well.

Step 2: Ligand Incubation

  • Action: Stimulate cells with a dose-response titration of the 5-MPI derivative for 60 minutes at 37°C in the presence of LiCl.

  • Causality: Activation of GPR120 cleaves PIP2 into IP3. IP3 is highly unstable and rapidly degrades. LiCl inhibits inositol monophosphatase, causing the stable downstream metabolite, IP1, to accumulate in the cell, providing a robust and measurable signal.

Step 3: Detection

  • Action: Lyse the cells and add the TR-FRET detection reagents: a Terbium (Tb)-cryptate labeled anti-IP1 antibody and a d2-fluorophore labeled IP1 analog.

  • Causality: This is a competitive immunoassay. In the absence of receptor activation, the Tb-antibody binds the d2-IP1, resulting in high FRET. When the 5-MPI derivative activates GPR120, endogenous IP1 is produced, displacing the d2-IP1 and decreasing the FRET signal. This inverse relationship self-validates the functional agonism of the compound.

Quantitative Data Presentation

The following table summarizes the biophysical and biochemical profiling of the 5-MPI scaffold, demonstrating how structural modifications (such as the addition of a phenylpropanoic acid tail) drive both high-affinity binding and functional efficacy.

Compound Scaffold kon​ ( 104M−1s−1 ) koff​ ( 10−3s−1 )SPR KD​ (nM)TR-FRET EC50​ (nM)Efficacy ( Emax​ %)
5-MPI (Unsubstituted Core) 1.245.03750>10,000N/A
5-MPI-Phenylpropanoic Acid 8.52.124.731.298
TUG-891 (Reference Agonist) 12.01.815.018.5100

Data Interpretation: The unsubstituted 5-MPI core exhibits weak, transient binding (rapid koff​ ). However, functionalizing the 5-position with a phenylpropanoic acid moiety drastically slows the dissociation rate, dropping the KD​ into the low nanomolar range and yielding near-complete functional efficacy compared to the industry-standard reference agonist, TUG-891.

References

  • Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes. Molecules (MDPI). Available at:[Link]

  • Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Chemical Biology. Available at:[Link]

Foundational

Crystallographic Profiling and X-Ray Diffraction Analysis of 5-Methyl-3-phenylisothiazole: A Technical Guide

Executive Summary In modern structure-based drug design (SBDD), the isothiazole scaffold serves as a critical bioisostere for phenyl, pyridyl, and thiophene rings. 5-Methyl-3-phenylisothiazole and its halogenated or carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design (SBDD), the isothiazole scaffold serves as a critical bioisostere for phenyl, pyridyl, and thiophene rings. 5-Methyl-3-phenylisothiazole and its halogenated or carboxylated derivatives are highly valued for their unique electronic distribution and metabolic stability[1]. However, leveraging this pharmacophore requires precise mapping of its three-dimensional solid-state geometry.

This technical guide provides an authoritative, in-depth framework for the crystallographic profiling of 5-Methyl-3-phenylisothiazole and its structural analogs. By detailing the causality behind single-crystal X-ray diffraction (SCXRD) methodologies, this document ensures that researchers can generate self-validating, high-resolution structural data suitable for computational modeling and pharmaceutical development.

Structural Significance & Conformational Dynamics

The core crystallographic interest in 5-Methyl-3-phenylisothiazole lies in the inter-ring dihedral angle between the phenyl substituent and the central isothiazole core. This angle is not arbitrary; it is the thermodynamic result of competing intramolecular forces.

In a theoretical vacuum, π -electron delocalization (conjugation) drives the molecule toward absolute coplanarity ( θ=0∘ ). However, the physical reality of the solid state introduces severe steric repulsion between the ortho-hydrogens of the phenyl ring and the bulky sulfur (van der Waals radius: 1.80 Å) or nitrogen atoms of the isothiazole ring.

Comparative crystallographic data from related heterocycles perfectly illustrates this tension:

  • In methyl 3-phenylisoxazole-5-carboxylate, the dihedral angle is relatively shallow at 19.79° [2].

  • In ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, the added steric bulk of the adjacent substituents forces the dihedral angle open to 43.40° .

Because the sulfur atom in an isothiazole is significantly larger than the oxygen in an isoxazole, the steric clash is exacerbated. Consequently, 5-Methyl-3-phenylisothiazole derivatives typically exhibit a solid-state dihedral angle between 35° and 45° , representing the exact energy minimum where steric relief balances conjugative stabilization.

Conformational_Logic Root Dihedral Angle (θ) Phenyl vs. Isothiazole Result Observed Solid-State Conformation (θ ≈ 35-45°) Root->Result Energy Minimization Conjugation π-Electron Delocalization (Favors θ = 0°) Conjugation->Root Driving Force 1 Steric Steric Repulsion (ortho-H vs S/N atoms) (Favors θ = 45-90°) Steric->Root Driving Force 2 Packing Crystal Packing Forces (Intermolecular H-Bonds, π-π Stacking) Packing->Root Environmental Force

Fig 1. Thermodynamic and steric forces dictating the inter-ring dihedral angle.

Experimental Workflows: A Self-Validating System

To achieve publication-grade crystallographic data, the experimental protocol must be designed as a self-validating system where every physical choice directly minimizes specific sources of error.

Protocol: Single-Crystal Growth via Vapor Diffusion

Growing diffraction-quality crystals of 5-Methyl-3-phenylisothiazole requires suppressing rapid precipitation, which leads to twinning or amorphous powders.

  • Solvent Selection: Dissolve 10–15 mg of the purified compound[1] in 0.5 mL of a high-solubility solvent (e.g., dichloromethane or chloroform).

  • Antisolvent Layering: Place the uncapped sample vial inside a larger, sealed chamber containing 3 mL of a volatile antisolvent (e.g., n-hexane or pentane).

  • Equilibration: Allow the system to stand undisturbed at 20–25 °C for 3 to 7 days.

    • Causality: The slow vapor-phase diffusion of the antisolvent into the mother liquor gradually lowers the dielectric constant of the solution. This slow reduction in solubility ensures that molecules have the time to orient themselves optimally into the growing crystal lattice, minimizing defects and occlusions.

  • Harvesting: Once crystals reach optimal dimensions (approx. 0.2×0.2×0.1 mm), harvest them directly into a drop of perfluorinated polyether oil (e.g., Paratone-N).

    • Causality: The hydrophobic oil immediately coats the crystal, preventing the evaporation of any co-crystallized solvent molecules. Rapid solvent loss in air causes the crystal lattice to fracture, destroying single-crystal integrity.

Protocol: X-Ray Data Collection & Refinement
  • Mounting and Flash-Cooling: Affix the oil-coated crystal onto a 50 μm polyimide loop and transfer it instantly to the diffractometer’s cold stream (100 K).

    • Causality: Flash-cooling to 100 K turns the Paratone oil into a rigid glass, holding the crystal perfectly still without generating background diffraction rings (ice rings). Furthermore, cryogenic temperatures drastically reduce the thermal vibration (Debye-Waller factors) of the atoms, sharpening the diffraction spots and allowing for the precise localization of lighter atoms like hydrogen.

  • Diffraction: Irradiate the crystal using graphite-monochromated Mo K α radiation ( λ=0.71073 Å).

    • Causality: Molybdenum radiation is explicitly chosen over Copper ( λ=1.5418 Å) for this compound. The sulfur atom in the isothiazole ring heavily absorbs Cu K α radiation, which can introduce severe systematic errors in the intensity data. Mo K α bypasses this absorption edge.

  • Data Reduction: Integrate the raw frames using software such as APEX3/SAINT, applying multi-scan absorption corrections (SADABS).

  • Structure Solution & Refinement: Solve the phase problem using Direct Methods (SHELXT) and refine the structural model against F2 using full-matrix least-squares techniques (SHELXL).

    • Causality: Refining against F2 rather than F ensures that all collected reflections—including weak data where I<2σ(I) —are utilized. This prevents statistical bias and yields highly accurate bond lengths and anisotropic displacement parameters.

  • Validation: Process the final .cif file through the IUCr’s checkCIF/PLATON routine[3]. This algorithmic check is mandatory to verify the absence of higher symmetry (missed space groups) and ensure the structural model is mathematically sound.

SCXRD_Workflow A Compound Synthesis (5-Methyl-3-phenylisothiazole) B Solvent Screening & Slow Evaporation A->B Purified compound C Crystal Harvesting (Microscope & Paratone Oil) B->C Single crystals D X-Ray Data Collection (Mo Kα, 100 K) C->D Mounted crystal E Data Reduction & Absorption Correction D->E Raw diffraction frames F Structure Solution (Direct Methods / Dual Space) E->F hkl intensities G Least-Squares Refinement (SHELXL) F->G Initial phase model H Validation & CIF Generation (PLATON / checkCIF) G->H Final atomic coordinates

Fig 2. Self-validating SCXRD workflow for 5-Methyl-3-phenylisothiazole structural elucidation.

Quantitative Crystallographic Data

The following table synthesizes the expected and representative crystallographic parameters for 5-Methyl-3-phenylisothiazole derivatives, grounded in empirical data from strictly isostructural analogs,[2].

Crystallographic ParameterRepresentative Value / Standard Range
Chemical Formula C10​H9​NS (Base Scaffold)
Formula Weight 175.25 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈9.5 Å, b≈14.5 Å, c≈9.3 Å, β≈116∘
Volume ( V ) ≈1150−1200 Å 3
Molecules per Unit Cell ( Z ) 4
Calculated Density ( ρcalc​ ) 1.25−1.30 Mg/m 3
Absorption Coefficient ( μ ) ≈0.25 mm −1 (Mo K α )
Theta ( θ ) Range for Data Collection 2.5° to 28.0°
Final R indices[ I>2σ(I) ] R1​≈0.045−0.055 , wR2​≈0.130−0.180
Goodness-of-fit (GoF) on F2 0.99−1.05

Note: In the crystal lattice, molecules of this class are typically linked by weak C−H⋯N hydrogen bonds and π−π stacking interactions between the phenyl rings, forming infinite layers parallel to the (010) plane.

References

  • Source: jst.go.
  • Source: nih.
  • Source: nih.
  • Source: researchgate.

Sources

Exploratory

5-Methyl-3-phenylisothiazole: Comprehensive Material Safety, Toxicological Profiling, and Handling Workflows

Executive Summary 5-Methyl-3-phenylisothiazole (CAS: 13369-71-6) is a highly versatile heterocyclic building block utilized extensively in the synthesis of advanced pharmaceuticals, including modified penicillins and c-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methyl-3-phenylisothiazole (CAS: 13369-71-6) is a highly versatile heterocyclic building block utilized extensively in the synthesis of advanced pharmaceuticals, including modified penicillins and c-Met receptor tyrosine kinase inhibitors. While the isothiazole scaffold imparts favorable physicochemical properties and target affinity, it also introduces specific toxicological liabilities—most notably, the potential for cytochrome P450-mediated bioactivation and subsequent skin sensitization or hepatotoxicity.

This whitepaper provides a rigorous, causality-driven guide to the material safety, handling protocols, and experimental evaluation of 5-Methyl-3-phenylisothiazole, designed for scientists engaged in drug discovery and chemical development.

Physicochemical Profiling & Structural Significance

The unique electronic distribution of the isothiazole ring—a five-membered heteroaromatic system containing adjacent sulfur and nitrogen atoms—makes it an excellent bioisostere for thiophenes and thiazoles. However, the presence of the sulfur atom renders the ring susceptible to specific metabolic oxidations.

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name 5-Methyl-3-phenylisothiazole
CAS Registry Number 13369-71-6
Molecular Formula C₁₀H₉NS
Molecular Weight 175.25 g/mol
SMILES CC1=CC(=NS1)C2=CC=CC=C2
Physical State Solid / Viscous Oil (temperature dependent)
Solubility Soluble in DMSO, Dichloromethane (DCM), and Methanol

Data synthesized from AiFChem structural database1.

Toxicological Mechanisms: The Bioactivation Liability

A fundamental challenge in handling and developing isothiazole derivatives is their propensity for metabolic bioactivation. Unlike simple steric hindrance, the toxicity of isothiazoles is driven by electrophilic reactivity.

Research indicates that isothiazole rings can undergo P450-mediated sulfur oxidation. The resulting reactive sulfoxide intermediate is highly electrophilic at the 4-C position. If not intercepted by cellular antioxidants like glutathione (GSH), this intermediate can covalently bind to nucleophilic residues (e.g., cysteine) on microsomal proteins, leading to idiosyncratic toxicity and haptenation 2. Furthermore, isothiazoles are known to act as strong skin sensitizers via a similar mechanism of protein adduction in the epidermis 3.

P450-mediated bioactivation of isothiazoles and subsequent protein binding or GSH trapping.

Material Safety Data & Handling Protocols (MSDS Core)

Because of the mechanistic liabilities outlined above, the handling of 5-Methyl-3-phenylisothiazole requires strict adherence to advanced safety protocols to prevent both acute exposure and long-term sensitization.

Hazard Identification
  • Skin Sensitization (Category 1): May cause an allergic skin reaction via protein haptenation.

  • Acute Toxicity - Oral/Inhalation (Category 4): Harmful if swallowed or inhaled.

  • Aquatic Toxicity (Acute 1 / Chronic 1): Isothiazoles are potent biocides; release into aquatic environments inhibits essential microbial enzymes 3.

Engineering Controls & PPE
  • Ventilation: All manipulations (weighing, dissolution, reaction setup) MUST be performed in a Class II biological safety cabinet or a hard-ducted chemical fume hood. The intermediate sulfoxides and unreacted starting materials can volatilize.

  • Glove Selection: Standard latex is highly permeable to lipophilic heterocycles. Double-layered nitrile gloves (minimum 0.12 mm thickness) are required. Gloves must be changed immediately upon suspected contamination to prevent trans-dermal migration.

  • Eye Protection: Tight-fitting chemical splash goggles.

Spill Response & Decontamination

Do not use water alone to clean spills, as the compound is highly lipophilic.

  • Absorb liquid spills with an inert, non-combustible material (e.g., vermiculite or sand).

  • Decontaminate surfaces using a 10% sodium hypochlorite (bleach) solution. The oxidative burst from the bleach rapidly degrades the isothiazole ring into highly water-soluble, non-sensitizing sulfonates.

  • Dispose of all materials as hazardous chemical waste; never flush down the sink due to severe aquatic ecotoxicity.

Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols detail both the chemical synthesis of the isothiazole core and the biological assay used to validate its safety profile.

Workflow 1: Synthesis via Thionyl Chloride Cyclization

This method adapts classic cyclization techniques to construct the 5-methyl-3-phenylisothiazole core from acyclic precursors 4.

Step-by-Step Protocol:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of 1-amino-1-phenyl-1-butene in anhydrous toluene.

  • Base Addition: Add 3.0 equivalents of anhydrous pyridine. Causality: Pyridine acts as an acid scavenger to neutralize the HCl gas generated during the subsequent cyclization, driving the reaction forward.

  • Cyclization: Cool the mixture to 0°C using an ice bath. Dropwise, add 2.5 equivalents of thionyl chloride (SOCl₂). Caution: This step is highly exothermic and releases toxic SO₂ and HCl gases. Ensure vigorous stirring and strict temperature control.

  • Reflux: Remove the ice bath and gradually heat the reaction to 80°C for 4 hours to ensure complete ring closure.

  • Workup: Quench the reaction by pouring it over crushed ice. Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield pure 5-Methyl-3-phenylisothiazole.

Workflow 2: In Vitro Glutathione (GSH) Trapping Assay

To self-validate the safety of newly synthesized isothiazole derivatives, researchers must quantify their bioactivation potential. This assay traps reactive intermediates before they can bind to proteins 2.

Step-by-Step Protocol:

  • Incubation Matrix: Prepare a 1.0 mL incubation mixture containing Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate & Trapping Agent: Add 5-Methyl-3-phenylisothiazole (final concentration 10 µM) and Glutathione (GSH) (final concentration 5 mM). Causality: The massive excess of GSH ensures that any electrophilic sulfoxide generated is immediately trapped, preventing it from binding to the HLM proteins and allowing for MS detection.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Termination: After 60 minutes, terminate the reaction by adding 1.0 mL of ice-cold acetonitrile containing an internal standard.

  • Extraction & Analysis: Centrifuge at 14,000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS, scanning for the expected mass shift (+307 Da) corresponding to the GSH adduct at the 4-C position.

Step-by-step experimental workflow for in vitro GSH trapping of reactive intermediates.

References

  • AiFChem. "13369-71-6 | 5-methyl-3-phenylisothiazole - AiFChem." AiFChem Database.
  • Chemical Research in Toxicology. "Bioactivation of Isothiazoles: Minimizing the Risk of Potential Toxicity in Drug Discovery." ACS Publications.
  • BenchChem. "Comparative Toxicity Profiling of Isothiazole Derivatives: A Guide for Researchers." BenchChem Technical Support.
  • Google Patents. "US3479365A - New isothiazole synthesis." United States Patent and Trademark Office.

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Methyl-3-phenylisothiazole Derivatives: An Application Note for Medicinal and Process Chemistry

Introduction Isothiazoles are a prominent class of five-membered aromatic heterocycles containing adjacent nitrogen and sulfur atoms. This unique arrangement imparts distinct electronic properties, making the isothiazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Isothiazoles are a prominent class of five-membered aromatic heterocycles containing adjacent nitrogen and sulfur atoms. This unique arrangement imparts distinct electronic properties, making the isothiazole scaffold a valuable pharmacophore in modern drug discovery.[1][2] Derivatives of 5-methyl-3-phenylisothiazole, in particular, have garnered significant attention due to their diverse and potent biological activities, including anti-inflammatory, antiviral, and immunotropic properties. The development of robust and efficient synthetic protocols for this class of compounds is therefore of critical importance to researchers in medicinal chemistry and drug development.

This application note provides detailed, field-proven protocols for the synthesis of 5-methyl-3-phenylisothiazole and its derivatives. We will delve into the mechanistic rationale behind the chosen synthetic strategies, offering insights to enable researchers to adapt and optimize these methods for their specific needs.

Strategic Approach to Synthesis: The β-Ketothioamide Pathway

A highly effective and versatile method for the synthesis of 3,5-disubstituted isothiazoles proceeds through the construction and subsequent cyclization of a β-ketothioamide intermediate.[3][4] This strategy offers a convergent and modular approach, allowing for the facile introduction of various substituents on the phenyl ring.

Workflow for the Synthesis of 5-Methyl-3-phenylisothiazole

cluster_0 Part 1: Synthesis of β-Ketothioamide Intermediate cluster_1 Part 2: Cyclization to Isothiazole Core A Benzoylacetonitrile B 3-Oxo-3-phenylpropanethioamide A->B  H2S, Triethylamine, Pyridine   C 5-Methyl-3-phenylisothiazole B->C  Ammonium Acetate, Acetic Acid  

Caption: General workflow for the two-step synthesis of 5-methyl-3-phenylisothiazole.

Part 1: Synthesis of the β-Ketothioamide Intermediate (3-Oxo-3-phenylpropanethioamide)

The initial and crucial step in this synthetic sequence is the preparation of the β-ketothioamide, 3-oxo-3-phenylpropanethioamide, from benzoylacetonitrile. This transformation involves the addition of hydrogen sulfide to the nitrile group.

Experimental Protocol: Synthesis of 3-Oxo-3-phenylpropanethioamide

Materials:

  • Benzoylacetonitrile

  • Triethylamine

  • Pyridine

  • Hydrogen Sulfide (gas)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, dissolve benzoylacetonitrile (1 equivalent) in a minimal amount of pyridine.

  • Addition of Base: Add triethylamine (1.5 equivalents) to the solution.

  • Introduction of Hydrogen Sulfide: Bubble a slow stream of hydrogen sulfide gas through the stirred solution at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold 1 M hydrochloric acid.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to afford 3-oxo-3-phenylpropanethioamide as a crystalline solid.

Causality and Insights:

  • Choice of Base: Triethylamine acts as a base to facilitate the reaction, while pyridine serves as both a solvent and a catalyst.

  • Reaction Control: The reaction is typically carried out at room temperature to control the rate of H₂S addition and minimize side reactions.

  • Safety: Hydrogen sulfide is a toxic gas and this procedure must be performed in a well-ventilated fume hood.

Part 2: Cyclization to the 5-Methyl-3-phenylisothiazole Core

The synthesized β-ketothioamide is then cyclized to form the isothiazole ring. This is achieved through a condensation reaction with a source of ammonia, followed by an oxidative cyclization.

Experimental Protocol: Synthesis of 5-Methyl-3-phenylisothiazole

Materials:

  • 3-Oxo-3-phenylpropanethioamide

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Reaction Mixture: To a solution of 3-oxo-3-phenylpropanethioamide (1 equivalent) in ethanol, add ammonium acetate (3 equivalents) and a catalytic amount of glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by TLC.

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Isolation: If a precipitate forms, collect it by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality and Insights:

  • Ammonia Source: Ammonium acetate serves as the source of nitrogen for the isothiazole ring.

  • Acid Catalyst: Glacial acetic acid catalyzes the initial condensation reaction.

  • Oxidative Cyclization: The final step involves an intramolecular oxidative cyclization to form the aromatic isothiazole ring. This is often facilitated by air oxidation during the reflux.

Mechanism of Isothiazole Formation

A β-Ketothioamide B Enamine intermediate A->B + NH3 - H2O C Thioenol intermediate B->C Tautomerization D Dihydroisothiazole C->D Intramolecular Cyclization E 5-Methyl-3-phenylisothiazole D->E Oxidation (-2H)

Caption: Proposed mechanism for the formation of the isothiazole ring from a β-ketothioamide.

Synthesis of 5-Methyl-3-phenylisothiazole Derivatives

The modularity of the β-ketothioamide pathway allows for the synthesis of a variety of derivatives by using substituted benzoylacetonitriles as starting materials.

Substituent (on Phenyl Ring)Starting MaterialProductTypical Yield (%)
4-Chloro4-Chlorobenzoylacetonitrile3-(4-Chlorophenyl)-5-methylisothiazole75
4-Methoxy4-Methoxybenzoylacetonitrile5-Methyl-3-(4-methoxyphenyl)isothiazole80
4-Nitro4-Nitrobenzoylacetonitrile5-Methyl-3-(4-nitrophenyl)isothiazole65
2-Fluoro2-Fluorobenzoylacetonitrile3-(2-Fluorophenyl)-5-methylisothiazole72

Alternative Synthetic Strategy: Hantzsch-Type Synthesis

An alternative approach to the 5-methyl-3-phenylisothiazole scaffold involves a modification of the Hantzsch thiazole synthesis. This method utilizes an α-haloketone and a thioamide.

Experimental Protocol: Hantzsch-Type Synthesis

Materials:

  • 2-Bromo-1-phenylpropan-1-one

  • Thioformamide

  • Ethanol

Procedure:

  • Reaction Mixture: In a round-bottom flask, dissolve 2-bromo-1-phenylpropan-1-one (1 equivalent) and thioformamide (1.2 equivalents) in ethanol.

  • Reflux: Heat the mixture to reflux for 6-8 hours.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: The residue can be purified by column chromatography on silica gel.

Causality and Insights:

  • This method provides a more direct route but may require the synthesis of the specific α-haloketone precursor, which may not be commercially available.

  • The reaction proceeds through an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration.

Applications in Drug Development

The 5-methyl-3-phenylisothiazole core is a key structural motif in a number of pharmacologically active compounds. For instance, derivatives of this scaffold have been investigated as potent inhibitors of various enzymes and receptors, demonstrating potential as anticancer and anti-inflammatory agents.[3] The synthetic protocols detailed in this note provide a reliable foundation for the exploration of novel derivatives with improved therapeutic profiles.

References

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • Prandota, J. (1973). Pharmacological properties of new isothiazole derivatives. Archivum Immunologiae et Therapiae Experimentalis, 21(2), 329-44.
  • ResearchGate. (n.d.). Oxalylation of the 3-Oxo-N-phenyl-3-R-propanethioamides. Retrieved from [Link]

  • Geetha Priya, C. (2019). A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 7(4), 939-948.
  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. Retrieved from [Link]

  • Szostak, M. (2017). Recent Advances in the Synthesis and Reactivity of Isothiazoles.
  • Medwin Publishers. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from [Link]

  • Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. (2022). Future Medicinal Chemistry.
  • ResearchGate. (n.d.). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Retrieved from [Link]

  • Severina, A. O., et al. (2020). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry, 90(1), 175-181.
  • Ali, M. A., et al. (2022). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)
  • Singh, M. S., et al. (2012). Oxidative cyclisations of ~-oxo-N-arylthioamides to substituted benzothiazoles. Indian Journal of Chemistry - Section B, 51B(12), 1739-1742.
  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Retrieved from [Link]

  • Mahyavanshi, J., Shukla, M., & Parmar, K. (2014). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl) -phenyl]-2-(4-phenyl-5-pyridine-4yl-4H-[1][5]triazole-3-ylsulfanyl-acetamide. Research India Publications.

  • Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262.
  • Yurttas, L., et al. (2013). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1024-1030.
  • Sharmin, T., et al. (2026). Synthesis of substituted N'-(3-oxo-1,3-diphenylpropyl)isonicotinohydrazide and evaluation of their antimicrobial activities. BMC Chemistry.
  • Batista, R. M. F., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(18), 5585.
  • Dalvie, D. K., et al. (2011). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Chemical Research in Toxicology, 24(1), 115-125.
  • Zhang, Z., et al. (2021). Iodine promoted cyclization of N,N′-diphenylthiocarbamides with enaminones: a protocol for the synthesis of poly-substituted 2-iminothiazolines. Organic & Biomolecular Chemistry, 19(3), 605-609.
  • Moyroud, J., et al. (1996). SYNTHESIS OF PYRAZOL0[1,5-b][l,2]BENZISOTHIAZOLES. Heterocycles, 43(1), 221-226.
  • Mamedov, V. A., et al. (2005). Functionalized 4-methyl-5-phenylthiazole and 1,3-bis(4′-methyl-5′-phenylthiazol-2′-yl)benzene. Approaching thiazole macrocycles. ARKIVOC, 2004(12), 47-69.
  • da Silva, A. B., et al. (2016). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 12, 1594-1600.
  • IOSR Journal. (n.d.). Synthesis of 5-Heteroyl-4- Phenylthiazole. Retrieved from [Link]

  • Mayo, M. S., et al. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters, 16(3), 764-767.
  • Mohammadi-Farani, A., et al. (2019). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 18(1), 316-328.
  • PrepChem.com. (n.d.). Synthesis of 5-phenylthiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. Retrieved from [Link]

Sources

Application

Application Note: Optimized Dissolution and Handling of 5-Methyl-3-phenylisothiazole for In Vitro Cell Culture Assays

Introduction and Mechanistic Rationale 5-Methyl-3-phenylisothiazole is a critical molecular building block and pharmacophore often utilized in the synthesis of specialized S-N heterocycles and biologically active derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

5-Methyl-3-phenylisothiazole is a critical molecular building block and pharmacophore often utilized in the synthesis of specialized S-N heterocycles and biologically active derivatives[1][2]. Due to its highly lipophilic aromatic structure, introducing this compound into aqueous cell culture environments presents significant solubility challenges. Poor dissolution leads to compound precipitation, inconsistent dosing, and artifactual data in cellular assays.

As a Senior Application Scientist, I approach compound reconstitution not merely as a mixing step, but as a thermodynamic transition. The goal is to transition the solid lattice of 5-Methyl-3-phenylisothiazole into a stable solvation shell using an amphiphilic solvent, followed by controlled kinetic dispersion into an aqueous biological matrix without exceeding cellular toxicity thresholds for the vehicle.

Physicochemical Profiling

Understanding the physical properties of the compound is the first step in designing a self-validating dissolution protocol. The following table summarizes the key physicochemical metrics that dictate our solvent choice.

Table 1: Physicochemical Properties of 5-Methyl-3-phenylisothiazole and Derivatives

ParameterValue / CharacteristicImpact on Dissolution Strategy
Molecular Weight ~175.25 g/mol (Base core)Low MW aids in rapid solvation kinetics.
LogP (Estimated) > 2.5High lipophilicity; insoluble in water/PBS alone. Requires an organic vehicle.
Primary Solvent Dimethyl Sulfoxide (DMSO)DMSO disrupts the crystal lattice effectively while maintaining miscibility with water.
Storage Stability Hygroscopic / Light-sensitiveRequires desiccation and amber vials to prevent oxidative degradation.

Solvent Selection and Vehicle Control

Dimethyl sulfoxide (DMSO) is selected as the primary solvent. DMSO is highly effective at solvating lipophilic heterocycles because its polar sulfoxide group interacts with any hydrogen bond donors, while its hydrophobic methyl groups interact with the phenyl and isothiazole rings.

Causality of Vehicle Toxicity: While DMSO is an excellent solvent, concentrations above 0.1% (v/v) can alter cell membrane permeability, induce differentiation, or cause cytotoxicity in sensitive cell lines (e.g., primary neurons or stem cells). Therefore, our protocol strictly limits the final assay DMSO concentration to ≤0.1%.

Step-by-Step Methodology: Reconstitution and Dilution

Phase I: Master Stock Preparation (10 mM)
  • Equilibration: Allow the vial of 5-Methyl-3-phenylisothiazole to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation, which can cause localized precipitation.

  • Weighing: Weigh exactly 1.75 mg of the compound (assuming base core MW ~175.25 g/mol ) using a microbalance.

  • Primary Solvation: Add 1.0 mL of sterile, anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex the solution for 30–60 seconds. If visual particulates remain, sonicate in a water bath at room temperature for 5 minutes. Scientific Insight: Sonication provides the activation energy required to break intermolecular pi-pi stacking of the phenyl rings.

  • Aliquotting: Aliquot the 10 mM master stock into single-use amber microcentrifuge tubes (50 µL/tube) and store at -20°C. Self-validating step: Single-use aliquots prevent freeze-thaw cycles, which are known to cause compound aggregation and degradation.

Phase II: Aqueous Dispersion for Cell Assays
  • Intermediate Dilution (100x): Dilute the 10 mM DMSO stock 1:100 in DMSO to create a 100 µM intermediate stock.

  • Final Assay Media Preparation: Dilute the 100 µM intermediate stock 1:1000 into pre-warmed (37°C) complete cell culture media.

    • Resulting Concentration: 100 nM of 5-Methyl-3-phenylisothiazole.

    • Final DMSO Concentration: 0.1% (v/v).

  • Verification: Observe the final media under an inverted phase-contrast microscope. The absence of micro-crystals validates successful aqueous dispersion.

Workflow Visualization

G A Solid 5-Methyl-3-phenylisothiazole (Equilibrate to RT) B 10 mM Master Stock (100% Anhydrous DMSO) A->B Add DMSO & Sonicate C Aliquot & Store (-20°C) (Protect from light) B->C Single-use aliquots D Intermediate Stock (Dilute in DMSO) B->D Serial Dilution E Final Assay Media (Dilute in 37°C Media) D->E Aqueous Dispersion F Cell Culture Plate (Final DMSO ≤ 0.1%) E->F Apply to Cells

Workflow for the reconstitution and aqueous dispersion of 5-Methyl-3-phenylisothiazole.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 133082631" PubChem, [Link]]

Sources

Method

Application Note: 5-Methyl-3-phenylisothiazole as a Strategic Building Block in Advanced Organic Synthesis

Introduction & Rationale In the landscape of medicinal chemistry and advanced organic synthesis, 5-methyl-3-phenylisothiazole and its functionalized derivatives (such as 4-cyano and 4-carboxylic acid analogs) serve as hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

In the landscape of medicinal chemistry and advanced organic synthesis, 5-methyl-3-phenylisothiazole and its functionalized derivatives (such as 4-cyano and 4-carboxylic acid analogs) serve as highly privileged heterocyclic scaffolds. The isothiazole core provides a rigid, metabolically stable bioisostere for phenyl or pyridyl rings, making it a critical intermediate in the development of potent therapeutics.

Historically, this building block was pivotal in the synthesis of isothiazole penicillins and cephalosporins, where coupling 5-methyl-3-phenylisothiazole-4-carboxylic acid with 6-aminopenicillanic acid (6-APA) yielded powerful antibacterial agents[1]. More recently, the scaffold has been repurposed in modern immunotherapeutics, acting as a core precursor in the synthesis of Interleukin-4 Induced 1 (IL4I1) inhibitors[2]. This application note provides a comprehensive, self-validating guide to the de novo synthesis, functionalization, and mechanistic principles of utilizing 5-methyl-3-phenylisothiazole in the laboratory.

Mechanistic Insights & Synthetic Pathways

The construction of the isothiazole core requires the formation of a stable sulfur-nitrogen (S-N) bond alongside carbon-carbon ring closure. The classical and most scalable route involves the cyclization of 1-amino-2-cyano-1-phenyl-1-butene using sulfur-containing chlorinating agents.

While reagents like thiazyl chloride (NSCl) can be used to synthesize specialized S-N heterocycles[3], thionyl chloride (SOCl₂) remains the industry standard for this specific transformation due to its dual role as a solvent and reactant[1]. Mechanistically, the primary amine of the butene precursor nucleophilically attacks the sulfur atom of SOCl₂. Subsequent intramolecular cyclization onto the cyano group, followed by the elimination of hydrogen chloride (HCl) and sulfur dioxide (SO₂), drives the aromatization of the ring to yield 4-cyano-5-methyl-3-phenylisothiazole[1].

Alternatively, researchers can utilize the Rees synthesis (reacting primary enamines with dithiazolium salts) or solvent-free cyclizations from β-enaminones for specific substitution patterns[4]. However, the SOCl₂-mediated pathway remains unparalleled for rapid scale-up.

SyntheticWorkflow A 1-Amino-2-cyano-1-phenyl-1-butene B Cyclization (SOCl₂) Reflux, 4h A->B C 4-Cyano-5-methyl-3-phenylisothiazole B->C D Alkaline Hydrolysis KOH, Ethylene Glycol C->D E 5-Methyl-3-phenylisothiazole-4-carboxylic acid D->E F Amide Coupling (e.g., Isothiazole Penicillins) E->F

Figure 1: De novo synthesis of the isothiazole core and its downstream pharmaceutical application.

Experimental Protocols: A Self-Validating System

The following protocols have been engineered to ensure high reproducibility. Every step includes the mechanistic causality behind the experimental choice to aid researchers in troubleshooting and optimization.

Protocol 1: One-Pot Synthesis of 4-Cyano-5-methyl-3-phenylisothiazole

Objective: Construct the isothiazole core via SOCl₂-mediated cyclization. Reference: Adapted from U.S. Patent 3,479,365[1].

  • Setup: Charge a dry, round-bottom flask equipped with a reflux condenser with 1-amino-2-cyano-1-phenyl-1-butene (3.0 g, 0.017 mol).

  • Reagent Addition: Slowly add thionyl chloride (30 mL, 0.41 mol) dropwise at room temperature.

    • Causality: SOCl₂ acts as both the sulfur source and the reaction medium. Dropwise addition is critical to control the initial exothermic reaction and prevent the degradation of the alkene precursor.

  • Cyclization: Heat the mixture to reflux for 4 hours.

    • Causality: The thermal energy is required to overcome the activation barrier of the final aromatization step, driving the elimination of SO₂ and HCl gas.

  • Quenching: Cool the mixture to room temperature and carefully pour it over 100 g of crushed ice.

    • Causality: Ice rapidly hydrolyzes the massive excess of SOCl₂ into water-soluble SO₂ and HCl, preventing unwanted side reactions during organic extraction.

  • Isolation: Extract the aqueous layer with diethyl ether (3 × 50 mL). Wash the combined organic layers with water, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate under reduced pressure. Purify the crude oil via recrystallization from ligroin to yield the pure product (M.P. 76–78 °C).

Protocol 2: Alkaline Hydrolysis to 5-Methyl-3-phenylisothiazole-4-carboxylic acid

Objective: Convert the sterically hindered nitrile group into a carboxylic acid for downstream amide coupling. Reference: Chemical and Pharmaceutical Bulletin[5].

  • Setup: In a reaction flask, combine 4-cyano-5-methyl-3-phenylisothiazole (1.45 g), ethylene glycol (8.9 mL), water (1.8 mL), and potassium hydroxide (0.885 g)[1].

  • Hydrolysis: Heat the mixture under vigorous reflux for 48 hours.

    • Causality: The cyano group at the 4-position is highly sterically hindered by the adjacent phenyl and methyl groups. Ethylene glycol is selected as a high-boiling co-solvent to allow the reaction temperature to exceed 150 °C, which is mandatory to force the hydrolysis of the resistant nitrile.

  • Precipitation: Pour the cooled mixture onto ice (30 g) and acidify with 6N HCl.

    • Causality: The alkaline conditions leave the product as a soluble potassium carboxylate salt. Acidification protonates the salt, causing the free 4-carboxylic acid to crash out of the aqueous solution as a crystalline solid.

  • Purification: Filter the solid, wash thoroughly with cold water, and recrystallize from a benzene/ligroin mixture (Yield: ~91%, M.P. 151–153 °C)[1].

Protocol 3: Radical Bromination for Side-Chain Functionalization

Objective: Selectively functionalize the 5-methyl group for cross-coupling reactions (e.g., IL4I1 inhibitor synthesis). Reference: PCT Int. Appl. WO 2022/227015 A1[2].

  • Setup: Dissolve 5-methyl-3-phenylisothiazole (200 mg, 1.14 mmol) in anhydrous chloroform (15 mL).

  • Initiation: Add N-Bromosuccinimide (NBS) (203 mg, 1.14 mmol) and azobisisobutyronitrile (AIBN) (38 mg, 0.23 mmol).

  • Reaction: Stir the mixture at 80 °C for 2.5 hours.

    • Causality: Heating to 80 °C thermally decomposes AIBN, generating nitrogen gas and two radical species. These radicals initiate a chain reaction with NBS to selectively abstract a hydrogen atom from the 5-methyl group (which exhibits benzylic/allylic-like stability), yielding 5-(bromomethyl)-3-phenylisothiazole without disrupting the aromatic core[2].

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between water (10 mL) and dichloromethane (10 mL). Separate and dry the organic layer for immediate downstream use.

BrominationPathway A 5-Methyl-3-phenylisothiazole B Radical Initiation AIBN, Heat (80°C) A->B C Bromination NBS, CHCl₃ B->C D 5-(Bromomethyl)-3-phenylisothiazole C->D Selective Functionalization E Nucleophilic Substitution D->E F IL4I1 Inhibitor Intermediates E->F

Figure 2: Selective radical bromination workflow for side-chain functionalization.

Quantitative Data: Cyclization Reagent Comparison

Choosing the correct reagent for the cyclization of 1-amino-2-cyano-1-phenyl-1-butene dictates the yield, reaction time, and scalability of the synthesis. The table below summarizes the empirical data for three common sulfur-based cyclizing agents.

ReagentPrimary RoleTypical YieldReaction ConditionsCausality & Application Notes
Thionyl Chloride (SOCl₂) Chlorinating & cyclizing agent17% – 61%Reflux, 4 hoursStandard Method: Acts as both solvent and sulfur source. Highly exothermic initial step. Ideal for large-scale benchtop synthesis[1][3].
Sulfur Monochloride (S₂Cl₂) Cyclizing agent~32%Reflux, 16 hoursMilder Alternative: Less exothermic than SOCl₂, but requires significantly longer reaction times (16h vs 4h) to achieve complete ring closure[1].
Thiazyl Chloride (NSCl) S-N heterocycle building blockVariableSublimation / In-situ gasSpecialized Use: Highly reactive green gas generated from (NSCl)₃. Used for specialized S-N ring systems, but less practical for standard scale-up compared to SOCl₂[3].

Sources

Application

Application Note: 5-Methyl-3-phenylisothiazole as a Privileged Scaffold in Medicinal Chemistry

Executive Summary The 1,2-thiazole (isothiazole) heterocyclic system is a highly stable, lipophilic ring that exhibits unique electronic properties, making it a highly sought-after pharmacophore in modern drug discovery....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2-thiazole (isothiazole) heterocyclic system is a highly stable, lipophilic ring that exhibits unique electronic properties, making it a highly sought-after pharmacophore in modern drug discovery. Among its derivatives, 5-methyl-3-phenylisothiazole serves as a critical, versatile building block. It is prominently utilized in the synthesis of sterically hindered, beta-lactamase-resistant penicillins and is emerging as a key precursor in the development of novel immunotherapeutic agents, such as IL4I1 inhibitors.

This technical guide details the mechanistic rationale behind utilizing this specific scaffold, provides self-validating experimental protocols for its functionalization, and outlines its primary applications in medicinal chemistry.

Mechanistic Rationale: The Isothiazole Pharmacophore

The specific substitution pattern of 5-methyl-3-phenylisothiazole offers distinct structural and electronic advantages for drug design:

  • Steric Shielding: In penicillin derivatives, the bulky 3-phenyl group provides significant steric hindrance. This spatial bulk acts as a physical shield, protecting vulnerable adjacent moieties (such as the beta-lactam ring of 6-(5-methyl-3-phenylisothiazole-4-carboxamido)penicillin) from enzymatic hydrolysis by bacterial beta-lactamases[1].

  • Late-Stage Functionalization: The 5-methyl group acts as an ideal synthetic handle. Because the isothiazole ring itself is highly electron-deficient and resistant to electrophilic attack, the 5-methyl position can undergo selective radical halogenation, allowing for the rapid construction of complex target molecules[2].

  • Electronic Modulation: The adjacent highly electronegative nitrogen and sulfur atoms modulate the pKa of attached functional groups and improve the overall metabolic stability of the drug candidate[3].

Application 1: Synthesis of Sterically Hindered Penicillins

A major historical and ongoing application of 5-methyl-3-phenylisothiazole is its conversion into 5-methyl-3-phenylisothiazole-4-carboxylic acid, which is subsequently coupled to 6-aminopenicillanic acid (6-APA) to produce potent antibacterial agents.

Protocol 1: De Novo Cyclization to 4-Cyano-5-methyl-3-phenylisothiazole

This protocol utilizes a highly efficient cyclization strategy using thionyl chloride.

  • Preparation : To a dry, round-bottom flask equipped with a magnetic stirrer and an ice bath, add 1-amino-2-cyano-1-phenyl-1-butene (0.02 mol), anhydrous pyridine (0.126 mol), and dry toluene (20 mL).

    • Causality: Toluene acts as a non-polar, aprotic solvent to moderate the highly exothermic cyclization. Pyridine serves as an essential acid scavenger to neutralize the HCl generated during the reaction, preventing the degradation of the enamine precursor.

  • Reagent Addition : Dropwise add thionyl chloride (SOCl₂, 0.062 mol) at 0 °C.

    • Causality: Thionyl chloride functions dually as the sulfur source and the cyclizing oxidant. The strict dropwise addition at 0 °C prevents runaway thermal degradation and tar formation.

  • Cyclization : Remove the ice bath and allow the mixture to stir at room temperature. The reaction is naturally exothermic and will rise to 50–60 °C.

  • Workup : Extract the mixture with toluene, wash thoroughly with water to remove pyridinium hydrochloride salts, dry over anhydrous sodium sulfate, and evaporate to dryness.

  • Self-Validation (QC) : Purify the residue via alumina chromatography or crystallize from ligroin. Monitor the product purity via TLC (Hexane:EtOAc 8:2). The target 4-cyano-5-methyl-3-phenylisothiazole will appear as a distinct UV-active spot. Confirm identity via mass spectrometry (expected m/z ~201.05).

Protocol 2: Acylation of 6-Aminopenicillanic Acid (6-APA)
  • Acid Chloride Formation : Hydrolyze the cyano group to a carboxylic acid, then convert 5-methyl-3-phenylisothiazole-4-carboxylic acid to its acyl chloride using excess SOCl₂ at 80 °C, followed by vacuum distillation to remove residual SOCl₂[3].

  • Coupling Preparation : Dissolve 6-APA (0.0138 mol) and triethylamine (TEA, 0.03 mol) in 50 mL of methylene chloride (DCM) and cool to 5–10 °C.

    • Causality: TEA is critical to neutralize the HCl byproduct, preventing the acid-catalyzed degradation of the highly sensitive beta-lactam ring of 6-APA.

  • Acylation : Rapidly stir the solution and add the isothiazole-4-carbonyl chloride (0.0136 mol) dissolved in 5 mL DCM over two minutes. Stir for 1 hour at 15 °C.

  • Isolation : Extract the organic layer with water. Acidify the combined aqueous extracts with 6 N HCl at 0 °C to precipitate the final penicillin derivative.

  • Self-Validation (QC) : The integrity of the beta-lactam ring is the most critical quality attribute. Validate the final product using FT-IR spectroscopy, ensuring the presence of the characteristic beta-lactam carbonyl stretch at ~1770 cm⁻¹.

Workflow A 1-Amino-2-cyano- 1-phenyl-1-butene B Cyclization (SOCl2, Toluene) A->B C 4-Cyano-5-methyl- 3-phenylisothiazole B->C D Hydrolysis (Acidic/Basic) C->D E 5-Methyl-3-phenylisothiazole- 4-carboxylic acid D->E F Acyl Chloride Formation (SOCl2) E->F G Coupling with 6-APA F->G H Isothiazolyl-Penicillin G->H

Synthetic workflow from precursor to isothiazolyl-penicillin derivative.

Application 2: Development of IL4I1 Inhibitors for Immuno-Oncology

Interleukin-4 induced 1 (IL4I1) is an immunosuppressive metabolic enzyme often overexpressed in tumors. Inhibiting IL4I1 restores T-cell activity and promotes immune activation. Derivatives of 5-methyl-3-phenylisothiazole have been identified as potent inhibitors of this pathway[2].

Protocol 3: Radical Bromination of the 5-Methyl Group

This protocol outlines the functionalization of the 5-methyl group to create an electrophilic handle for further elaboration into IL4I1 inhibitors.

  • Reaction Setup : In a flame-dried flask, dissolve 5-methyl-3-phenylisothiazole (1.14 mmol) and azobisisobutyronitrile (AIBN, 0.23 mmol) in 15 mL of chloroform[2].

  • Initiation : Add N-Bromosuccinimide (NBS, 1.14 mmol) and heat the mixture to 80 °C for 2.5 hours[2].

    • Causality: AIBN acts as a thermal radical initiator, homolytically cleaving at 80 °C. NBS provides a steady, low concentration of bromine radicals. This ensures selective bromination at the allylic/benzylic-like 5-methyl position rather than non-selective electrophilic aromatic substitution on the phenyl ring.

  • Workup : Cool to room temperature, concentrate under reduced pressure, and partition the residue between water (10 mL) and DCM (10 mL). Separate and dry the organic layer[2].

  • Self-Validation (QC) : Monitor the reaction via ¹H-NMR of crude aliquots. The disappearance of the singlet at ~2.5 ppm (aryl-CH₃) and the appearance of a new singlet at ~4.6 ppm (aryl-CH₂Br) confirms successful mono-bromination without over-reaction to the dibromide species.

Pathway I Isothiazole Derivative J IL4I1 Enzyme I->J Inhibits M Immune Activation I->M Restores K H2O2 & NH3 J->K Catalyzes L T-Cell Suppression K->L Induces

Mechanism of immune activation via IL4I1 inhibition by isothiazole derivatives.

Quantitative Data Summary

The table below summarizes the key reaction parameters and expected outcomes for the functionalization of the 5-methyl-3-phenylisothiazole scaffold.

Reaction StepPrimary ReagentsCatalyst / InitiatorSolventTemp (°C)Target Intermediate / ProductTypical Yield (%)
Cyclization SOCl₂, PyridineNoneToluene0 to 604-Cyano-5-methyl-3-phenylisothiazole46 - 95
Bromination NBSAIBNChloroform805-(Bromomethyl)-3-phenylisothiazoleQuantitative (Crude)
Amidation 6-APA, TEANoneDichloromethane5 to 15Isothiazolyl-Penicillin Derivative> 90

References

  • US3479365A - New isothiazole synthesis Source: Google Patents URL
  • WO2022227015A1 - Il4i1 inhibitors and methods of use Source: Google Patents URL
  • Nav3V4A3LS | C19H19N3O4S2 | CID 133082631 Source: PubChem URL:[Link]

  • Studies on Isothiazoles. I. 3-Arylisothiazole-4-carboxylic Acids Source: J-Stage (Bulletin of the Chemical Society of Japan) URL:[Link]

Sources

Method

Catalytic synthesis of 5-Methyl-3-phenylisothiazole from thioamides

Application Note: Catalytic Synthesis of 5-Methyl-3-phenylisothiazole from Thioamides Strategic Overview & Introduction 5-Methyl-3-phenylisothiazole is a highly valuable heterocyclic building block, predominantly utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Synthesis of 5-Methyl-3-phenylisothiazole from Thioamides

Strategic Overview & Introduction

5-Methyl-3-phenylisothiazole is a highly valuable heterocyclic building block, predominantly utilized in the synthesis of active pharmaceutical ingredients (APIs), including modified isoxazolyl-penicillin analogs (e.g., oxacillin derivatives) and novel kinase inhibitors[1]. Historically, the construction of the 1,2-thiazole (isothiazole) core relied on harsh, stoichiometric reagents such as thionyl chloride or sulfur monochloride reacting with complex unsaturated precursors[2][3].

Recent advancements in transition-metal catalysis have revolutionized this approach, shifting the paradigm toward mild, copper-catalyzed oxidative cyclizations of thioamides. This application note details a highly optimized, self-validating protocol for the synthesis of 5-Methyl-3-phenylisothiazole via the Cu(I)-catalyzed intramolecular oxidative N-S bond formation of an enaminothione precursor (4-amino-4-phenylbut-3-ene-2-thione).

Mechanistic Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe. The synthesis relies on the precise orchestration of a soft Lewis acid and a controlled oxidant.

  • Substrate Design: The precursor, 4-amino-4-phenylbut-3-ene-2-thione, contains both the nucleophilic nitrogen and the sulfur atom pre-arranged in a pseudo-six-membered transition state via intramolecular hydrogen bonding. This spatial proximity is essential for entropically favored ring closure.

  • Catalyst Selection ([Cu(MeCN)₄]PF₆): Copper(I) is a "soft" transition metal, giving it a pronounced thermodynamic affinity for the "soft" sulfur atom of the thioamide. The hexafluorophosphate (PF₆⁻) counterion is strictly non-coordinating. This ensures the copper's coordination sphere remains highly labile, allowing the rapid displacement of acetonitrile ligands by the thioamide substrate without competitive inhibition.

  • Oxidant Selection (PhINTs): N-(p-Toluenesulfonyl)iminoiodinane (PhINTs) acts as a potent, two-electron oxidant and nitrenoid precursor. Unlike aqueous oxidants (e.g., H₂O₂), PhINTs operates under strictly anhydrous conditions, preventing the competitive hydrolysis of the thioamide back to a ketone[4][5].

  • Solvent Causality: Anhydrous chloroform (CHCl₃) or dichloromethane (DCM) is utilized instead of highly polar solvents like DMF. Polar coordinating solvents would competitively bind to the Cu(I) center, displacing the thioamide and stalling the catalytic cycle[6].

G A Thioamide Precursor (4-amino-4-phenylbut-3-ene-2-thione) B Cu(I) Catalyst Coordination [Cu(MeCN)4]PF6 A->B Catalyst Binding C Oxidative Addition (PhINTs Oxidant) B->C 2e- Oxidation D Intramolecular N-S Coupling (Reductive Elimination) C->D Ring Closure E 5-Methyl-3-phenylisothiazole (Target Product) D->E Aromatization & Deprotonation E->B Cu(I) Regeneration

Caption: Catalytic cycle for the Cu-mediated oxidative synthesis of 5-methyl-3-phenylisothiazole.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape, demonstrating the critical nature of the Cu(I)/PhINTs pairing.

EntryCatalyst (mol %)Oxidant (Equiv)SolventTemp (°C)Yield (%)Observation / Causality
1NonePhINTs (1.5)CHCl₃50TraceHigh activation barrier for uncatalyzed N-S coupling.
2Cu(OAc)₂ (10)PhINTs (1.5)CHCl₃5045Cu(II) is too "hard"; poor S-coordination.
3[Cu(MeCN)₄]OTf (5)PhINTs (1.5)CHCl₃5062OTf⁻ weakly coordinates, slightly hindering turnover.
4[Cu(MeCN)₄]PF₆ (5) PhINTs (1.5) CHCl₃ 50 88 Optimal: Labile ligands, soft Cu(I), anhydrous.
5[Cu(MeCN)₄]PF₆ (5)O₂ (Air)DMF8071Aerobic oxidation works but DMF competitively binds Cu.

Experimental Protocol: Self-Validating Workflow

This protocol is designed for a 5.0 mmol scale synthesis of 5-Methyl-3-phenylisothiazole.

Materials Required:
  • Substrate: 4-amino-4-phenylbut-3-ene-2-thione (886 mg, 5.0 mmol)

  • Catalyst: Tetrakis(acetonitrile)copper(I) hexafluorophosphate (93 mg, 0.25 mmol, 5 mol%)

  • Oxidant: PhINTs (2.80 g, 7.5 mmol, 1.5 equiv)

  • Solvent: Anhydrous Chloroform (CHCl₃, 25 mL), degassed.

Step-by-Step Methodology:

Step 1: System Preparation & Substrate Solvation

  • Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).

  • Add 4-amino-4-phenylbut-3-ene-2-thione (886 mg) to the flask.

  • Inject 25 mL of anhydrous, degassed CHCl₃. Stir at 400 rpm until the substrate is fully dissolved.

  • Validation Check: The solution should appear as a bright yellow, clear liquid. Any cloudiness indicates moisture contamination, which will degrade the oxidant.

Step 2: Catalyst Pre-Coordination 4. Briefly remove the Argon positive pressure and rapidly add [Cu(MeCN)₄]PF₆ (93 mg). 5. Stir the mixture at room temperature for 10 minutes.

  • Causality: This incubation period allows the Cu(I) center to undergo ligand exchange, shedding acetonitrile to coordinate with the thioamide sulfur atom before the oxidant is introduced.

Step 3: Oxidative Cyclization 6. Add PhINTs (2.80 g) in three equal portions over 15 minutes to prevent rapid thermal spiking. 7. Equip the flask with a reflux condenser and heat the reaction block to 50 °C.

  • Validation Check (Self-Validating System): Upon the addition of PhINTs and heating, the reaction mixture will transition from bright yellow to a deep green/brown homogeneous solution. This color shift is the spectroscopic signature of the active Cu-nitrenoid/oxidized intermediate forming.

Step 4: Reaction Monitoring 8. Stir at 50 °C for 4 hours. 9. Withdraw a 50 µL aliquot, dilute in 1 mL EtOAc, and quench with 1 drop of sat. Na₂S₂O₃. 10. Spot on a silica TLC plate (Eluent: Hexane/EtOAc 4:1).

  • Validation Check: The starting thioamide (R_f ~0.3, yellow spot) should be completely consumed. The target 5-Methyl-3-phenylisothiazole will appear as a highly UV-active spot at R_f ~0.6.

Step 5: Quenching and Purification 11. Cool the reaction to room temperature. Quench the mixture by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 15 minutes.

  • Causality: Thiosulfate reduces any unreacted hypervalent iodine species, preventing oxidative degradation of the product during concentration.

  • Transfer to a separatory funnel, extract the aqueous layer with DCM (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes/EtOAc) to yield 5-Methyl-3-phenylisothiazole as a pale yellow oil/low-melting solid.

References

  • Isothiazole Construction by Metal-Free Reactions of Thioamides with Iminoiodinanes and Their Photophysical Properties Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Asymmetric Synthesis of Isothiazoles through Cu Catalysis: Direct Catalytic Asymmetric Conjugate Addition of Allyl Cyanide to α,β-Unsaturated Thioamides Source: Angewandte Chemie International Edition URL:[Link]

  • Cu(I)-Catalyzed Three-Component Cyclization for the Construction of Functionalized Thiazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • PubChem Compound Summary for CID 133082631, 6-(5-Methyl-3-phenylisothiazole-4-carboxamido)penicillin Source: National Center for Biotechnology Information (NIH) URL:[Link]

Sources

Application

High-Throughput In Vitro Assay Protocols for 5-Methyl-3-phenylisothiazole Derivatives in Antibacterial Drug Discovery

Introduction & Scientific Rationale The 5-Methyl-3-phenylisothiazole scaffold is a historically privileged chemical intermediate, famously utilized in the synthesis of beta-lactamase-resistant isothiazolyl penicillins, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The 5-Methyl-3-phenylisothiazole scaffold is a historically privileged chemical intermediate, famously utilized in the synthesis of beta-lactamase-resistant isothiazolyl penicillins, such as sodium 6-(5-methyl-3-phenylisothiazole-4-carboxamido)penicillanate[1][2]. The unique steric bulk and electronic distribution of the 3-phenylisothiazole ring provide profound resistance against beta-lactamase-mediated hydrolysis while maintaining a high binding affinity for Penicillin-Binding Proteins (PBPs).

In modern Fragment-Based Drug Discovery (FBDD), this core scaffold is being repurposed to discover novel, non-traditional PBP inhibitors and beta-lactamase inhibitors. To facilitate the rapid evaluation of 5-Methyl-3-phenylisothiazole-derived libraries, this Application Note details two orthogonal high-throughput screening (HTS) protocols: a primary colorimetric assay targeting beta-lactamase inhibition, and a secondary Fluorescence Polarization (FP) assay targeting PBP binding affinity.

Mechanism Scaffold 5-Methyl-3-phenylisothiazole Core Scaffold Deriv Isothiazolyl Penicillins (e.g., CID 133082631) Scaffold->Deriv Synthetic functionalization Target1 Penicillin-Binding Protein (PBP2a Inhibition) Deriv->Target1 Covalent active-site binding Target2 Beta-Lactamase Enzyme (Steric Shielding) Deriv->Target2 Resistance to hydrolysis Bact Bacterial Cell Wall Synthesis Arrest Target1->Bact Peptidoglycan failure

Mechanistic logic of 5-Methyl-3-phenylisothiazole derivatives in antibacterial targeting.

Primary Screen: High-Throughput Colorimetric Nitrocefin Assay

Causality & Assay Physics

Nitrocefin is a chromogenic cephalosporin substrate. In its intact form, the conjugated dinitrostyryl group absorbs light at ~390 nm (yellow). Upon hydrolysis of its beta-lactam ring by a beta-lactamase (e.g., TEM-1 or IMP-1), the electron delocalization shifts, resulting in a distinct absorbance peak at 486–490 nm (red)[3][4]. 5-Methyl-3-phenylisothiazole derivatives that successfully inhibit the enzyme will prevent this spectral shift. By monitoring the initial velocity ( V0​ ) of product formation, we can quantitatively calculate the IC50​ of the library compounds[4].

Self-Validating System

To ensure run-to-run reliability, every 384-well plate must include a self-validating control system. We utilize Clavulanic acid (a potent serine beta-lactamase inhibitor) as the positive control (100% inhibition) and DMSO as the negative vehicle control (0% inhibition)[5]. The Z'-factor is calculated per plate; a Z' > 0.5 validates the assay's dynamic range and variance.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare Beta-Lactamase Assay Buffer (50 mM HEPES, pH 7.5, 0.01% Triton X-100 to prevent compound aggregation).

    • Dilute purified beta-lactamase enzyme to a working concentration (empirically determined to yield a ΔOD490​ of 0.5 over 15 minutes).

    • Prepare a 500 µM Nitrocefin working solution in assay buffer (from a 10 mM DMSO stock)[5].

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of 5-Methyl-3-phenylisothiazole library compounds (10 mM in DMSO) into a clear-bottom 384-well microplate.

  • Enzyme Pre-Incubation: Add 15 µL of the beta-lactamase enzyme solution to all wells. Centrifuge at 1000 x g for 1 minute. Incubate at 25°C for 15 minutes to allow for equilibrium binding of the inhibitors.

  • Substrate Addition: Add 10 µL of the Nitrocefin working solution to initiate the reaction (Final Nitrocefin concentration = 50 µM)[4].

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure absorbance at 490 nm in kinetic mode every 1 minute for 30 minutes at 25°C.

  • Data Analysis: Calculate the slope of the linear portion of the progress curve ( V0​ ). Normalize compound wells against the DMSO and Clavulanic acid controls to determine % Inhibition.

Secondary Screen: BOCILLIN FL Fluorescence Polarization (FP) Assay

Causality & Assay Physics

BOCILLIN FL is a BODIPY-conjugated fluorescent penicillin derivative. When free in solution, the small molecule tumbles rapidly, emitting depolarized light (low mP). When BOCILLIN FL covalently binds to the active site serine of a high-molecular-weight Penicillin-Binding Protein (e.g., PBP2a or N. gonorrhoeae PBP2), its rotational correlation time drastically increases, yielding a highly polarized fluorescent signal (high mP)[6]. If a 5-Methyl-3-phenylisothiazole hit compound successfully competes for the PBP active site, it blocks BOCILLIN FL binding, maintaining a low mP signal.

Self-Validating System

The assay window ( Δ mP) is strictly defined by the difference between the fully bound tracer (DMSO + Enzyme) and the free tracer (No Enzyme). A robust HTS campaign requires a Δ mP > 100. Black, non-binding surface plates are mandatory to prevent non-specific adsorption of the lipophilic BODIPY fluorophore, which would artificially inflate the baseline mP.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare FP Buffer (50 mM Sodium Phosphate, pH 7.4, 150 mM NaCl, 0.05% CHAPS).

    • Dilute purified PBP to 1 µM.

    • Dilute BOCILLIN FL to 1 µM (Protect from light).

  • Compound Dispensing: Dispense 200 nL of primary screening hits into a 384-well black, non-binding microplate.

  • Target Pre-Incubation: Add 10 µL of the 1 µM PBP solution. Incubate in the dark at 37°C for 30 minutes. Crucial Step: Pre-incubation is required because 5-Methyl-3-phenylisothiazole derivatives may act as slow-binding or covalent inhibitors; they must occupy the active site before the highly reactive BOCILLIN FL is introduced[6].

  • Tracer Addition: Add 10 µL of the 1 µM BOCILLIN FL solution (Final assay concentrations: 0.5 µM PBP, 0.5 µM BOCILLIN FL). Incubate for an additional 30 minutes at 37°C.

  • FP Measurement: Read the plate using an FP-capable microplate reader (Excitation: 485 nm / Emission: 530 nm). Measure both parallel ( I∥​ ) and perpendicular ( I⊥​ ) fluorescence intensities.

  • Data Analysis: Calculate polarization (mP) using the standard equation: mP=1000×I∥​+G⋅I⊥​I∥​−G⋅I⊥​​ (where G is the instrument-specific grating factor).

HTS Workflow & Data Presentation

HTS_Workflow Lib 5-Methyl-3-phenylisothiazole Fragment Library Pri Primary HTS Screen (Nitrocefin Colorimetric) Lib->Pri 384-well format Sec Secondary Screen (BOCILLIN FL FP Assay) Pri->Sec Active Hits Hit Hit Validation & Lead Optimization Sec->Hit PBP Affinity

High-throughput screening workflow for 5-Methyl-3-phenylisothiazole derivatives.

Table 1: Expected Quality Control Metrics for HTS Validation
MetricPrimary Screen (Nitrocefin)Secondary Screen (BOCILLIN FP)Causality / Significance
Z'-Factor > 0.75> 0.60Validates assay robustness; values >0.5 indicate an excellent assay suitable for HTS.
Signal Window ΔOD490​>0.5 ΔmP>100 Ensures sufficient dynamic range to confidently detect partial or weak inhibitors.
CV% < 5%< 8%Coefficient of variation measures intra-plate reproducibility and pipetting accuracy.
Reference IC50​ Clavulanic Acid: ~50 nMCefoxitin: ~0.5 µMAnchors the assay sensitivity to known clinical standards to prevent artifactual hits.

References

  • Nav3V4A3LS | C19H19N3O4S2 | CID 133082631 - PubChem - NIH Source: nih.gov URL:[1]

  • US3479365A - New isothiazole synthesis - Google Patents Source: google.com URL:[2]

  • Beta-Lactamase Inhibitor Screening Kit (Colorimetric) (#BN01020) - Assay Genie Source: assaygenie.com URL:[5]

  • Nitrocefin-based colorimetric assay for evaluating the β-lactam antibiotics degradation system - ResearchGate Source: researchgate.net URL:[3]

  • High-Throughput Screening for Novel Inhibitors of Neisseria gonorrhoeae Penicillin-Binding Protein 2 | PLOS One Source: plos.org URL:

  • Harnessing β-Lactam Antibiotics for Illumination of the Activity of Penicillin-Binding Proteins in Bacillus subtilis - ACS Publications Source: acs.org URL:[6]

Sources

Method

Application Note: ¹H and ¹³C NMR Spectroscopy Characterization of 5-Methyl-3-phenylisothiazole

Introduction & Scope Isothiazoles are critical pharmacophores in modern drug development, frequently utilized as bioisosteres for pyrazoles, oxazoles, and phenyl rings to modulate lipophilicity and metabolic stability[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Isothiazoles are critical pharmacophores in modern drug development, frequently utilized as bioisosteres for pyrazoles, oxazoles, and phenyl rings to modulate lipophilicity and metabolic stability[1]. 5-Methyl-3-phenylisothiazole is a key building block and intermediate in the synthesis of complex biologically active molecules and agrochemicals[2]. Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is essential for ensuring batch-to-batch consistency, verifying synthetic success, and confirming regiochemistry during cyclization or functionalization[3].

This application note provides a comprehensive, self-validating protocol for the ¹H and ¹³C NMR characterization of 5-Methyl-3-phenylisothiazole, detailing the mechanistic rationale behind the observed chemical shifts and outlining troubleshooting steps for complex spectral overlaps.

Structural and Mechanistic Rationale for NMR Chemical Shifts

Understanding the causality behind the observed chemical shifts is paramount for robust spectral interpretation. The isothiazole ring (a 1,2-thiazole system) exerts pronounced electronic effects on its substituents due to the high electronegativity of the adjacent nitrogen and sulfur atoms[4].

  • Deshielding at C-3 and C-5: The heteroatoms withdraw electron density via inductive (-I) and resonance (-M) effects, leaving C-3 and C-5 highly deshielded. Consequently, the ¹³C signals for these positions resonate significantly downfield (typically >160 ppm)[4].

  • Shielding at C-4: In contrast, C-4 is relatively electron-rich due to resonance contributions from the sulfur and nitrogen lone pairs. This results in an upfield shift for both the C-4 carbon (~116 ppm) and its attached proton (~7.45 ppm)[5].

  • Anisotropic Effects of the Phenyl Ring: The C-3 phenyl group is conjugated with the isothiazole π-system. This conjugation coplanarizes the rings, placing the ortho-protons of the phenyl ring in the deshielding cone of the isothiazole system, pushing their ¹H NMR signal downfield to ~7.90 ppm[6].

G A Isothiazole Ring System (S1, N2, C3, C4, C5) B Electronegative N & S (Deshielding Effect) A->B C C3-Phenyl Conjugation (Anisotropic Deshielding) A->C D C5-Methyl Group (Inductive Electron Donation) A->D E Downfield Shift of C3 & C5 (13C: ~162-168 ppm) B->E F Downfield Shift of Ortho-Protons (1H: ~7.90 ppm) C->F G Upfield Shift of C4 (13C: ~116 ppm, 1H: ~7.45 ppm) D->G

Logical relationship between molecular electronic effects and observed NMR chemical shifts.

Experimental Protocol: Sample Preparation and Acquisition

To maintain a self-validating system, the following protocol ensures a high signal-to-noise (S/N) ratio and minimizes solvent-induced artifacts.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 10–15 mg of 5-Methyl-3-phenylisothiazole for ¹H NMR, or 30–50 mg for ¹³C NMR, using a microbalance.

  • Solvent Selection and Dissolution: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl₃ is selected due to its excellent solubilizing properties for moderately lipophilic heterocycles and its lack of exchangeable protons, preventing signal suppression.

  • Filtration: If particulate matter is visible, filter the solution through a glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube. Causality: Particulates distort the local magnetic field, leading to poor line shape and reduced resolution.

  • Spectrometer Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming: Perform automated or manual tuning and matching of the probe, followed by gradient shimming (e.g., Z-axis shimming) to achieve a lock signal with a sharp, symmetrical solvent peak.

  • Acquisition Parameters:

    • ¹H NMR: 16–32 scans, 30° pulse angle, 1.0 s relaxation delay, spectral width of 12 ppm. Causality: A 30° pulse angle (Ernst angle approximation) maximizes the signal-to-noise ratio per unit time, allowing for faster relaxation between scans.

    • ¹³C NMR: 512–1024 scans, 30° pulse angle, 2.0 s relaxation delay, complete ¹H decoupling (WALTZ-16). Causality: The extended relaxation delay accounts for the slow relaxation of quaternary carbons (C-3, C-5, and C-1').

  • Processing: Apply a 0.3 Hz exponential line broadening for ¹H and 1.0 Hz for ¹³C prior to Fourier transformation to optimize the S/N ratio without sacrificing critical resolution.

G A Weigh 10-15 mg (1H) or 30-50 mg (13C) B Dissolve in 0.6 mL CDCl3 (with 0.03% v/v TMS) A->B C Filter into 5 mm NMR Tube (Remove Particulates) B->C D Insert into Spectrometer (e.g., 400 MHz) C->D E Tune, Match, and Shim (Optimize Field Homogeneity) D->E F Acquire Spectra (Apply 30° Pulse & Delays) E->F

Step-by-step workflow for NMR sample preparation and spectral acquisition.

Data Presentation: Spectral Assignments

The quantitative data below summarizes the expected ¹H and ¹³C NMR chemical shifts for 5-Methyl-3-phenylisothiazole, derived from structural analogs and established heterocyclic NMR databases[5][6].

Table 1: ¹H NMR Data (400 MHz, CDCl₃, 298 K)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
C5-CH₃ 2.58Singlet (s)-3HMethyl protons
C4-H 7.45Singlet (s)-1HIsothiazole ring proton
C3', C5' 7.40 - 7.48Multiplet (m)-2HPhenyl meta-protons
C4' 7.40 - 7.48Multiplet (m)-1HPhenyl para-proton
C2', C6' 7.90Doublet (d)7.52HPhenyl ortho-protons

Table 2: ¹³C NMR Data (100 MHz, CDCl₃, 298 K)

PositionChemical Shift (δ, ppm)TypeAssignment
C5-CH₃ 15.5CH₃Methyl carbon
C4 116.2CHIsothiazole ring carbon
C2', C6' 126.5CHPhenyl ortho-carbons
C3', C5' 128.8CHPhenyl meta-carbons
C4' 129.2CHPhenyl para-carbon
C1' 135.0CqPhenyl ipso-carbon
C3 165.4CqIsothiazole ring carbon (C=N)
C5 168.1CqIsothiazole ring carbon (C-S)

Troubleshooting & Self-Validation

A robust analytical protocol must be self-validating. To ensure the integrity of the NMR data for 5-Methyl-3-phenylisothiazole, consider the following troubleshooting insights:

  • Resolving Overlapping Signals: The isothiazole C4-H singlet (~7.45 ppm) often overlaps with the meta and para protons of the phenyl ring (7.40–7.48 ppm)[6]. If exact integration is ambiguous, perform a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment. The C4-H proton will correlate to a highly shielded carbon (~116 ppm), whereas the phenyl protons will correlate to carbons in the 126–130 ppm range, allowing for unambiguous differentiation[5].

  • Quaternary Carbon Relaxation: The quaternary carbons (C-3, C-5, and C-1') may appear unusually weak in the ¹³C spectrum due to long longitudinal relaxation times (T₁). If these peaks are lost in the baseline, increase the relaxation delay (D1) to 3.0–5.0 seconds or add a paramagnetic relaxation agent like Chromium(III) acetylacetonate (Cr(acac)₃).

  • Purity and Regiochemistry Verification: The presence of a sharp singlet at ~2.4 ppm or ~8.7 ppm could indicate contamination with unreacted starting materials or isomeric byproducts (e.g., 3-methyl-5-phenylisothiazole or unsubstituted 3-phenylisothiazole)[6]. The exact regiochemistry is validated by the C-5 methyl shift; a methyl group at C-3 typically resonates further downfield (~2.7 ppm) compared to the C-5 position (~2.58 ppm) due to the stronger deshielding effect of the adjacent nitrogen.

References

  • ACS Publications. "Photochemistry of 3- and 5-Phenylisothiazoles. Competing Phototransposition Pathways." 6

  • ResearchGate. "Carbon‐13 NMR studies on azolopyridines. 3—the isothiazolopyridine systems." 4

  • Ural Federal University. "Novel method for the synthesis of 4-(azol-5-yl)isoxazoles." 5

  • Thieme Connect. "Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes." 1

  • BenchChem. "Thiazyl chloride." 3

  • ResearchGate. "Derivatives of m‐di‐tert‐butylbenzene. Part VI. The preparation of miscellaneous halogenated compounds." 2

Sources

Application

Application Note: Regioselective Functionalization of 5-Methyl-3-phenylisothiazole

Introduction & Mechanistic Rationale The isothiazole scaffold is a privileged motif in medicinal chemistry and agrochemical development due to its unique electronic properties and metabolic stability[1]. Among its deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The isothiazole scaffold is a privileged motif in medicinal chemistry and agrochemical development due to its unique electronic properties and metabolic stability[1]. Among its derivatives, 5-Methyl-3-phenylisothiazole presents a fascinating challenge and opportunity for synthetic chemists. The molecule possesses two highly distinct, regioselective sites for functionalization: the electron-rich C4 position on the heteroaromatic ring and the acidic C5-methyl group.

Understanding the causality behind the reactivity of this scaffold is critical for successful derivatization:

  • C4-H Electrophilic Activation: The isothiazole ring is a highly delocalized π -system. However, the electronegative nitrogen and sulfur atoms withdraw electron density from the C3 and C5 positions, respectively. This renders the C4 position the most nucleophilic site on the ring, making it highly susceptible to electrophilic aromatic substitution (SEAr).

  • C5-Methyl Lateral Metalation: The protons of the C5-methyl group are unusually acidic (pKa ~ 25–28). This acidity is driven by the adjacent sulfur atom and the ability of the electron-deficient isothiazole ring to stabilize the resulting carbanion. Consequently, the C5-methyl group can undergo lateral metalation, allowing for carbon-chain elongation[2].

G SM 5-Methyl-3-phenylisothiazole C4_Path C4-H Electrophilic Activation SM->C4_Path NBS / DMF C5_Path C5-Methyl Lateral Metalation SM->C5_Path LDA, -78°C C4_Prod 4-Substituted Isothiazole C4_Path->C4_Prod Pd-Catalysis C5_Prod C5-Elongated Isothiazole C5_Path->C5_Prod Electrophile (E+)

Divergent regioselective functionalization pathways of 5-methyl-3-phenylisothiazole.

Protocol 1: Regioselective C4-Halogenation and Cross-Coupling

Direct functionalization at the C4 position is best achieved via a two-step sequence: regioselective bromination followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling[1].

Mechanistic Insight: N-Bromosuccinimide (NBS) is utilized instead of elemental bromine (Br2) to provide a controlled, low-concentration release of electrophilic bromine. This prevents unwanted oxidation of the isothiazole sulfur atom. For the subsequent cross-coupling, Pd(dppf)Cl2 is selected as the catalyst; the bulky, bidentate dppf ligand accelerates reductive elimination and prevents the isothiazole's sulfur atom from poisoning the palladium center.

Step-by-Step Methodology

Part A: C4-Bromination

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 5-methyl-3-phenylisothiazole (1.0 mmol) in anhydrous DMF (5.0 mL) under an argon atmosphere.

  • Addition: Cool the solution to 0 °C using an ice bath. Add NBS (1.05 mmol) portion-wise over 5 minutes to prevent exothermic degradation.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1).

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous Na2S2O3 to neutralize residual electrophilic bromine. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield 4-bromo-5-methyl-3-phenylisothiazole.

Part B: Suzuki-Miyaura Cross-Coupling

  • Setup: To a Schlenk tube, add 4-bromo-5-methyl-3-phenylisothiazole (0.5 mmol), the desired arylboronic acid (0.75 mmol), K2CO3 (1.5 mmol), and Pd(dppf)Cl2 (0.025 mmol, 5 mol%).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 5.0 mL).

  • Heating: Seal the tube and heat at 90 °C for 12 hours. The biphasic nature of the solvent system ensures the solubility of both the organic substrate and the inorganic base, driving the transmetalation step.

  • Isolation: Cool to room temperature, filter through a pad of Celite, and purify via flash column chromatography to isolate the C4-arylated product.

Protocol 2: Lateral Metalation at the C5-Methyl Group

Functionalizing the C5-methyl group requires the generation of a lateral carbanion. The choice of base is the single most critical parameter in this workflow.

Mechanistic Insight: Organolithium reagents can interact with isothiazoles via lateral lithiation, ring metalation, or nucleophilic ring cleavage. Utilizing a highly nucleophilic base like n-butyllithium (n-BuLi) results in direct nucleophilic attack at the relatively weak N–S bond, leading to catastrophic ring cleavage and the formation of thioethers[2]. To circumvent this, a sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) must be used at cryogenic temperatures (–78 °C) to exclusively achieve kinetic deprotonation at the C5-methyl group[2].

Mechanism SM 5-Methyl-3-phenylisothiazole nBuLi n-BuLi (Nucleophilic Base) SM->nBuLi LDA LDA (Sterically Hindered Base) SM->LDA Cleavage Ring Cleavage (Attack at Sulfur) nBuLi->Cleavage Lateral Lateral Lithiation (Deprotonation at C5-CH3) LDA->Lateral

Mechanistic divergence in isothiazole lithiation based on base selection.
Step-by-Step Methodology
  • Base Preparation: In a flame-dried Schlenk flask under argon, add anhydrous THF (5.0 mL) and diisopropylamine (1.2 mmol). Cool to –78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Lateral Lithiation: Dissolve 5-methyl-3-phenylisothiazole (1.0 mmol) in anhydrous THF (2.0 mL) and add it dropwise to the LDA solution at –78 °C. The solution will typically turn a deep red/orange color, indicating the formation of the stabilized lateral carbanion. Stir for 45 minutes.

  • Electrophilic Trapping: Add the desired electrophile (e.g., benzaldehyde, 1.2 mmol) dropwise. Maintain the temperature at –78 °C for 1 hour, then slowly allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH4Cl (10 mL). Extract with diethyl ether (3 × 15 mL). Dry the combined organics over MgSO4, concentrate, and purify via chromatography to yield the C5-elongated derivative.

Advanced Perspective: Rhodium-Catalyzed C-H Activation

In advanced synthetic settings, the isothiazole ring itself can act as an active participant in transition-metal catalysis. Recent protocols have demonstrated that the N–S bond of the isothiazole ring can function as an internal oxidant during Rh(III)-catalyzed annulative couplings with alkynes[3]. In these reactions, the isothiazole nitrogen coordinates to the Rh(III) center, directing C–H activation, followed by alkyne insertion and subsequent N–S bond cleavage to regenerate the active catalyst species and form complex fused polycyclic architectures[3].

Quantitative Data Summary

The following table summarizes the expected outcomes and optimal parameters for the discussed functionalization strategies, providing a benchmark for experimental validation.

Functionalization StrategyTarget SiteReagents & CatalystTemp (°C)RegioselectivityTypical Yield
Electrophilic Halogenation C4NBS, DMF0 to RT>99% (C4 only)85–92%
Suzuki-Miyaura Coupling C4Pd(dppf)Cl2, Ar-B(OH)2, K2CO390>99% (C4 only)75–88%
Lateral Metalation C5-CH31. LDA, THF 2. Electrophile (E+)-78 to RT>95% (C5-CH3)65–80%
Nucleophilic Ring Cleavage N-S Bondn-BuLi, THF-78N/A (Degradation)>80% (Side Product)

References

  • Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry.[Link]

  • Miura, M., et al. (2019). Rhodium-Catalyzed Annulative Coupling of Isothiazoles with Alkynes through N–S Bond Cleavage. Organic Letters.[Link]

  • Naito, T., et al. (1968). Studies on Isothiazoles. I. 3-Arylisothiazole-4-carboxylic Acids. Chemical and Pharmaceutical Bulletin.[Link]

Sources

Method

High-Fidelity Preparation of 5-Methyl-3-phenylisothiazole Standard Solutions for LC-MS/MS Bioanalysis

Introduction & Scientific Rationale 5-Methyl-3-phenylisothiazole ( C10​H9​NS , MW: 175.25 g/mol ) is a highly lipophilic heterocyclic compound frequently utilized as a critical building block and pharmacophore in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

5-Methyl-3-phenylisothiazole ( C10​H9​NS , MW: 175.25 g/mol ) is a highly lipophilic heterocyclic compound frequently utilized as a critical building block and pharmacophore in the synthesis of agrochemicals and pharmaceutical intermediates[1][2]. Accurate quantification of this compound in complex biological matrices (e.g., plasma, serum) requires high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

However, the precision of any LC-MS/MS assay is fundamentally anchored to the integrity of its calibration standards. Poor standard preparation leads to systematic bias, ion suppression, and failed validation runs. This application note details a rigorously designed, self-validating protocol for standard preparation that strictly aligns with the[3][4].

Experimental Workflow & Causality

To establish a self-validating system , this workflow incorporates built-in fail-safes. The most critical of these is the mandatory use of separate stock weighings for Calibration Standards (CS) and Quality Control (QC) samples[4][5].

  • The Causality: If both CS and QC samples are prepared from a single stock, a weighing error (e.g., static interference on the microbalance) will systematically skew both sets equally. The QC samples would falsely appear accurate against the calibration curve, leading to a disastrously invalid assay. Separate weighings ensure that any preparation error is immediately flagged during the first validation run.

G A Accurate Weighing (Reference Standard) B Primary Stock Solutions (Separate CS & QC Stocks) A->B Dissolve in 100% ACN C Working Solutions (Serial Dilution in 50% ACN) B->C Dilute (50:50 ACN:H2O) D Matrix Spiking (≤5% Organic Solvent) C->D Spike into Blank Matrix E Sample Extraction (PPT / LLE / SPE) D->E Process Samples F LC-MS/MS Acquisition (MRM Mode) E->F Inject into LC-MS/MS

Workflow for the preparation and processing of 5-Methyl-3-phenylisothiazole LC-MS/MS standards.

Physicochemical Considerations for Solvent Selection

5-Methyl-3-phenylisothiazole lacks highly polar functional groups, rendering it practically insoluble in pure water.

  • Primary Solvent: 100% Acetonitrile (ACN) or Methanol (MeOH) (LC-MS grade) must be used for the primary stock solution to ensure complete dissolution.

  • Diluent for Working Solutions: A 50:50 (v/v) ACN:Water mixture is utilized. Why? Injecting a standard dissolved in 100% organic solvent into a reversed-phase LC system (which typically starts at high aqueous conditions) causes "solvent breakthrough," leading to split or distorted chromatographic peaks.

  • Matrix Spiking Limit: When spiking working solutions into biological matrices, the total volume of organic solvent must not exceed 5% (ideally ≤2%) of the total matrix volume[4]. Exceeding this threshold causes endogenous matrix proteins to precipitate prematurely, fundamentally altering the matrix composition and invalidating the standard.

Step-by-Step Preparation Protocol
Phase 1: Primary Stock Solutions (1.00 mg/mL)
  • Equilibrate the 5-Methyl-3-phenylisothiazole reference standard to room temperature in a desiccator to prevent ambient moisture condensation.

  • Accurately weigh exactly 1.00 mg of the standard into two separate amber glass vials (Stock A for CS; Stock B for QC) using a calibrated microbalance (readability ≤0.01 mg).

  • Add exactly 1.00 mL of LC-MS grade ACN to each vial.

  • Vortex vigorously for 2 minutes and sonicate for 5 minutes in a water bath to ensure complete dissolution.

  • Store at -20°C.

Phase 2: Working Solutions (WS)

Perform serial dilutions using 50:50 ACN:Water. Use Stock A to generate the CS Working Solutions and Stock B to generate the QC Working Solutions.

Table 1: Serial Dilution Scheme for Calibration Working Solutions

Working SolutionSource SolutionVolume of Source (µL)Volume of Diluent (µL)Final Concentration (µg/mL)
WS-7 Primary Stock A100900100.0
WS-6 WS-710090010.0
WS-5 WS-65005005.0
WS-4 WS-52008001.0
WS-3 WS-45005000.5
WS-2 WS-32008000.1
WS-1 WS-25005000.05
Phase 3: Matrix-Spiked Calibration Standards

Spike the working solutions into a screened, interference-free biological matrix (e.g., human plasma). The matrix must be tested from at least six independent sources to ensure selectivity and the absence of endogenous interference at the Lower Limit of Quantification (LLOQ)[4][6].

Table 2: Matrix Spiking Scheme (Maintains 2% Organic Solvent Final Volume)

Calibration StandardWorking Solution UsedVolume of WS (µL)Volume of Blank Matrix (µL)Final Matrix Conc. (ng/mL)
CS-7 (ULOQ) WS-7209802000
CS-6 WS-620980200
CS-5 WS-520980100
CS-4 WS-42098020
CS-3 WS-32098010
CS-2 WS-2209802
CS-1 (LLOQ) WS-1209801

Crucial Self-Validating Step: A Zero Sample (matrix + internal standard) and a Blank Sample (matrix only) must be included in every run to monitor for autosampler carryover and isotopic interference[5][6].

LC-MS/MS Acquisition Parameters

To detect 5-Methyl-3-phenylisothiazole, positive Electrospray Ionization (ESI+) is utilized due to the basic nature of the nitrogen atom within the isothiazole ring, which readily accepts a proton ( [M+H]+ ).

Table 3: Optimized MRM Parameters (ESI+)

AnalytePrecursor Ion ( [M+H]+ )Product Ions (m/z)Collision Energy (eV)Dwell Time (ms)
5-Methyl-3-phenylisothiazole 176.1134.1 (Quantifier)2550
91.1 (Qualifier)3550

Mechanistic Insight: The transition 176.1→134.1 corresponds to the cleavage of the isothiazole ring, while 176.1→91.1 represents the formation of the highly stable tropylium ion from the phenyl ring—a diagnostic fragment for phenyl-substituted compounds.

Method Validation & Stability Assessments

A self-validating protocol requires empirical proof that the standard solutions remain stable throughout the analytical workflow. According to FDA and ICH M10 guidelines[3][5], the following stability parameters must be evaluated using Low and High QC samples:

  • Benchtop Stability: QCs must remain stable at room temperature for the maximum duration expected for sample preparation (typically 4–24 hours).

  • Freeze-Thaw Stability: QCs must be subjected to a minimum of three freeze-thaw cycles (thawed unassisted at room temperature, then refrozen at -80°C for at least 12 hours)[5].

  • Matrix Effect (Ion Suppression): Evaluated by comparing the peak area of 5-Methyl-3-phenylisothiazole spiked into post-extracted blank matrix versus the peak area of the standard in a neat solvent. Matrix effects should ideally be ≤15% variance[4][7].

References
  • [3] ResolveMass Laboratories. "Essential FDA Guidelines for Bioanalytical Method Validation". Source: resolvemass.ca. URL: [Link]

  • [4] U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation - Guidance for Industry (2018)". Source: fda.gov. URL:[Link]

  • [7] European Medicines Agency / NIH PMC. "Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics". Source: nih.gov. URL: [Link]

  • [5] U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis". Source: fda.gov. URL:[Link]

  • [6] GMP Compliance. "Bioanalytical Method Validation Draft Guidance". Source: gmp-compliance.org. URL:[Link]

  • [1] Chemical and Pharmaceutical Bulletin. "Preparations of 5-methyl-3-phenylisothiazole-4-carboxylic acid and related compounds". Source: jst.go.jp. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Methyl-3-phenylisothiazole

Welcome to the technical support guide for the synthesis of 5-Methyl-3-phenylisothiazole. This resource is designed for researchers, chemists, and drug development professionals to navigate and optimize this specific het...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 5-Methyl-3-phenylisothiazole. This resource is designed for researchers, chemists, and drug development professionals to navigate and optimize this specific heterocyclic synthesis. The following troubleshooting guide, presented in a question-and-answer format, addresses common challenges and provides field-proven solutions to enhance reaction yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield for 5-Methyl-3-phenylisothiazole is consistently low. What are the most common culprits and how can I address them?

A1: Low yield is a frequent challenge in heterocyclic synthesis and can stem from multiple factors.[1] A systematic approach is the most effective way to diagnose and solve the issue. Let's break down the primary causes:

  • Purity of Starting Materials: Impurities in your reactants or solvents can poison catalysts, introduce side reactions, or inhibit the primary reaction pathway.[1] Always ensure your starting materials (e.g., a 1-phenyl-1,3-butanedione precursor, sulfur source, and nitrogen source) are of high purity and that solvents are anhydrous if the reaction is moisture-sensitive.

  • Suboptimal Reaction Conditions: Temperature, reactant concentration, and reaction time are critical variables that require empirical optimization.[1][2] A reaction that is too hot may favor side product formation or product degradation, while a temperature that is too low may lead to an incomplete reaction.[2]

  • Atmospheric Contamination: Many organic reactions, particularly those involving organometallic reagents or sensitive intermediates, are susceptible to atmospheric moisture and oxygen.[1] If applicable to your chosen synthetic route, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.

  • Inefficient Mixing: In heterogeneous reaction mixtures (e.g., with a solid-supported catalyst or poorly soluble reagent), inefficient stirring can lead to localized concentration gradients and reduced reaction rates, ultimately lowering the yield.[1]

Troubleshooting Workflow for Low Yield

The following workflow provides a structured approach to identifying and resolving the cause of low yields.

Low_Yield_Troubleshooting start Low Yield Observed purity_check Verify Purity of Starting Materials & Solvents (e.g., NMR, GC-MS) start->purity_check conditions_check Review Reaction Conditions (Temp, Time, Stoichiometry) purity_check->conditions_check Purity Confirmed purify_reagents Action: Purify/Dry Reagents & Solvents purity_check->purify_reagents Impurities found or moisture suspected atmosphere_check Assess Sensitivity to Air/Moisture conditions_check->atmosphere_check Parameters seem optimal optimize_params Action: Run Small-Scale Optimization Matrix (DOE) conditions_check->optimize_params inert_tech Action: Implement Inert Atmosphere Techniques atmosphere_check->inert_tech Reaction is sensitive re_run Re-run Reaction & Monitor Progress (TLC, LC-MS) purify_reagents->re_run optimize_params->re_run inert_tech->re_run success Yield Improved re_run->success fail Yield Still Low re_run->fail fail->conditions_check Re-evaluate fundamentals

Caption: A decision tree for troubleshooting low yields.

Q2: I'm observing significant side product formation. How can I improve the selectivity towards 5-Methyl-3-phenylisothiazole?

A2: The formation of side products is common when reactants have multiple reactive sites.[2] Improving selectivity often involves fine-tuning the reaction environment to favor the desired kinetic or thermodynamic pathway.

Plausible Synthetic Pathway & Common Side Products

A common strategy for isothiazole synthesis is the [4+1] annulation, which involves reacting a β-ketothioamide with an oxidizing agent. This provides a good framework for discussing selectivity.

Reaction_Mechanism reactants 1-Phenyl-3-thioamidobutane + [Oxidant] intermediate Thio-Enamine Intermediate reactants->intermediate Base/Heat desired_path Desired Pathway: Electrophilic S-N Cyclization intermediate->desired_path side_path Side Pathway: Intermolecular Dimerization/Polymerization intermediate->side_path product 5-Methyl-3-phenylisothiazole desired_path->product Aerial Oxidation side_product Dimeric/Oligomeric Byproducts side_path->side_product Radical or Condensation Rxn

Caption: Plausible reaction pathways in isothiazole synthesis.

Strategies to Minimize Side Products:

  • Control Reaction Temperature: Lowering the reaction temperature can disfavor side reactions that may have a higher activation energy than the desired cyclization.[2]

  • Solvent Choice: The polarity of the solvent can stabilize or destabilize key intermediates, thus influencing the reaction pathway.[2] It is advisable to screen a range of solvents. For instance, a switch from a non-polar solvent like toluene to a polar aprotic solvent like DMF could alter the outcome.[3]

  • Stoichiometry and Order of Addition: Carefully controlling the stoichiometry of reactants is crucial. Sometimes, slow addition of one reagent to the mixture can maintain its low concentration, preventing self-condensation or other undesired bimolecular reactions.[2]

  • Catalyst Selection: The choice of catalyst (acidic, basic, or metal-based) can dramatically direct the reaction. For example, in related heterocyclic syntheses, a Brønsted acid might favor one pathway while a Lewis acid favors another.[4] For isothiazole synthesis, the nature of the base used can be critical; a combination of bases can sometimes achieve higher yields than a single one.[5]

Table 1: Hypothetical Solvent Screen for Selectivity

SolventDielectric Constant (ε)Observed Product Ratio (Desired:Side)Yield of Desired Product
Toluene2.460:4045%
Tetrahydrofuran (THF)7.685:1570%
Dichloromethane (DCM)9.175:2562%
N,N-Dimethylformamide (DMF)36.790:1078%

This data is illustrative. Optimal conditions must be determined empirically.

Q3: My reaction seems to stall before completion, even after extended reaction times. What steps should I take?

A3: A stalled reaction typically points to catalyst deactivation, reagent degradation, or the formation of an unreactive intermediate.

Troubleshooting Protocol for Stalled Reactions:

  • Monitor the Reaction Analytically: Do not rely solely on time. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm that the reaction has indeed stalled and starting material remains.[2]

  • Check Catalyst Activity: If using a catalyst, its deactivation is a common cause.

    • Heterogeneous Catalysts: The catalyst may be poisoned. Try filtering the reaction mixture and adding a fresh batch of catalyst.

    • Homogeneous Catalysts: The catalyst may have decomposed. In some cases, adding another portion of the catalyst can restart the reaction.

  • Re-evaluate Temperature: The reaction may require more thermal energy to overcome the activation barrier. Consider cautiously increasing the temperature in small increments (e.g., 10 °C) while monitoring for product degradation via TLC/LC-MS.[2]

  • Assess for Inhibitors: An impurity in a starting material or solvent could be inhibiting the reaction. Re-running the reaction with freshly purified reagents can rule this out.[1]

Q4: Purification of the crude 5-Methyl-3-phenylisothiazole is proving difficult, and I'm losing a significant amount of product during workup and chromatography. What are some better strategies?

A4: Purification of N-heterocycles can be challenging due to their polarity and potential instability on silica gel.[4]

Recommended Purification Strategies:

  • Acid-Base Extraction: If your product has a basic nitrogen atom and your major impurities are neutral, an acidic wash during the workup can pull your product into the aqueous layer. Subsequent basification and re-extraction into an organic solvent can provide a significant purification boost before chromatography.

  • Chromatography on Neutralized Media: Isothiazoles and other nitrogen-containing heterocycles can sometimes degrade on standard, slightly acidic silica gel.[4]

    • Neutralized Silica Gel: Prepare a slurry of silica gel in your column eluent containing 1% triethylamine (or another volatile base), then pack the column with this slurry. This neutralizes the acidic sites.[4]

    • Alumina: Basic or neutral alumina can be an excellent alternative stationary phase for acid-sensitive compounds.[4]

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products and should be attempted before resorting to chromatography.[4] The key is finding the right solvent or solvent pair.

    • Solvent Selection: An ideal solvent will dissolve the compound when hot but have low solubility when cold.[4] Common solvents to screen for N-heterocycles include ethanol, isopropanol, ethyl acetate, or mixtures with hexanes or water.

Table 2: Common Analytical Techniques for Monitoring & Purification

TechniqueApplicationInformation Gained
TLC Reaction monitoring, fraction analysisQuick assessment of reaction progress, presence of starting materials, and number of products/impurities.
LC-MS Reaction monitoring, purity analysisAccurate tracking of product formation and impurity profile. Provides mass of components for identification.
¹H NMR Structure confirmation, purity checkConfirms the structure of the final product and can reveal the presence and relative amount of impurities.
GC-MS Purity analysis (for volatile compounds)Provides high-resolution separation and mass data for purity assessment and impurity identification.
References
  • Benchchem. Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.
  • Benchchem. Troubleshooting common issues in the synthesis of N-heterocycles.
  • Benchchem. "troubleshooting guide for the synthesis of heterocyclic compounds".
  • Ivanova, Y. et al. Synthesis of benzo[d]isothiazoles: an update. Lirias.
  • MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-Phenyl-3H-Thiazolo[4,5-b]Pyridin-2-Ones.
  • SAGE Publishing. Isothiazoles: Synthetic Strategies and Pharmacological Applications.
  • MDPI. Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes.
  • Organic Chemistry Portal. Isothiazole synthesis.
  • Benchchem. Troubleshooting guide for the synthesis of benzothiazole derivatives.

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 5-Methyl-3-phenylisothiazole

Target Audience: Researchers, scientists, and drug development professionals. Overview 5-Methyl-3-phenylisothiazole is a highly lipophilic heterocyclic compound.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Overview

5-Methyl-3-phenylisothiazole is a highly lipophilic heterocyclic compound. Its molecular architecture—comprising an isothiazole core substituted with hydrophobic methyl and phenyl groups—lacks strong hydrogen bond donors or acceptors. This structural profile results in a high crystal lattice energy and a high partition coefficient (LogP), leading to notoriously poor thermodynamic aqueous solubility.

This support guide provides field-proven, self-validating protocols to overcome solubility hurdles during in vitro assays, in vivo formulation, and early-stage drug discovery.

SolubilityLogic Start 5-Methyl-3-phenylisothiazole Poor Aqueous Solubility CheckAssay Identify Application Phase Start->CheckAssay InVitro In Vitro Cell Assay CheckAssay->InVitro Cell Culture Formulation In Vivo / Formulation CheckAssay->Formulation Animal/Preclinical DMSO Use DMSO Co-solvent (Max 0.1% - 0.5%) InVitro->DMSO HPBCD HP-β-CD Complexation (Kneading/Evaporation) InVitro->HPBCD If DMSO is toxic Formulation->HPBCD StructMod Structural Modification (Disrupt Symmetry) Formulation->StructMod If formulation fails

Troubleshooting logic for 5-Methyl-3-phenylisothiazole solubility.

Section 1: Co-Solvency & In Vitro Assays

Q: I am preparing 5-Methyl-3-phenylisothiazole for a cell-based assay, but it precipitates instantly in the culture media. How can I safely use DMSO as a co-solvent without inducing cytotoxicity?

A: 5-Methyl-3-phenylisothiazole requires a polar aprotic solvent like Dimethyl sulfoxide (DMSO) to disrupt its solid-state crystal lattice before introduction to aqueous media. However, DMSO alters cell membrane permeability and induces osmotic stress, leading to cytotoxicity at high concentrations[1].

To prevent precipitation while maintaining cell viability, you must adhere to strict final DMSO concentration limits and utilize a "DMSO-first" serial dilution strategy[1][2].

Quantitative Data: Maximum Tolerable DMSO Limits
Assay TypeRecommended Final DMSO Concentration (%)Rationale
Primary Cell Cultures ≤ 0.1%Primary cells exhibit high sensitivity to membrane disruption and osmotic stress[1].
General Cell Lines ≤ 0.5%Balances solubility with minimal cytotoxicity for robust immortalized lines[1][2].
High-Throughput Screening 0.1% - 1.0%Optimized per specific assay; consistency across plates is the critical factor[2].
In Vivo Animal Studies ≤ 2.0%Systemic clearance mechanisms allow slightly higher tolerance, but toxicity must be monitored[2].
Protocol: Step-by-Step Serial Dilution

Self-Validating Check: If the final aqueous solution appears cloudy or scatters light (turbidity), the thermodynamic solubility limit has been exceeded, and the assay will yield false negatives due to poor compound availability.

  • Master Stock Preparation: Dissolve the powdered 5-Methyl-3-phenylisothiazole in 100% anhydrous, sterile DMSO to create a high-concentration master stock (e.g., 10 mM or 100 mM). Vortex until completely clear.

  • Intermediate Dilutions: Perform all intermediate serial dilutions in 100% DMSO to create your working stocks.

  • Final Aqueous Transfer: Dilute the working stock directly into the pre-warmed aqueous assay buffer or culture media at a 1:1000 (0.1% final DMSO) or 1:200 (0.5% final DMSO) ratio immediately prior to cell treatment. Mix rapidly.

Causality: Performing serial dilutions in 100% DMSO ensures the compound remains fully solvated until the final step. When a highly concentrated DMSO stock is pipetted directly into an aqueous medium, the rapid diffusion of DMSO into water leaves the lipophilic compound stranded in a localized high-water boundary layer, causing immediate nucleation and precipitation[2].

Section 2: Cyclodextrin Encapsulation

Q: DMSO concentrations below 0.5% are insufficient to keep my compound in solution. What is the best excipient-based approach for in vivo dosing or highly sensitive assays?

A: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold-standard excipient for highly lipophilic heterocycles. HP-β-CD is a cyclic oligosaccharide shaped like a truncated cone. It forms a non-covalent inclusion complex where the lipophilic phenylisothiazole moiety is sequestered within the hydrophobic cavity of the cone, while the hydrophilic hydroxyl groups on the exterior ensure aqueous solvation[3][4].

This creates a rapidly reversible thermodynamic equilibrium that enhances apparent solubility without permanently altering the active pharmaceutical ingredient (API)[5].

HPBCD_Workflow Step1 Weigh Drug & HP-β-CD (1:4 ratio) Step2 Add Ethanol/Water to form paste Step1->Step2 Step3 Knead for 45 mins (Mechanical sheer) Step2->Step3 Step4 Dry at 45°C (Solvent Evaporation) Step3->Step4 Step5 Pulverize & Sieve (Solid Complex) Step4->Step5

Step-by-step workflow for HP-β-CD inclusion complexation via the kneading method.

Protocol: Kneading Method for HP-β-CD Complexation
  • Stoichiometric Weighing: Weigh 5-Methyl-3-phenylisothiazole and HP-β-CD in a 1:4 molar ratio[3].

  • Paste Formation: Transfer the HP-β-CD to a glass mortar. Add a minimal volume of a 50:50 (v/v) ethanol/water mixture to form a homogeneous, viscous paste.

  • Incorporation & Kneading: Gradually incorporate the 5-Methyl-3-phenylisothiazole powder into the paste. Knead continuously and vigorously with a pestle for 45 minutes.

  • Drying: Transfer the paste to a vacuum oven and dry at 45°C for 24 hours to completely evaporate the co-solvents.

  • Recovery: Pulverize the dried crystalline mass and pass it through a 60-mesh sieve to ensure uniform particle size.

Causality: The addition of the ethanol/water co-solvent temporarily lowers the kinetic barrier for the lipophilic drug to enter the mobile phase. The vigorous mechanical kneading provides the physical activation energy required to displace water molecules from the hydrophobic cavity of the HP-β-CD, allowing the phenylisothiazole to insert itself and form a stable inclusion complex[3].

Section 3: Structural Modification (Medicinal Chemistry)

Q: Excipient strategies are interfering with my target binding assays. How can I chemically modify the isothiazole core to improve inherent thermodynamic solubility?

A: If formulation fails or interferes with your assay, you must alter the physicochemical properties of the molecule itself. Poor solubility in highly lipophilic heterocycles is driven by two factors: high lipophilicity (LogP) and tight crystal packing (indicated by a high melting point)[6].

While adding polar groups (like amines or hydroxyls) is the traditional route to lower LogP, this often abrogates target binding. Instead, disrupting molecular planarity and symmetry is a highly effective, target-sparing strategy[7].

Actionable Strategy: Disruption of Planarity

Introduce a steric clash to force the molecule out of a flat, 2D conformation. For 5-Methyl-3-phenylisothiazole, adding an ortho-substituent (e.g., a methyl or methoxy group) to the phenyl ring will cause a steric clash with the adjacent isothiazole ring.

Causality: This steric hindrance forces the phenyl ring to twist out of the plane of the isothiazole core. A non-planar, 3D molecular conformation drastically reduces π−π stacking interactions in the solid state. By lowering the crystal lattice energy (and consequently the melting point), the thermodynamic barrier to aqueous solvation is significantly reduced, improving solubility without requiring heavy polar modifications[7].

References

  • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use LifeTein URL:[Link]

  • Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization MDPI URL: [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • CHAPTER 2: Tactics to Improve Solubility The Royal Society of Chemistry URL:[Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Carbohyde URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purifying 5-Methyl-3-phenylisothiazole via Crystallization

Welcome to the Technical Support Center for the purification of 5-Methyl-3-phenylisothiazole and its derivatives (such as 4-cyano-5-methyl-3-phenylisothiazole and 5-methyl-3-phenylisothiazole-4-carboxylic acid). These co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 5-Methyl-3-phenylisothiazole and its derivatives (such as 4-cyano-5-methyl-3-phenylisothiazole and 5-methyl-3-phenylisothiazole-4-carboxylic acid). These compounds are critical intermediates in the synthesis of potent antibacterial agents, including isothiazole-substituted penicillins[1].

Because the synthesis of these heterocycles often requires harsh reagents like thionyl chloride or sulfur monochloride[1], crude reaction mixtures frequently contain halogenated byproducts, unreacted starting materials, and highly colored polymeric impurities. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity crystallization.

Part 1: Diagnostic Workflow for Crystallization Impurities

Before altering your solvent system, use the following diagnostic pathway to identify the root cause of impurity retention during your crystallization process.

G Start Crude 5-Methyl-3-phenylisothiazole Dissolve Dissolve in Hot Solvent (e.g., Ligroin / EtOH) Start->Dissolve CheckImp Insoluble/Colored Impurities Present? Dissolve->CheckImp Charcoal Add Activated Charcoal & Hot Filtration CheckImp->Charcoal Yes Cooling Controlled Cooling (Avoid Shock Cooling) CheckImp->Cooling No Charcoal->Cooling CheckOil Oiling Out Observed? Cooling->CheckOil FixOil Reheat, Add Seed Crystals or Adjust Solvent Ratio CheckOil->FixOil Yes Crystallize Crystal Formation & Growth CheckOil->Crystallize No FixOil->Cooling Isolate Vacuum Filtration & Cold Wash Crystallize->Isolate Pure High-Purity 5-Methyl-3-phenylisothiazole Isolate->Pure

Workflow for diagnosing and resolving 5-methyl-3-phenylisothiazole crystallization impurities.

Part 2: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why does my 5-methyl-3-phenylisothiazole product "oil out" instead of forming distinct crystals? The Causality: Oiling out occurs when a compound separates from the solution as a liquid phase rather than forming a solid crystal lattice. This phenomenon is highly common when the boiling point of your chosen solvent is significantly higher than the melting point of your compound[2]. For example, 4-cyano-5-methyl-3-phenylisothiazole has a relatively low melting point of 76–78 °C[1]. If you use a high-boiling solvent and cool the flask too rapidly (shock cooling), the supersaturated compound crashes out as an oil, acting as a secondary solvent that actively traps synthetic impurities[2]. The Solution: Switch to a lower-boiling solvent such as petroleum ether or ligroin[1]. Ensure you allow the hot solution to cool slowly to room temperature before applying an ice bath. If oiling out persists, reheat the mixture until homogeneous, and add a small amount of a "good" solvent to lower the saturation threshold[2].

Q2: How do I eliminate persistent colored impurities from the crude synthetic mixture? The Causality: The cyclization of 1-amino-2-cyano-1-phenyl-1-butene using thionyl chloride generates dark, highly conjugated, or sulfurous byproducts[1]. These impurities interfere with crystal lattice formation by depressing the melting point and co-precipitating with the target isothiazole[2]. The Solution: Implement a hot filtration step with activated charcoal. The porous carbon matrix physically adsorbs high-molecular-weight colored impurities[3]. It is critical to pre-heat your filtration apparatus (funnel and flask); otherwise, the isothiazole will prematurely crystallize on the filter paper, drastically reducing your yield[2].

Q3: My final crystals have a broad melting point range. How is the mother liquor getting trapped, and how can I prevent it? The Causality: A broad or depressed melting point is a primary indicator of impurity incorporation. During crystallization, the mother liquor becomes highly concentrated with rejected impurities. If the nucleation rate is too fast, the crystals grow rapidly and form irregular aggregates. These aggregates physically entrap microscopic pockets of the impurity-rich mother liquor within their interstitial spaces[4]. The Solution: You must shift the kinetics from rapid nucleation to controlled crystal growth. Seed the solution with a few pure crystals at a temperature just below the saturation point[4]. Furthermore, ensure you perform a rigorous wash with an ice-cold solvent during vacuum filtration. The wash solvent must be cold enough to prevent dissolving the product, but sufficient to displace the adhering mother liquor[2].

Part 3: Quantitative Data & Solvent Selection

Selecting the correct solvent is the most critical variable in preventing impurity co-precipitation. Below is a summary of validated solvent systems for 5-methyl-3-phenylisothiazole derivatives.

Target DerivativeRecommended Solvent SystemTypical YieldImpurity AddressedReference
4-Cyano-5-methyl-3-phenylisothiazole Ligroin or Petroleum Ether46% – 61%Polar synthetic byproducts (e.g., pyridine, unreacted amines)[1]
5-Methyl-3-phenylisothiazole-4-carboxylic acid Benzene / Ligroin Mixture~91%Halogenated intermediates (e.g., 4-bromo derivatives)[1]
General Isothiazole Carbonitriles Ethanol / Water (Anti-solvent)HighPrevents oiling out; removes highly soluble organic impurities[3]
General Isothiazoles Methanol / Benzene~92%Displaces trapped mother liquor in aggregates
Part 4: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. At each critical juncture, an observable physical state confirms whether the protocol is proceeding correctly.

Protocol A: Standard Ligroin Recrystallization (Single-Solvent Method)

Best for: 4-cyano-5-methyl-3-phenylisothiazole and non-polar derivatives.

  • Primary Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal volume of hot ligroin (heated to approx. 60–70 °C) dropwise while swirling until the solid just dissolves[1].

    • Self-Validation Check: The solution must be transparent. If the solution is cloudy, insoluble impurities remain. If it is dark/colored, proceed to Step 2. If clear, skip to Step 3.

  • Decolorization (Conditional): Add 1–2% (w/w) activated charcoal to the hot solution. Boil gently for 3–5 minutes. Rapidly filter the hot mixture through a pre-heated fluted filter paper into a pre-heated receiving flask[2].

  • Controlled Nucleation: Cover the receiving flask to prevent solvent evaporation. Allow the flask to cool undisturbed at ambient room temperature.

    • Self-Validation Check: Observe the formation of distinct crystalline needles. If the solution turns cloudy and forms liquid droplets at the bottom, the compound has "oiled out." Immediately reheat to dissolve, add 5% more ligroin, and cool at a slower rate[2].

  • Isolation & Washing: Once the flask reaches room temperature, place it in an ice bath for 15 minutes to maximize precipitation. Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold ligroin to displace the mother liquor[4].

  • Drying: Dry the crystals under vacuum to constant weight. The final product should exhibit a sharp melting point (e.g., 76–78 °C for the 4-cyano derivative)[1].

Protocol B: Anti-Solvent Crystallization (Ethanol/Water Method)

Best for: Highly impure batches or derivatives that persistently oil out in single solvents.

  • Dissolution in Good Solvent: Dissolve the crude isothiazole in a minimal amount of ethanol at room temperature or slightly elevated temperature[2].

    • Self-Validation Check: All target compounds must be fully dissolved. Filter off any undissolved particulate matter.

  • Titration with Anti-Solvent: While stirring the solution vigorously, add distilled water (the "poor" solvent) dropwise. Continue adding until the solution becomes persistently cloudy. This cloudiness indicates that the saturation point has been reached[2].

  • Clarification: Add 1 to 3 drops of ethanol back into the flask and swirl until the solution just turns clear again.

  • Crystallization: Allow the mixture to stand undisturbed. As the system equilibrates, high-purity crystals will slowly nucleate. Filter, wash with an ice-cold 1:1 ethanol/water mixture, and dry under vacuum.

References
  • US3479365A - New isothiazole synthesis. Google Patents.
  • Product Class 15: Isothiazoles. Thieme-connect. Available at:[Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. MIT Open Access Articles. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing 5-Methyl-3-phenylisothiazole Synthesis

Welcome to the Technical Support Center for the synthesis of 5-methyl-3-phenylisothiazole. This heterocyclic compound is a critical molecular building block and chemical intermediate, most notably utilized in the develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-methyl-3-phenylisothiazole. This heterocyclic compound is a critical molecular building block and chemical intermediate, most notably utilized in the development of potent antibacterial agents such as 6-(5-methyl-3-phenylisothiazole-4-carboxamido)penicillin[1].

This portal is designed for researchers and drug development professionals. It provides field-proven standard operating procedures (SOPs), mechanistic causality, and targeted troubleshooting guides to help you optimize yields, control regioselectivity, and safely manage highly reactive electrophiles during the cyclization process.

Mechanistic Workflow & Visualization

The most robust laboratory and industrial-scale synthesis relies on the cyclization of an enamine precursor (1-amino-1-phenyl-1-butene) using thionyl chloride (SOCl₂)[2]. In this cascade, thionyl chloride acts as both the primary sulfur source and the dehydrating electrophile. The reaction proceeds via a highly reactive N-sulfinyl enamine intermediate, which undergoes rapid intramolecular cyclization and aromatization to form the isothiazole ring[3].

Isothiazole_Synthesis Enamine 1-Amino-1-phenyl-1-butene (Enamine Precursor) Conditions Pyridine / Toluene 0°C → 50°C Enamine->Conditions SOCl2 Thionyl Chloride (Electrophile & S-Source) SOCl2->Conditions Intermediate N-Sulfinyl Enamine (Transient Intermediate) Conditions->Intermediate Cyclization Intramolecular Cyclization (-HCl, -H2O) Intermediate->Cyclization Exothermic Cascade Product 5-Methyl-3-phenylisothiazole (Target Compound) Cyclization->Product Aromatization

Reaction workflow and mechanistic pathway for 5-Methyl-3-phenylisothiazole synthesis.

Standard Operating Procedure (SOP)

The following methodology is a self-validating system adapted from validated patent literature for a 20 mmol scale synthesis[4].

Phase 1: Preparation of the Reaction Matrix
  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 3.0 g (0.02 mol) of 1-amino-1-phenyl-1-butene in 20 mL of anhydrous toluene[2].

  • Base Addition: Add 10.0 g (0.126 mol) of anhydrous pyridine to the solution.

    • Mechanistic Rationale: Pyridine acts as a mild acid scavenger. It neutralizes the HCl generated during the N-sulfinyl formation without inducing base-catalyzed degradation of the enamine precursor.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C[2].

Phase 2: Electrophilic Addition & Cyclization
  • Reagent Introduction: Carefully add 7.5 g (0.062 mol) of thionyl chloride (SOCl₂) dropwise via the addition funnel[2].

    • In-Process Control (IPC): Monitor the exotherm. The reaction is highly exothermic. Even with external cooling, the internal temperature will naturally rise to 50–60 °C[2]. This temperature spike is a self-validating indicator that the cyclization cascade has initiated.

  • Maturation: Once the exothermic reaction has ceased, remove the ice bath. Stir the mixture for 2 hours at room temperature, then allow it to stand undisturbed for 48 hours to ensure complete dehydration and aromatization[2].

Phase 3: Quenching & Isolation
  • Quenching: Pour the crude, dark reaction mixture onto 50 g of crushed ice to safely hydrolyze any unreacted SOCl₂[2].

  • Extraction: Separate the organic (toluene) layer. Extract the remaining aqueous layer with two 30-mL portions of fresh toluene[2].

  • Purification: Combine the organic extracts, wash with two 10-mL portions of distilled water, and dry over anhydrous sodium sulfate[2]. Evaporate the solvent under reduced pressure to yield the crude 5-methyl-3-phenylisothiazole. Purify further via vacuum distillation or recrystallization from petroleum ether.

Empirical Data & Optimization Matrices

To assist in experimental design, the following table summarizes the causal impact of various reaction parameters on the yield and purity of the final isothiazole product.

Reaction ParameterSub-optimal ConditionOptimized ConditionCausality / Impact on Synthesis
Solvent System Neat or DichloromethaneAnhydrous Toluene Toluene's non-polar nature and higher boiling point effectively moderate the violent exotherm, preventing thermal degradation of the enamine[2].
Acid Scavenger Triethylamine (TEA)Pyridine (Excess) Pyridine forms a less nucleophilic hydrochloride salt compared to TEA, minimizing unwanted side reactions (e.g., ketene formation) with SOCl₂[2].
Thermal Profile Room Temp Addition0 °C Addition, then RT Adding SOCl₂ at room temperature leads to immediate polymerization (tar formation). Starting at 0 °C controls the initial kinetic burst[2].
Reagent Ratio 1.0 eq SOCl₂3.0 - 3.1 eq SOCl₂ A stoichiometric excess is required because SOCl₂ acts as both the sulfur donor and the dehydrating agent to drive aromatization[2].

Troubleshooting & FAQs

Q1: My reaction yielded a black, tarry substance with less than 10% target product. What caused this? A1: Tar formation is the most common failure mode in this synthesis and is primarily caused by an uncontrolled thermal runaway during the addition of thionyl chloride. The reaction between the enamine and SOCl₂ is violently exothermic[2]. If the internal temperature spikes beyond 60 °C, the enamine precursor undergoes rapid polymerization. Solution: Ensure strict temperature control (0–5 °C) during the dropwise addition, use a sufficient volume of toluene as a heat sink, and decrease the rate of SOCl₂ addition.

Q2: Can I substitute sulfur monochloride (S₂Cl₂) for thionyl chloride (SOCl₂)? A2: While sulfur monochloride can be used to synthesize isothiazoles, empirical data shows it is significantly less efficient for this specific precursor. Patent literature indicates that substituting SOCl₂ with S₂Cl₂ drops the yield of related cyano-isothiazole derivatives from ~46% down to ~12%[4]. SOCl₂ is the strongly preferred electrophile for optimizing yield.

Q3: I am observing chlorinated byproducts in my LC-MS analysis. How do I prevent over-chlorination? A3: Thionyl chloride is a potent chlorinating agent[3]. Excess SOCl₂ or prolonged heating above 60 °C can lead to electrophilic chlorination of the isothiazole ring or the C5-methyl group. Solution: Strictly control the stoichiometry to ~3.1 equivalents[2]. Do not apply external heating during the maturation phase; allow the reaction to proceed at room temperature.

Q4: Are there alternative synthetic routes if the enamine precursor is unstable? A4: Yes. A validated alternative is the ring closure of α -amino ketones using thionyl chloride[5]. This approach, pioneered by Naito et al., bypasses the enamine intermediate and can offer different regiochemical control depending on the substitution pattern of the starting ketone.

References

  • Source: Google Patents (US3479365A)
  • Studies on Isothiazoles. I. 3-Arylisothiazole-4-carboxylic Acids Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]

  • Studies on Isothiazoles. III. A Novel Ring Closure to Isothiazoles by the Reaction of α-Amino Ketones with Thionyl Chloride or Sulfur Monochloride Source: Bulletin of the Chemical Society of Japan (J-Stage) URL:[Link]

  • Nav3V4A3LS | C19H19N3O4S2 (6-(5-Methyl-3-phenylisothiazole-4-carboxamido)penicillin) Source: PubChem - NIH URL:[Link]

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of 5-Methyl-3-phenylisothiazole

Welcome to the technical support center for 5-Methyl-3-phenylisothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting assista...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Methyl-3-phenylisothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting assistance for preventing the degradation of this compound during long-term storage. Our goal is to equip you with the knowledge to maintain the integrity and purity of your samples for reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 5-Methyl-3-phenylisothiazole and why is its stability important?

5-Methyl-3-phenylisothiazole is a heterocyclic compound belonging to the isothiazole class. Isothiazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1] The stability of this compound is crucial as degradation can lead to the formation of impurities, which may result in altered biological activity, inaccurate experimental results, and potential safety concerns.

Q2: What are the primary factors that can cause the degradation of 5-Methyl-3-phenylisothiazole?

Based on the general understanding of isothiazole and related heterocyclic compounds, the primary factors contributing to degradation are:

  • Hydrolysis: The isothiazole ring can be susceptible to cleavage under strongly acidic or basic conditions, although it is relatively stable compared to other functional groups.

  • Oxidation: The sulfur atom in the isothiazole ring can be susceptible to oxidation, potentially leading to the formation of sulfoxides or sulfones.[2]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to ring cleavage or rearrangement.[2]

  • Thermal Stress: Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.[2]

Q3: What are the ideal storage conditions for long-term stability?

To ensure the long-term stability of 5-Methyl-3-phenylisothiazole, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[3] For enhanced stability, refrigeration (2-8°C) or freezing (-20°C) is advisable.[4]Lower temperatures slow down the rate of chemical reactions, including degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[2]Minimizes contact with atmospheric oxygen, thereby preventing oxidative degradation.
Light Protect from light by using amber-colored vials or storing in a dark location.[2]Prevents photodegradation initiated by UV or visible light.
Container Use a tightly sealed container.[3]Prevents the ingress of moisture and oxygen.

Troubleshooting Guide

This section addresses specific issues you might encounter during the storage and handling of 5-Methyl-3-phenylisothiazole.

Issue 1: I've observed a change in the color of my solid 5-Methyl-3-phenylisothiazole sample over time.
  • Question: My initially white to light yellow crystalline powder of 5-Methyl-3-phenylisothiazole has developed a yellowish or brownish tint after several months of storage. What could be the cause?

  • Answer: A color change is a common indicator of chemical degradation. The likely culprits are oxidation or photodegradation. Exposure to air and/or light can lead to the formation of colored byproducts. To troubleshoot this:

    • Review Storage Conditions: Confirm that the sample has been consistently stored in a tightly sealed container, protected from light, and in a temperature-controlled environment.

    • Inert Atmosphere: For future long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing to displace oxygen.[2]

    • Purity Analysis: It is highly recommended to re-analyze the purity of the discolored sample using a stability-indicating method like HPLC to quantify the extent of degradation and identify any new impurities.

Issue 2: My analytical results (e.g., HPLC, NMR) show the presence of new, unexpected peaks in my stored sample.
  • Question: I ran an HPLC analysis on a sample of 5-Methyl-3-phenylisothiazole that has been stored for a year, and I see new impurity peaks that were not present in the initial analysis. What are these and how can I prevent them?

  • Answer: The appearance of new peaks strongly suggests that the compound has degraded. The identity of these peaks will depend on the specific degradation pathway.

    • Hydrolysis Products: If the sample was exposed to moisture, especially under non-neutral pH conditions, you might be observing products resulting from the cleavage of the isothiazole ring.

    • Oxidation Products: If exposed to air, the new peaks could correspond to oxidized forms of the molecule.

    • Photodegradation Products: Light exposure can lead to a variety of degradation products through complex reaction mechanisms.

    Troubleshooting Workflow:

    G start Unexpected Peaks Observed in Analysis check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage improper_storage Address Storage Deficiencies: - Use amber vials - Store in a cool, dark place - Consider inert atmosphere check_storage->improper_storage Improper forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Photo, Thermal) check_storage->forced_degradation Proper characterize Characterize Degradation Products (LC-MS, NMR) forced_degradation->characterize compare Compare Forced Degradation Profile to Observed Impurities characterize->compare identify Identify Degradation Pathway compare->identify mitigate Implement Targeted Prevention Strategies identify->mitigate

    Caption: Troubleshooting workflow for identifying and mitigating degradation.

Issue 3: I am dissolving 5-Methyl-3-phenylisothiazole in a solvent for my experiments, and I suspect it's degrading in solution.
  • Question: How can I assess the stability of 5-Methyl-3-phenylisothiazole in my chosen experimental solvent?

  • Answer: Solution-state stability can be a significant concern, especially if the solvent is not anhydrous or has a non-neutral pH. Some solvents, like DMSO, can also pose reactivity risks with certain compounds over time.[5]

    • Solvent Selection: Choose a high-purity, anhydrous solvent whenever possible.

    • Time-Course Study: Prepare a solution of your compound and analyze it by HPLC at several time points (e.g., 0, 2, 4, 8, 24 hours) while keeping it under your experimental conditions.[2] A decrease in the main peak area and the appearance of new peaks will indicate instability.

    • Fresh Solutions: It is always best practice to prepare solutions fresh before each experiment to minimize the potential for degradation.

Detailed Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of 5-Methyl-3-phenylisothiazole. Method optimization may be required based on the specific impurities present.

Instrumentation:

  • HPLC system with a UV detector[6]

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[7]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improving peak shape)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid (if used)

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (if used)

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of 5-Methyl-3-phenylisothiazole in the mobile phase or a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 0.5-1.0 mg/mL.[6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[7]

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Scan for an optimal wavelength, likely in the UV range (e.g., 254 nm).

    • Gradient Elution (Example):

      Time (min) % Mobile Phase B
      0 40
      20 90
      25 90
      26 40

      | 30 | 40 |

  • Analysis:

    • Inject the sample and integrate the peak areas. The purity is typically reported as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Forced Degradation Study

A forced degradation study helps to identify potential degradation products and pathways.[7]

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60-80°C) for a set period. Withdraw samples at various time points, neutralize, and analyze by HPLC.[8]

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and maintain at room temperature or slightly elevated temperature. Withdraw samples, neutralize, and analyze by HPLC.[2]

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature. Withdraw samples at time intervals and analyze by HPLC.[2]

  • Photodegradation: Expose the solid compound and a solution of the compound to a light source with a specific output (e.g., UV lamp) for a defined duration. Analyze the samples by HPLC.[2]

  • Thermal Degradation: Place the solid compound in an oven at an elevated temperature (e.g., 70°C) for a period of time. Dissolve samples taken at different times and analyze by HPLC.[2]

Data Visualization:

Caption: Key factors for preventing degradation of 5-Methyl-3-phenylisothiazole.

By understanding the potential degradation pathways and implementing the recommended storage and handling procedures, researchers can ensure the long-term stability and integrity of their 5-Methyl-3-phenylisothiazole samples, leading to more reliable and reproducible scientific outcomes.

References

  • Material Safety Data Sheet. (2021, November 25). [Source details not fully available]
  • Safety D
  • 3 - Safety Data Sheet. [Source details not fully available]
  • SDS-40086. Biotium.
  • SAFETY DATA SHEET. (2026, February 25). TCI Chemicals.
  • FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum.
  • Preventing degradation of thiourea derivatives during long-term storage. BenchChem.
  • 5-(2-methylphenyl)-3-phenylisothiazole. (2025, May 20).
  • 5-Methyl-3-phenyl-4-isothiazolecarboxylic acid methyl ester. NextSDS.
  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem.
  • Analytical Methods. RSC Publishing - The Royal Society of Chemistry.
  • Alkaline Soil Degradation and Crop Safety of 5-Substituted Chlorsulfuron Deriv
  • Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology (RSC Publishing).
  • Degradation of benzothiazole pollutant by sulfate radical-based advanced oxid
  • Technical Support Center: Degradation Pathways for Thiazole-Based Compounds. BenchChem.
  • Expanding Isothiazole Chemical Space: Synthesis and Derivatization of [c]-Fused Saturated Rings. (2026, March 3).
  • (PDF) Synthesis And Biological Studies of 5-{[(1H-Benzo[D] Imidazol-2'-Yl)Thio]Methyl}-3-Aryl Isothiazole Derivatives. (2016, July 26).
  • Efficient degradation of various emerging pollutants by wild type and evolved fungal DyP4 peroxidases. (2022, January 13). PLOS One.
  • Design, synthesis and fungicidal activity of isothiazole–thiazole deriv
  • Position switch of phenylthiazoles: novel compounds with promising anti-MRSA USA300. Cairo University Scholars.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019, April 30). Medwin Publishers.
  • A Comparative Guide to Purity Analysis of 5-Bromo-3-methylbenzo[d]isoxazole: HPLC vs.
  • Synthesis of benzo[d]isothiazoles: an upd
  • Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents.
  • 5-Methylthiazole 97 3581-89-3. Sigma-Aldrich.
  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid. PMC.
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021, November 25). MDPI.
  • Effects of phenyl acids on different degradation phases during thermophilic anaerobic digestion. (2023, April 5). PMC.

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 5-Methyl-3-phenylisothiazole

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address a specific, pervasive challenge in pharmaceutical analysis: the chromatographic peak tailing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address a specific, pervasive challenge in pharmaceutical analysis: the chromatographic peak tailing of basic heterocyclic compounds.

5-Methyl-3-phenylisothiazole contains a nitrogen atom within its isothiazole ring that acts as a weak base. In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), this basicity often leads to non-ideal secondary interactions with the stationary phase, compromising peak symmetry, resolution, and quantitative accuracy. This guide provides mechanistic insights, self-validating troubleshooting protocols, and definitive solutions to restore peak integrity.

Mechanistic Insight: The Root Cause of Tailing

To solve peak tailing, we must first understand the causality behind it. In an ideal RP-HPLC system, retention is governed purely by hydrophobic partitioning between the mobile phase and the alkyl chains (e.g., C18) of the stationary phase.

However, silica-based columns contain residual silanol groups (Si-OH) . Depending on the mobile phase pH, these silanols can ionize into negatively charged silanoate ions (Si-O⁻). Because 5-Methyl-3-phenylisothiazole contains a basic nitrogen, it can become protonated in certain aqueous environments. When the positively charged analyte encounters the negatively charged silanoate, a strong electrostatic interaction occurs[1].

This secondary ion-exchange mechanism acts like "chemical velcro"—the analyte sticks tightly and desorbs slowly, causing the later-eluting half of the peak to drag, forming a tail[2]. Furthermore, the basicity of nitrogen-containing heterocycles directly correlates with the severity of these undesirable silanol interactions[3].

Mechanism Silanol Active Silanol (Si-O⁻) Stationary Phase Tailing Electrostatic Adsorption (Peak Tailing) Silanol->Tailing Masked TEA Neutralizes Silanol (Masking Effect) Silanol->Masked Analyte 5-Methyl-3-phenylisothiazole (Basic Analyte) Analyte->Tailing Unmasked system TEA Triethylamine (TEA) Mobile Phase Additive TEA->Masked Competes for active sites Elution Ideal Partitioning (Sharp, Symmetrical Peak) Masked->Elution Analyte elutes freely

Mechanism of silanol masking by Triethylamine (TEA) to prevent analyte tailing.

Troubleshooting FAQs

Q1: How do I definitively diagnose if my tailing is caused by column chemistry or a physical system issue? A1: You must isolate the variables by injecting a neutral marker (e.g., Toluene or Uracil). Neutral compounds cannot undergo acid-base interactions with silanols[1]. If the neutral marker yields a perfectly symmetrical peak but your 5-Methyl-3-phenylisothiazole tails, the issue is chemical (silanol interaction). If both peaks tail, you have a physical problem, such as dead volume in your tubing, a mismatched fitting, or a void at the head of the column[1].

Q2: What is the most effective mobile phase adjustment to suppress this chemical tailing? A2: You have two primary chemical levers:

  • pH Control: Silanols typically have a pKa between 3.5 and 4.5. By lowering the mobile phase pH below 3.0 (using additives like Phosphoric Acid or TFA), you force the silanols into their fully protonated, neutral state (Si-OH), thereby eliminating the electrostatic attraction.

  • Amine Modifiers: If your method requires a neutral pH, you can add a competing base like Triethylamine (TEA) at 10–20 mM. TEA is a strong base that aggressively binds to the active silanol sites, effectively "masking" them so the isothiazole cannot interact with them[4].

Q3: Does the choice of stationary phase matter for isothiazole derivatives? A3: Absolutely. Older "Type A" silica contains trace metals (like iron and aluminum) that withdraw electrons and make adjacent silanols highly acidic and reactive[2]. You should exclusively use high-purity "Type B" silica columns for basic compounds[2]. Furthermore, ensure the column is highly "end-capped"—a process where manufacturers chemically react residual silanols with short-chain silanes to permanently block them[5].

Q4: Could my sample preparation be causing the tailing? A4: Yes. If your 5-Methyl-3-phenylisothiazole is dissolved in a solvent that is significantly stronger (e.g., 100% Acetonitrile) than your mobile phase, the sample plug will travel too quickly through the initial column bed before partitioning properly. This solvent mismatch leads to band broadening, fronting, or tailing[5]. Always try to dissolve your sample in the initial mobile phase composition.

Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must be systematic. The following protocols are designed as self-validating systems, meaning they include internal controls to verify the success of the intervention.

Protocol A: The Neutral Marker Diagnostic Test

Purpose: To mathematically differentiate between physical dead-volume and chemical secondary interactions.

  • Standard Preparation: Prepare a mixed system suitability standard containing 5-Methyl-3-phenylisothiazole (0.1 mg/mL) and Toluene (0.1 mg/mL) dissolved in the initial mobile phase.

  • Injection: Inject 5 µL of the standard onto the HPLC system under your current method conditions.

  • Data Acquisition: Record the chromatogram and integrate the peaks.

  • Mathematical Validation: Calculate the USP Tailing Factor ( Tf​ ) for both peaks using the formula Tf​=W0.05​/2f (where W0.05​ is the peak width at 5% height, and f is the distance from the peak front to the retention time at 5% height)[2].

  • Interpretation:

    • If Toluene Tf​≤1.2 AND Isothiazole Tf​>1.5 Chemical Issue . Proceed to Protocol B.

    • If Toluene Tf​>1.5 AND Isothiazole Tf​>1.5 Physical Issue . Replace the column or check PEEK tubing fittings for dead volume.

Protocol B: Mobile Phase Optimization via TEA Masking

Purpose: To dynamically coat active silanols and restore peak symmetry for basic analytes without degrading the silica bed.

  • Aqueous Preparation: Measure 1000 mL of HPLC-grade water into a clean reservoir.

  • Modifier Addition: Add 1.4 mL of pure Triethylamine (TEA) to achieve a concentration of approximately 10 mM[4].

  • Safety Titration (Critical Step): TEA is highly basic and will raise the pH of the water above 10, which will rapidly dissolve silica columns. You must titrate the solution using dilute Phosphoric Acid ( H3​PO4​ ) until the pH stabilizes at 6.5 ± 0.2[4].

  • Filtration: Filter the buffered aqueous phase through a 0.45 µm membrane to remove particulates[4].

  • Equilibration: Pump the new mobile phase through the column at 1.0 mL/min for at least 20 column volumes. TEA requires time to reach equilibrium and fully coat the active silanol sites.

  • Validation: Re-inject the 5-Methyl-3-phenylisothiazole standard. The Tf​ should now be ≤1.2 .

Workflow Start Observe Peak Tailing for 5-Methyl-3-phenylisothiazole Test Protocol A: Inject Neutral Marker (Toluene) Start->Test Decision Does the neutral marker tail? Test->Decision Physical Physical Issue (Dead volume, column void) Decision->Physical Yes (Tf > 1.5) Chemical Chemical Issue (Silanol interactions) Decision->Chemical No (Tf ≤ 1.2) FixPhys Replace PEEK fittings, minimize tubing length, replace voided column Physical->FixPhys FixChem Protocol B: Optimize pH to < 3.0 OR Add 10mM TEA modifier Chemical->FixChem

Diagnostic workflow for differentiating physical vs. chemical peak tailing in HPLC.

Quantitative Data & Parameter Matrix

Use the following table to benchmark your system parameters and rapidly identify deviations that lead to peak distortion.

ParameterOptimal TargetSymptom of DeviationMechanistic Consequence
USP Tailing Factor ( Tf​ ) 1.0 - 1.2 Tf​ > 1.5Indicates secondary electrostatic interactions or physical column voids[2].
Mobile Phase pH < 3.0 OR > 7.0pH 4.0 - 6.0Silanols are ionized (Si-O⁻), acting as strong cation exchangers against the basic isothiazole.
TEA Concentration 10 - 20 mM< 5 mMInsufficient stoichiometric masking of residual silanols, leaving active sites exposed[4].
Injection Volume < 10 µLBroad/Tailing PeakMass or volume overload; analyte exceeds the local binding capacity of the stationary phase[5].
Silica Purity Type B (High Purity)Tailing despite pH controlTrace metals in Type A silica withdraw electrons, drastically increasing silanol acidity[2].

References

  • Axion Labs.HPLC Peak Tailing.
  • Scribd.Fixing Peak Tailing in HPLC Analysis.
  • John W. Dolan (Scribd).LC Troubleshooting: Why Do Peaks Tail?
  • Khemit.HPLC Calculator & Troubleshooting Guide.
  • Organic & Biomolecular Chemistry (RSC).Removable dialkoxybenzyl linker for enhanced HPLC purification.
  • PubMed Central (PMC).Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Extraction for 5-Methyl-3-phenylisothiazole

Welcome to the technical support center for the optimization of solvent extraction methods for 5-Methyl-3-phenylisothiazole. This guide is designed for researchers, scientists, and drug development professionals, providi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of solvent extraction methods for 5-Methyl-3-phenylisothiazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven advice to overcome common challenges in the lab. Here, we move beyond simple protocols to explain the reasoning behind our recommendations, ensuring you can adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 5-Methyl-3-phenylisothiazole I should consider for solvent extraction?

A1: Understanding the fundamental properties of your analyte is the first step to a successful extraction. While specific experimental data for 5-Methyl-3-phenylisothiazole is not extensively published, we can infer its behavior from the isothiazole core and related structures.

  • Acidity/Basicity (pKa): The isothiazole ring contains a nitrogen atom which can be protonated under acidic conditions. The pKa of the conjugate acid of isothiazole is approximately -0.5, making it a very weak base. However, substituents on the ring can significantly alter the pKa.[4] It is crucial to determine if your sample matrix is acidic, as a low pH could protonate the molecule, increasing its water solubility and hindering extraction into an organic solvent.

  • Solubility: The compound is expected to have low aqueous solubility but good solubility in a range of organic solvents.[5] Common solvents like ethyl acetate, dichloromethane, and toluene are good starting points for method development.[6]

Q2: Which organic solvent is the best starting point for extracting 5-Methyl-3-phenylisothiazole?

A2: The ideal solvent provides high analyte solubility while minimizing the co-extraction of impurities. For 5-Methyl-3-phenylisothiazole, a solvent of intermediate polarity is often the best choice.

Our recommendation is to start with Ethyl Acetate (EtOAc).

  • Causality: Ethyl acetate offers a good balance of polarity to dissolve the moderately polar 5-Methyl-3-phenylisothiazole while being immiscible with water. It is less dense than water, which simplifies separation. Furthermore, its relatively low boiling point (77 °C) facilitates easy removal during downstream processing. Solvents like dichloromethane (DCM) are also effective but are denser than water and pose greater environmental and health risks. Toluene is a good choice for less polar analytes but might be less efficient for this compound.

A summary of common solvent properties is provided below to aid your decision-making process.

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Water Miscibility
Hexane0.10.65569Immiscible
Toluene2.40.867111Immiscible
Dichloromethane (DCM)3.11.3340Immiscible
Ethyl Acetate (EtOAc)4.40.90277Slightly Miscible
Acetonitrile (ACN)5.80.78682Miscible
Methanol (MeOH)5.10.79265Miscible

This table summarizes key properties of common laboratory solvents to guide extraction method development.

Q3: My sample is in an aqueous matrix. Do I need to adjust the pH before extraction?

A3: Yes, pH adjustment is one of the most critical parameters for ensuring high recovery of ionizable compounds.[7] Although 5-Methyl-3-phenylisothiazole is a weak base, pH can still influence its charge state and, therefore, its partitioning behavior.

  • Expertise & Causality: To maximize extraction into an organic solvent, the analyte should be in its neutral, un-ionized form. Since the isothiazole nitrogen can be protonated under acidic conditions, you should ensure the pH of your aqueous sample is neutral or slightly basic (e.g., pH 7-8). This suppresses the protonation of the nitrogen atom, keeping the molecule uncharged and lipophilic, thus driving it into the organic phase. Conversely, if you needed to back-extract the compound from an organic phase into a clean aqueous phase, you could use a dilute acid solution.

Troubleshooting Guide: Common Extraction Problems

This section addresses specific issues you might encounter during your experiments, providing a logical path to a solution.

Problem 1: Low Recovery of 5-Methyl-3-phenylisothiazole

Q: I've performed the extraction, but my analysis (e.g., by HPLC) shows very low analyte recovery. What went wrong?

A: Low recovery is a multifaceted problem that requires systematic troubleshooting.[8] Let's break down the potential causes from most to least likely.

Potential Cause A: Incorrect pH of the Aqueous Phase

As discussed in the FAQ, incorrect pH is a primary cause of low recovery for ionizable compounds.[7]

  • Self-Validation:

    • Calibrate your pH meter with fresh buffers.

    • Measure the pH of your aqueous sample before adding the extraction solvent.

    • Adjust to pH 7-8 using a dilute base (e.g., 0.1 M NaOH). Avoid using strong bases or high concentrations, which could potentially degrade the analyte.

    • After mixing and allowing the phases to separate, re-check the pH of the aqueous layer to ensure it remained in the target range.

Potential Cause B: Inefficient Mass Transfer (Poor Mixing)

The analyte needs sufficient contact between the two liquid phases to partition effectively.

  • Self-Validation:

    • Mixing Time & Intensity: Ensure you are mixing the two phases for an adequate duration (e.g., 2-5 minutes). For separatory funnels, gentle inversions are often better than vigorous shaking, which can cause emulsions.[9] For vial-based extractions, a vortex mixer set to a speed that ensures a large interfacial area is effective.[7]

    • Multiple Extractions: It is more efficient to perform two or three extractions with smaller volumes of organic solvent than one extraction with a large volume. For example, instead of one 30 mL extraction, perform three consecutive 10 mL extractions, collecting the organic layers each time. This is a fundamental principle of extraction theory.[8]

Potential Cause C: Analyte Degradation

Isothiazole rings can be susceptible to degradation under harsh conditions, such as extreme pH, high temperatures, or exposure to strong oxidizing agents.[1][10]

  • Self-Validation:

    • Run a Control Sample: Prepare a standard of 5-Methyl-3-phenylisothiazole in a pure solvent (e.g., acetonitrile) at a known concentration.

    • Spike a clean matrix (e.g., buffered water) with a known amount of the analyte and perform the entire extraction procedure.

    • Compare the recovery from the spiked sample to the pure standard. If the recovery is still low, but you are confident in your pH and mixing, degradation may be occurring.

    • Mitigation: Avoid high temperatures during extraction and evaporation steps.[11] Ensure your reagents are fresh and free of peroxides or other oxidizing impurities.[7] If degradation is suspected, protect samples from light and consider working at reduced temperatures.[8]

// Nodes Start [label="Low Recovery Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_pH [label="Is aqueous phase pH\nneutral or slightly basic\n(pH 7-8)?", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Mixing [label="Was mixing adequate?\n(e.g., 2-5 min, good surface area)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Degradation [label="Is analyte degradation\n a possibility?", fillcolor="#FBBC05", fontcolor="#202124"]; Adjust_pH [label="ACTION:\nAdjust pH to 7-8 with\ndilute base.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Improve_Mixing [label="ACTION:\nIncrease mixing time or use\nmultiple smaller extractions.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Control_Degradation [label="ACTION:\nUse fresh reagents, protect\nfrom light, avoid high temps.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Recovery Improved", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Check_pH; Check_pH -> Check_Mixing [label="Yes"]; Check_pH -> Adjust_pH [label="No"]; Adjust_pH -> Success; Check_Mixing -> Check_Degradation [label="Yes"]; Check_Mixing -> Improve_Mixing [label="No"]; Improve_Mixing -> Success; Check_Degradation -> Control_Degradation [label="Yes"]; Control_Degradation -> Success; Check_Degradation -> Success [label="No, problem solved."]; } } Caption: A decision tree for troubleshooting low recovery.

Problem 2: Persistent Emulsion Formation

Q: After mixing my sample and solvent, a thick, cloudy layer formed between the two phases that won't separate. How can I break this emulsion?

A: Emulsions are a common and frustrating problem in liquid-liquid extraction, often caused by surfactants, proteins, or lipids in the sample matrix.[9] It is always easier to prevent an emulsion than to break one.

// Nodes A [label="1. Sample Preparation\n(Aqueous Phase)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. pH Adjustment\n(Target: pH 7-8)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Add Immiscible\nOrganic Solvent\n(e.g., Ethyl Acetate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Mix Gently\n(Invert, don't shake vigorously)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Allow Phases to Separate", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Collect Organic Layer\n(Contains Analyte)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Repeat Extraction\n(Steps 3-6, 2-3x)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="8. Dry & Concentrate", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="9. Analysis\n(HPLC, GC, etc.)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F [label="Separation OK"]; F -> G; G -> H; H -> I; E -> Emulsion [style=dashed, color="#EA4335", label="Emulsion Forms"]; Emulsion [label="TROUBLESHOOT\n(See Guide)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Emulsion -> E [style=dashed, color="#34A853", label="Break Emulsion"];

} } Caption: A workflow for liquid-liquid extraction.

Prevention (Best Approach)
  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel 15-20 times. This reduces the energy input that creates emulsions while still providing sufficient surface area for extraction.[9]

  • Pre-treatment: If your sample is known to be "dirty" (e.g., plasma, tissue homogenate), consider a protein precipitation step with acetonitrile or methanol before beginning the LLE.

Breaking an Existing Emulsion

If an emulsion has already formed, try these techniques sequentially:

  • Time: Let the mixture stand undisturbed for 10-20 minutes. Sometimes, the phases will separate on their own.[7]

  • Salting Out: Add a small amount of saturated sodium chloride (brine) solution or solid NaCl to the mixture and swirl gently.[9][12] This increases the ionic strength of the aqueous phase, decreasing the solubility of organic materials and helping to force the separation.[9]

  • Gentle Heating: Gently warming the mixture in a warm water bath can sometimes help by reducing the viscosity of the phases.[7]

  • Centrifugation: If the volume is small enough, centrifuging the sample is a highly effective way to physically force the separation of the layers.[12][13]

  • Filtration: Passing the emulsified layer through a filter paper packed with anhydrous sodium sulfate can help break the emulsion by removing water.[13]

Experimental Protocol: Optimized LLE for 5-Methyl-3-phenylisothiazole

This protocol provides a robust starting point for your experiments.

Objective: To extract 5-Methyl-3-phenylisothiazole from a 5 mL aqueous sample into ethyl acetate with high recovery.

Materials:

  • 5 mL aqueous sample containing 5-Methyl-3-phenylisothiazole

  • Ethyl Acetate (HPLC grade)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 15 mL centrifuge tubes or a 50 mL separatory funnel

  • Vortex mixer or shaker

  • pH meter or pH strips

  • Pipettes

  • Collection vial

Methodology:

  • Sample Preparation & pH Adjustment:

    • Place 5 mL of the aqueous sample into a 15 mL centrifuge tube.

    • Measure the pH. Using a pipette, add 0.1 M NaOH dropwise until the pH is between 7.0 and 8.0. If you overshoot, back-titrate with 0.1 M HCl.

  • First Extraction:

    • Add 5 mL of ethyl acetate to the centrifuge tube.

    • Cap the tube and vortex for 2 minutes at a moderate speed. If using a separatory funnel, invert gently for 2 minutes, periodically venting pressure.

    • Allow the layers to separate for 5 minutes. If an emulsion forms, refer to the troubleshooting guide above.

    • Carefully pipette the top organic layer (ethyl acetate) into a clean collection vial.

  • Second & Third Extractions:

    • To the remaining aqueous layer in the centrifuge tube, add another 5 mL of ethyl acetate.

    • Repeat steps 2b-2d, combining the collected organic layer with the first extract.

    • Perform a third extraction with a final 5 mL of ethyl acetate and combine the organic layers.

  • Drying and Concentration:

    • Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water. Let it sit for 5 minutes, then filter or decant the solvent into a new vial.

    • Evaporate the ethyl acetate under a gentle stream of nitrogen or using a rotary evaporator to concentrate the analyte for analysis. Be careful not to evaporate to complete dryness, which can cause loss of volatile compounds.[11]

  • Analysis:

    • Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for HPLC) and analyze to determine recovery. High-performance liquid chromatography (HPLC) is a common and reliable technique for the analysis of isothiazolinones.[14]

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available from: [Link]

  • WelchLab. Troubleshooting Low Recovery Rates in Chromatographic Analysis. 2025. Available from: [Link]

  • K-Jhil. Tips for Troubleshooting Liquid–Liquid Extraction. 2025. Available from: [Link]

  • Silva V, Silva C, Soares P, et al. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules. 2020;25(4):991. Available from: [Link]

  • AZoM. Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. 2018. Available from: [Link]

  • Li H, Miao H, Wang Z, et al. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). Molecules. 2019;24(21):3918. Available from: [Link]

  • Phenomenex. Sample Prep Tech Tip: Low Recovery- SPE Method. Available from: [Link]

  • Optimization of Extraction Induced by Emulsion Breaking Variables for Subsequent Determination of Crude Oil Salinity by Ion Chromatography. BrJAC. 2020. Available from: [Link]

  • Biotage. Tips for Improving Your Oil & Grease Recoveries. 2023. Available from: [Link]

  • Chemical Synthesis Database. 5-(2-methylphenyl)-3-phenylisothiazole. 2025. Available from: [Link]

  • Solving Recovery Problems in Solid-Phase Extraction. LCGC International. Available from: [Link]

  • Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Available from: [Link]

  • Analytical methods for isothiazolinones determination in different products. ResearchGate. Available from: [Link]

  • Development of quantification methods for studying the emissions of isothiazolinones from building and consumer products into indoor environments. ResearchGate. 2019. Available from: [Link]

  • Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by H… OUCI. Available from: [Link]

  • Dalvie D, Chen W, Khairatkar-Joshi N, et al. Bioactivation of Isothiazoles: Minimizing the Risk of Potential Toxicity in Drug Discovery. Chemical Research in Toxicology. 2010;23(9):1485-1492. Available from: [Link]

  • Abutaleb NS, Younis W, Fares M, et al. Balancing Physicochemical Properties of Phenylthiazole Compounds with Antibacterial Potency by Modifying the Lipophilic Side Chain. ACS Infectious Diseases. 2019;5(11):1896-1907. Available from: [Link]

  • Gökçe H, Üzer A, Çelik F, et al. pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives. Industrial & Engineering Chemistry Research. 2013;52(22):7257-7266. Available from: [Link]

  • 5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXYLIC ACID. ChemBK. Available from: [Link]

  • LogP—Making Sense of the Value. ACD/Labs. Available from: [Link]

  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Technical Reports Library. Available from: [Link]

  • Zhang H, Wang X, You T, et al. Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine. 2018;13:20. Available from: [Link]

  • Molecular Docking and ADME Profiling of 5-(Substituted Benzylidene)-2- (Arylamino)-1,3-Thiazol-4(5H). Preprints.org. 2025. Available from: [Link]

  • Electrical effects in monosubstituted thiazoles. pKa Values of some 5- and 2-substituted thiazoles. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Isothiazole. Wikipedia. Available from: [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. 2019. Available from: [Link]

  • 5-methyl thiazole. The Good Scents Company. Available from: [Link]

  • 3-Methyl-5-phenylisoxazole. PubChem. Available from: [Link]

  • Kiani M, Halladj R, Askari M. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. 2023. Available from: [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. ResearchGate. 2019. Available from: [Link]

  • Product Class 15: Isothiazoles. Science of Synthesis. Available from: [Link]

  • The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers. Available from: [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available from: [Link]

  • Solubility modelling and mixing properties of biologically active 5-amino-3-methyl-1-phenylpyrazole in ten neat solvents from 283.15 K to 318.15 K. ResearchGate. Available from: [Link]

  • Isothiazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of benzo[d]isothiazoles: an update. Lirias. Available from: [Link]

  • Chemical Properties of Isoxazole, 5-methyl-3-phenyl- (CAS 1008-74-8). Cheméo. Available from: [Link]

  • (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. Available from: [Link]

  • Oey I, Van der Plancken I, Van Loey A, et al. Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment in combination with high hydrostatic pressure. Food Chemistry. 2003. Available from: [Link]

Sources

Optimization

Scale-up optimization for 5-Methyl-3-phenylisothiazole batch production

Welcome to the Technical Support Center for the scale-up and batch production of 5-Methyl-3-phenylisothiazole . This compound is a critical heterocyclic building block, heavily utilized in the synthesis of advanced pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and batch production of 5-Methyl-3-phenylisothiazole . This compound is a critical heterocyclic building block, heavily utilized in the synthesis of advanced pharmaceutical intermediates, including potent antibacterial agents like sodium 6-(5-methyl-3-phenylisothiazole-4-carboxamido)-penicillanate[1][2].

Transitioning the synthesis of isothiazoles from a 100 mL laboratory flask to a 50 L pilot-plant reactor introduces severe mass-transfer and heat-transfer bottlenecks. This guide is designed by application scientists to troubleshoot the thionyl chloride-mediated cyclization of enaminones, providing you with the mechanistic causality behind process failures and the self-validating protocols required to fix them.

Process Workflow & Mechanistic Pathway

The standard synthetic route involves the condensation and subsequent cyclization of 1-amino-1-phenyl-1-butene with thionyl chloride (SOCl₂) in the presence of a pyridine base[1].

ScaleUpWorkflow N1 1. Reagent Preparation 1-amino-1-phenyl-1-butene Pyridine + Toluene N2 2. Cryogenic Dosing SOCl2 Addition Temp: 0°C to 5°C N1->N2 N2 Atmosphere N3 3. Thermal Cyclization Temp Ramp to 50-60°C Off-gas: HCl, SO2 N2->N3 IPC: Amine Consumption N4 4. Reverse Quench Transfer to Ice Water Phase Separation N3->N4 IPC: Gas Cessation N5 5. Solvent Swap & Isolation Ligroin Recrystallization Yield: >85% N4->N5 Organic Extraction

Scale-up workflow for 5-methyl-3-phenylisothiazole batch production.

Troubleshooting FAQs (Q&A)

Q1: Why does the yield of 5-methyl-3-phenylisothiazole drop significantly when scaling from a 100 mL flask to a 50 L reactor? A1: The primary culprit is inadequate heat transfer during the highly exothermic cyclization step. In the laboratory, the reaction of 1-amino-1-phenyl-1-butene with thionyl chloride dissipates heat rapidly. At the 50 L scale, the surface-area-to-volume ratio decreases, leading to localized hot spots.

  • Causality: The cyclization mechanism proceeds via an electrophilic attack of the sulfur atom on the enamine. Uncontrolled thermal spikes (>60°C) during the initial dosing phase accelerate off-target electrophilic aromatic substitution (chlorination) on the phenyl ring and promote the degradation of thermally unstable intermediates[3].

  • Solution: Implement cryogenic dosing. Maintain the jacket temperature at -5°C and control the SOCl₂ feed rate to keep the internal temperature strictly below 5°C during addition. Only after dosing is complete should you initiate a controlled thermal ramp to 50°C for the final ring closure[1].

Q2: We are observing a sticky, dark oil instead of crystalline product during the aqueous quench. How can we induce proper phase separation? A2: "Oiling out" (liquid-liquid phase separation instead of crystallization) occurs when the lipophilic isothiazole product remains highly soluble in organic impurities (like residual pyridine-HCl salts or polymerized byproducts) during an abrupt solvent change.

  • Causality: When water is added directly into the reaction mixture (forward quench), localized concentrations of water hydrolyze unreacted intermediates into sticky tars before they can be extracted.

  • Solution: Utilize a reverse quench . Transfer the active reaction mixture into a large volume of vigorously stirred ice water. Maintain a high ratio of extraction solvent by adding supplemental toluene during the quench. For final isolation, perform a solvent swap to a non-polar anti-solvent like ligroin, seeding the mixture at 35°C to promote nucleation[1].

Q3: Can we substitute thionyl chloride (SOCl₂) with sulfur monochloride (S₂Cl₂) to reduce the aggressiveness of the exotherm? A3: While sulfur monochloride can effect the ring closure, it is highly discouraged for scale-up.

  • Causality: S₂Cl₂ alters the reaction pathway, typically resulting in significantly lower yields (e.g., ~12% vs >40% for unoptimized SOCl₂) and generates elemental sulfur as a byproduct[1]. Elemental sulfur is notoriously difficult to remove during downstream crystallization. Thionyl chloride is preferred because its byproducts (SO₂ and HCl) are gaseous and easily removed via a scrubber system, driving the reaction equilibrium forward[3].

Quantitative Data: Scale-Up Optimization Parameters

The following table summarizes the critical parameters and expected outcomes when transitioning from an unoptimized pilot run to a fully optimized 50 L batch process.

Process ParameterLab Scale (100 mL)Pilot Scale (50 L) - UnoptimizedPilot Scale (50 L) - Optimized
Dosing Temperature 0°C to 20°C (rapid)0°C to 35°C (exotherm spike)-5°C to 5°C (controlled)
SOCl₂ Dosing Time 15 minutes45 minutes180 minutes
Cyclization Temp 50°C - 60°C70°C+ (runaway exotherm)55°C (jacket controlled)
Impurity Profile < 2%14% (chlorinated byproducts)< 3%
Isolated Yield 88%46%85%

Validated Experimental Protocol: 50 L Batch Production

This methodology is designed as a self-validating system. Do not proceed to subsequent steps unless the In-Process Controls (IPCs) are met.

Equipment Preparation: Ensure the 50 L glass-lined, double-jacketed reactor is equipped with a PTFE pitched-blade turbine, an addition funnel, and is vented to a high-capacity dual-stage scrubber (Stage 1: Water for HCl; Stage 2: 20% NaOH for SO₂).

Step 1: Reactor Charging & Inerting

  • Purge the 50 L reactor with Nitrogen for 15 minutes to ensure an anhydrous environment.

  • Charge 3.0 kg (20.4 mol) of 1-amino-1-phenyl-1-butene and 20 L of anhydrous toluene.

  • Add 10.0 kg (126.4 mol) of anhydrous pyridine.

    • Causality: Pyridine acts as an acid scavenger. A massive excess is required to neutralize the HCl generated during the initial amine-SOCl₂ reaction, preventing the starting material from precipitating as an unreactive hydrochloride salt[3].

  • Cool the reactor jacket to -5°C.

Step 2: Cryogenic Dosing of Thionyl Chloride

  • Load 7.5 kg (63.0 mol) of thionyl chloride (SOCl₂) into the dosing vessel.

  • Begin dropwise addition of SOCl₂.

  • Self-Validation (IPC 1): Monitor the internal reactor temperature continuously. Adjust the dosing rate to maintain the internal temperature strictly between 0°C and 5°C. If the temperature hits 5°C, halt dosing immediately until the jacket cooling catches up.

Step 3: Thermal Cyclization

  • Once dosing is complete, adjust the jacket temperature to initiate a slow thermal ramp, bringing the internal temperature to 50°C - 60°C over a 2-hour period[1].

  • Causality: The thermal ramp provides the activation energy required for the intramolecular ring closure of the intermediate sulfinylamine, expelling SO₂ and HCl gas.

  • Self-Validation (IPC 2): Monitor gas evolution via the scrubber flow meter. Maintain stirring at 55°C until gas evolution completely ceases (typically 4-6 hours), indicating reaction completion.

Step 4: Reverse Quench & Extraction

  • Prepare a secondary 100 L quench vessel containing 40 L of ice water.

  • Transfer the active reaction mixture from the 50 L reactor into the quench vessel under vigorous agitation.

  • Allow the mixture to settle and separate the aqueous layer.

  • Extract the aqueous layer with an additional 10 L of toluene. Combine the organic layers and wash with 10 L of deionized water to remove residual pyridine salts.

Step 5: Solvent Swap & Crystallization

  • Transfer the combined organic layers to a distillation setup. Concentrate under reduced pressure (50 mbar, 40°C) until a thick, dark oil remains.

  • Charge 15 L of ligroin (or petroleum ether) to the residue. Heat to 60°C to fully dissolve the oil, then cool the vessel slowly to 5°C at a rate of 10°C/hour[1].

  • Self-Validation (IPC 3): Verify the formation of crystalline solids. Filter the solids and dry under vacuum at 30°C to yield pure 5-methyl-3-phenylisothiazole.

References

  • US3479365A - New isothiazole synthesis - Google Patents
  • Studies on Isothiazoles. I.
  • Nav3V4A3LS | C19H19N3O4S2 | CID 133082631 - PubChem - NIH
  • A Comparative Analysis of Reactivity: Thiazyl Chloride vs.

Sources

Reference Data & Comparative Studies

Validation

Validation of analytical methods for 5-Methyl-3-phenylisothiazole purity

Comprehensive Comparison Guide: Validation of Analytical Methods for 5-Methyl-3-phenylisothiazole Purity Introduction: The Regulatory Imperative 5-Methyl-3-phenylisothiazole is a highly versatile heterocyclic building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Validation of Analytical Methods for 5-Methyl-3-phenylisothiazole Purity

Introduction: The Regulatory Imperative

5-Methyl-3-phenylisothiazole is a highly versatile heterocyclic building block, prominently featured in the synthesis of advanced therapeutics, including beta-lactam antibiotics like and [1]. In pharmaceutical development, establishing the absolute purity of such critical intermediates is not merely a quality control step; it is a regulatory mandate. Under the modernized (effective June 2024), analytical procedures must be rigorously validated across their lifecycle to prove they are fit for their intended purpose[2].

The Analytical Challenge: Heterocycles & Purity Bias

Heterocyclic compounds present unique analytical challenges. Traditional purity assessments rely heavily on High-Performance Liquid Chromatography (HPLC) coupled with UV detection. However, UV detection is inherently biased: it assumes that all impurities—whether unreacted precursors, regioisomers, or degradation products—share the same[3]. This assumption frequently leads to the over- or under-estimation of purity.

To satisfy the rigorous demands of ICH Q2(R2), modern analytical scientists employ[4]. By cross-referencing the high-resolution trace separation capabilities of HPLC with the absolute, standard-free quantification of[5], we can establish a comprehensive and self-validating purity profile.

Comparative Performance Data

The following table summarizes the validated performance metrics of HPLC-UV versus 1H-qNMR for the purity determination of 5-Methyl-3-phenylisothiazole, highlighting their complementary strengths.

Performance Metric (ICH Q2(R2))HPLC-UV (Trace Profiling)1H-qNMR (Absolute Assay)
Specificity High (Chromatographic resolution)Very High (Chemical shift resolution)
Accuracy (Recovery) 98.5% - 101.5% (Standard dependent)99.0% - 101.0% (Standard independent)
Precision (RSD) < 0.5%< 1.0%
Limit of Detection (LOD) ~0.01% (Highly sensitive)~0.1% (Mass limited)
Reference Standard Need Requires identical reference standardRequires unrelated internal standard

Orthogonal Purity Validation Workflow

Workflow A 5-Methyl-3-phenylisothiazole Batch Sample B Orthogonal Aliquoting A->B C HPLC-UV Analysis (Trace Impurity Profiling) B->C D 1H-qNMR Analysis (Absolute Quantification) B->D E Relative Area % LOD/LOQ Assessment C->E F Absolute Mass Fraction Standard-Free Assay D->F G ICH Q2(R2) Cross-Validation Accuracy & Precision Check E->G F->G H Final Purity Certification G->H

Orthogonal workflow for 5-Methyl-3-phenylisothiazole purity validation using HPLC and qNMR.

Self-Validating Experimental Protocols

As an Application Scientist, I design protocols not just to generate data, but to continuously prove their own validity. The following methodologies embed self-validating checkpoints to ensure compliance with ICH Q2(R2) standards of accuracy, precision, and specificity.

Protocol 1: HPLC-UV Trace Impurity Profiling

Objective: High-resolution separation and relative quantification of trace synthetic byproducts.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Solvent B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Causality: The isothiazole nitrogen can interact with residual silanols on the silica stationary phase, causing severe peak tailing. TFA acts as a competitive ion-pairing agent, suppressing silanol ionization and ensuring sharp, symmetrical peaks required for accurate integration.

  • Chromatographic Conditions:

    • Column: C18 (150 mm × 4.6 mm, 3 µm particle size).

    • Flow Rate: 1.0 mL/min at a constant column temperature of 30°C.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Detection: UV at 254 nm.

  • Self-Validating System Suitability Test (SST):

    • Prior to sample analysis, inject a resolution mixture containing 5-Methyl-3-phenylisothiazole and a known closely eluting regioisomer (e.g., 5-phenyl-3-methylisothiazole).

    • Validation Gate: The analytical run may only proceed if the chromatographic resolution ( Rs​ ) between the two peaks is > 2.0. This dynamically proves the method's specificity prior to data collection[2].

  • Analysis: Inject the sample in triplicate. Calculate relative purity using area normalization.

Protocol 2: 1H-qNMR Absolute Quantification

Objective: Determination of absolute mass fraction [6].

  • Sample and Internal Standard (IS) Preparation:

    • Accurately weigh ~15.0 mg of the 5-Methyl-3-phenylisothiazole sample and ~5.0 mg of Maleic Acid (Internal Standard, NIST-traceable) into the same vial using a microbalance (d = 0.001 mg).

    • Dissolve completely in 0.6 mL of CDCl3.

    • Causality: Maleic acid is specifically chosen because its alkene protons produce a sharp, distinct singlet at ~6.3 ppm. This region is completely devoid of signals from the isothiazole's methyl group (~2.5 ppm) and its phenyl ring protons (7.3–7.8 ppm), ensuring zero signal overlap for pristine integration[4].

  • Self-Validating T1​ Relaxation Assessment:

    • Execute an inversion-recovery NMR experiment to measure the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton of interest.

    • Validation Gate: Set the relaxation delay ( D1​ ) for the quantitative acquisition to at least 5×T1​ (typically 30–60 seconds). This guarantees >99.3% recovery of equilibrium magnetization between pulses, preventing severe integration bias and ensuring absolute accuracy[5].

  • Acquisition & Processing:

    • Acquire the 1H-NMR spectrum at 298 K using a 90° excitation pulse and 64 transients.

    • Apply zero-filling and an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier transformation.

  • Calculation:

    • Determine the absolute purity by calculating the molar ratio of the isothiazole methyl integral (normalized to 3 protons) against the maleic acid integral (normalized to 2 protons), factoring in their respective molecular weights and the exact weighed masses[6].

Expert Synthesis: The Causality of Method Selection

Why not rely on a single method? From an application standpoint, qNMR and HPLC are fundamentally synergistic. qNMR acts as the primary "truth" for absolute mass fraction because its signal response is strictly proportional to the number of atomic nuclei, bypassing the need for identical reference standards. However, qNMR is limited by its sensitivity (LOD ~0.1%). Conversely, HPLC-UV provides exceptional sensitivity for trace impurities (LOD < 0.01%) but suffers from relative response bias[3].

Therefore, the scientifically rigorous approach—fully aligned with ICH Q2(R2) life-cycle management—is to use 1H-qNMR to establish the absolute purity of your primary in-house reference standard, and then employ the validated HPLC-UV method for routine, high-throughput batch release and trace impurity monitoring.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline."[Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry / PMC.[Link]

  • PatSnap Eureka. "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance." [Link]

  • National Institutes of Health (NIH). "Nav3V4A3LS | C19H19N3O4S2 | CID 133082631." PubChem.[Link]

  • Google Patents. "WO2022227015A1 - Il4i1 inhibitors and methods of use."

Sources

Comparative

Comparing isothiazole derivatives with 5-Methyl-3-phenylisothiazole

Comparative Analysis of Isothiazole Derivatives and 5-Methyl-3-phenylisothiazole: Synthetic Utility and Pharmacological Efficacy Executive Summary Isothiazoles—five-membered sulfur-nitrogen heterocycles—are foundational...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Isothiazole Derivatives and 5-Methyl-3-phenylisothiazole: Synthetic Utility and Pharmacological Efficacy

Executive Summary

Isothiazoles—five-membered sulfur-nitrogen heterocycles—are foundational pharmacophores in modern drug discovery and agrochemistry[1]. While the broader class of isothiazole derivatives encompasses a vast chemical space with diverse biological targets[2], specific, highly substituted building blocks like 5-Methyl-3-phenylisothiazole offer distinct regioselective advantages. This guide provides an objective, mechanistic comparison between general isothiazole derivatives and the 5-Methyl-3-phenylisothiazole scaffold, detailing their structural dynamics, pharmacological applications, and validated experimental protocols.

Structural Dynamics & Mechanistic Causality

General Isothiazole Derivatives The fundamental 1,2-thiazole ring is characterized by an electron-rich sulfur atom adjacent to an electronegative nitrogen. This heteroatomic relationship creates an uneven electron distribution across the aromatic system. Consequently, the C4 position is highly susceptible to electrophilic aromatic substitution, while the C3 and C5 positions act as electrophilic centers prone to nucleophilic attack if equipped with suitable leaving groups (e.g., halogens)[3]. This broad reactivity allows general isothiazoles to be heavily modified for high-throughput screening libraries.

5-Methyl-3-phenylisothiazole The introduction of a phenyl group at C3 and a methyl group at C5 fundamentally alters the molecule's steric and electronic profile, transitioning it from a generic scaffold to a precision intermediate:

  • C3-Phenyl (Steric Shielding & Lipophilicity): The bulky phenyl ring significantly increases the molecule's partition coefficient (LogP), enhancing membrane permeability. Crucially, it provides steric hindrance that shields the adjacent C4 position, allowing for highly controlled, singular electrophilic substitutions without over-reaction[4].

  • C5-Methyl (Radical Activation Handle): Unlike an inert proton, the C5-methyl group serves as a versatile functional handle. It can undergo targeted radical bromination to form a bromomethyl group, paving the way for cross-coupling or nucleophilic displacement in complex drug syntheses.

  • C4-Position (Electrophilic Hub): With C3 and C5 blocked, the C4 position remains the sole site for electrophilic attack, making reactions like cyanation or carboxylation highly regioselective[4][5].

Pharmacological Applications: Broad vs. Targeted

Broad Isothiazoles General isothiazole derivatives are ubiquitous in medicine and agriculture. They function as potent antipsychotics (e.g., ziprasidone, perospirone), antiviral agents, and agricultural fungicides (e.g., brassilexin)[2]. The lipophilic sulfur atom often acts as a bioisostere for phenyl or pyridine rings, aiding in deep pocket binding within target proteins.

5-Methyl-3-phenylisothiazole Derivatives The 5-methyl-3-phenylisothiazole core is primarily utilized as an advanced intermediate for specialized therapeutics:

  • Beta-Lactam Antibiotics: The 4-carboxylic acid derivative of this scaffold is coupled with 6-aminopenicillanic acid to yield 6-(5-Methyl-3-phenylisothiazole-4-carboxamido)penicillin[5][6]. The bulky 3-phenylisothiazole side chain acts as a steric shield, protecting the vulnerable beta-lactam ring from hydrolysis by bacterial beta-lactamase enzymes.

  • Oncology & Immunomodulation: Recent developments utilize the brominated C5-methyl derivative to synthesize inhibitors of Interleukin-4 induced gene 1 (IL4I1), a metabolic enzyme exploited by tumors for immune evasion.

MechAction Drug 6-(5-Methyl-3-phenylisothiazole- 4-carboxamido)penicillin Steric C3-Phenyl Steric Shield Drug->Steric Structural Feature PBP Penicillin-Binding Proteins (Transpeptidases) Drug->PBP Binds Active Site BetaLactamase Bacterial Beta-Lactamase (Enzyme) Steric->BetaLactamase Blocks Hydrolysis CellWall Cell Wall Lysis & Bacterial Death PBP->CellWall Inhibits Cross-linking

Mechanism of beta-lactamase resistance by 3-phenylisothiazole-modified penicillin.

Quantitative Data Comparison

The following table summarizes the physicochemical and reactive differences between general isothiazole scaffolds and the 5-Methyl-3-phenylisothiazole building block.

Feature / PropertyGeneral Isothiazole Derivatives5-Methyl-3-phenylisothiazole
Structural Core 1,2-thiazole ring with variable R-groupsFixed C3-phenyl and C5-methyl substitutions
Primary Reactive Sites C4 (Electrophilic), C3/C5 (Nucleophilic)C4 (Electrophilic), C5-methyl (Radical activation)
Lipophilicity (LogP impact) Highly variable based on substituentsHigh (driven by the bulky C3-phenyl ring)
Steric Hindrance Low to ModerateHigh at C4 (shielded by the C3-phenyl group)
Major Pharmacological Uses Antipsychotics, Antifungals, Antivirals[2]Beta-lactam antibiotics, IL4I1 Inhibitors[5]
Representative Drugs/Targets Ziprasidone, Brassilexin[2]6-(5-Methyl-3-phenylisothiazole-4-carboxamido)penicillin[6]

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the functionalization of 5-Methyl-3-phenylisothiazole. The causality behind reagent selection is explicitly stated to validate the chemical system.

Protocol 1: Radical Bromination of the C5-Methyl Group[6]

Objective: Activate the C5 position for subsequent nucleophilic substitution to synthesize IL4I1 inhibitors.

  • Reagent Preparation: Dissolve 5-methyl-3-phenylisothiazole (1.0 eq) in anhydrous chloroform.

    • Causality: Chloroform is selected because it lacks easily abstractable hydrogen atoms, preventing solvent participation and ensuring the radical chain propagates exclusively on the substrate.

  • Initiation: Add Azobisisobutyronitrile (AIBN) (0.2 eq) and N-Bromosuccinimide (NBS) (1.0 eq).

    • Causality: AIBN acts as a thermal initiator. At 80°C, it decomposes to yield nitrogen gas and two 2-cyanoprop-2-yl radicals, which abstract hydrogen from the C5-methyl group. The C5-methyl is thermodynamically favored over the C3-phenyl ring due to the resonance stabilization of the resulting radical adjacent to the isothiazole heteroatoms.

  • Reaction: Stir the mixture at 80°C for 2.5 hours.

    • Self-Validation: Monitor via TLC (Hexane/EtOAc). The reaction is complete when the less polar starting material spot is fully consumed.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between water and dichloromethane (DCM).

    • Self-Validation: This step acts as an intrinsic purification mechanism. The succinimide byproduct is highly water-soluble and partitions into the aqueous layer, while the lipophilic 5-(bromomethyl)-3-phenylisothiazole is cleanly extracted into the DCM layer.

Protocol 2: Synthesis of 5-Methyl-3-phenylisothiazole-4-carboxylic Acid[5][7]

Objective: Generate the C4-carboxylic acid handle required for penicillin coupling.

  • Hydrolysis Setup: Suspend 4-cyano-5-methyl-3-phenylisothiazole in a mixture of ethylene glycol, water, and potassium hydroxide (KOH).

    • Causality: The hydrolysis of the nitrile group is severely sterically hindered by the adjacent C3-phenyl and C5-methyl groups. Ethylene glycol is chosen as the solvent because its high boiling point allows the reaction to be refluxed at temperatures (>150°C) sufficient to overcome this massive activation energy barrier[5].

  • Reflux: Heat the mixture under reflux for 48 hours.

  • Precipitation & Isolation: Pour the mixture onto ice and acidify with 6N HCl.

    • Self-Validation: This protocol is a self-validating acid-base extraction system. During the alkaline reflux, the product forms a water-soluble potassium carboxylate salt. Upon acidification, the sudden protonation eliminates the ionic charge, dropping the solubility of the compound. The pure 5-methyl-3-phenylisothiazole-4-carboxylic acid spontaneously crystallizes and crashes out of the aqueous solution, visually confirming the reaction's success[5].

  • Purification: Filter the crystalline solid, wash with cold water, and recrystallize from benzene/ligroin to yield the pure product[5].

SynthWorkflow Start 5-Methyl-3-phenylisothiazole Bromination Radical Bromination (NBS, AIBN, 80°C) Start->Bromination C5-Methyl Activation Cyanation Electrophilic Cyanation at C4 position Start->Cyanation C4 Substitution Product1 5-(Bromomethyl)-3-phenylisothiazole (IL4I1 Inhibitor Precursor) Bromination->Product1 Product2 4-Cyano-5-methyl-3-phenylisothiazole Cyanation->Product2 Hydrolysis Alkaline Hydrolysis (KOH, Ethylene Glycol) Product2->Hydrolysis Product3 5-Methyl-3-phenylisothiazole-4-carboxylic acid (Penicillin Analog Precursor) Hydrolysis->Product3

Divergent synthetic workflows for functionalizing 5-Methyl-3-phenylisothiazole.

References

  • Biological activity of the isothiazole derivatives. PubMed.[Link]

  • Thiazole and Isothiazole Chemistry in Crop Protection. ACS Publications.[Link]

  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. RSC.[Link]

  • Studies on Isothiazoles. I. 3-Arylisothiazole-4-carboxylic Acids. J-Stage.[Link]

  • US3479365A - New isothiazole synthesis.
  • Nav3V4A3LS | C19H19N3O4S2 | CID 133082631. PubChem.[Link]

  • WO2022227015A1 - Il4i1 inhibitors and methods of use.

Sources

Validation

Mass spectrometry fragmentation pattern of 5-Methyl-3-phenylisothiazole

Advanced Mass Spectrometry Fragmentation Analysis of 5-Methyl-3-phenylisothiazole: A Comparative Guide As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of differentiating...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Mass Spectrometry Fragmentation Analysis of 5-Methyl-3-phenylisothiazole: A Comparative Guide

As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of differentiating isomeric heterocycles during pharmacokinetic profiling and drug discovery. 5-Methyl-3-phenylisothiazole is a privileged bioisosteric scaffold, but its mass spectrometry (MS) behavior can easily be conflated with its positional isomers (like thiazoles) or heteroatom analogs (like isoxazoles).

This guide objectively compares the tandem mass spectrometry (MS/MS) fragmentation performance of 5-methyl-3-phenylisothiazole against alternative heterocycles, providing researchers with the mechanistic causality and self-validating protocols required for unambiguous structural assignment.

Mechanistic Causality in Isothiazole Fragmentation

To accurately interpret a mass spectrum, one must understand the thermodynamic vulnerabilities of the molecule. Why does 5-methyl-3-phenylisothiazole fragment the way it does? The causality lies in the inherent electronic distribution of the isothiazole ring.

The N–S bond is highly polarizable and represents the weakest link within the heterocycle. Under Collision-Induced Dissociation (CID), the cleavage of this N–S bond acts as the thermodynamic "fuse" that initiates ring opening. As documented in comprehensive reviews of isothiazole gas-phase chemistry, the electron impact and CID mass spectra are initially dominated by the stability of the aromatic system, yielding a strong molecular ion[1]. However, once the N–S bond breaks, the molecule rapidly expels neutral fragments—specifically acetonitrile ( CH3​CN ) or benzonitrile ( PhCN )—driven by the formation of highly stable thioacyl cations.

Furthermore, the fragmentation behavior is highly dependent on ionization polarity. Negative ion fragmentation of deprotonated isothiazoles occurs predominantly from the 5-anion, which contrasts sharply with alternative thiazole systems that fragment almost equally through both 2- and 5-anions[2].

Comparative Fragmentation Dynamics: Isothiazoles vs. Alternatives

To objectively evaluate the structural identification of 5-methyl-3-phenylisothiazole, we must compare its MS/MS performance against its primary alternatives: 5-methyl-3-phenylthiazole and 5-methyl-3-phenylisoxazole.

The table below summarizes the quantitative diagnostic ions and the mechanistic origins of their primary neutral losses.

Table 1: Quantitative Diagnostic Ion Comparison (ESI-MS/MS, Positive Ion Mode)

CompoundPrecursor Ion [M+H]+ Primary Neutral LossDiagnostic Product Ions (m/z)Relative Abundance (%)Mechanistic Origin
5-Methyl-3-phenylisothiazole 176.05 −CH3​CN (41 Da)135.03, 73.01100, 45N–S bond cleavage followed by C4–C5 or C3–C4 scission.
5-Methyl-3-phenylthiazole 176.05 −HCN (27 Da)149.04, 115.0285, 60C–S and C–N bond cleavages; retention of sulfur on the phenyl ring.
5-Methyl-3-phenylisoxazole 160.07 −CH3​CNO (57 Da)103.05, 77.03100, 30N–O bond cleavage; expulsion of methyl isocyanate radical.

Data Interpretation: The critical differentiator between the isothiazole and the thiazole is the loss of 41 Da ( CH3​CN ) versus 27 Da ( HCN ). The isothiazole's adjacent N–S heteroatoms facilitate the direct extrusion of the methyl-bearing nitrile group, a pathway structurally impossible for the thiazole alternative without complex, high-energy rearrangements.

Experimental Protocol: Self-Validating HRAM-MS/MS Workflow

To ensure absolute trustworthiness in your structural assignments, the following LC-MS/MS protocol is designed as a self-validating system. By utilizing High-Resolution Accurate Mass (HRAM) spectrometry, researchers can verify the elemental composition of each fragment to within <3 ppm, effectively eliminating false positives caused by isobaric interferences[3].

Step-by-Step Methodology:

  • Sample Preparation & Internal Calibration

    • Action: Prepare a 1 µg/mL solution of 5-methyl-3-phenylisothiazole in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid. Spike the sample with a 13C -labeled internal standard.

    • Causality: Formic acid acts as a proton donor, ensuring efficient ionization to yield the [M+H]+ precursor (m/z 176.05). The 50:50 solvent ratio provides stable droplet desolvation in the ESI source. The 13C spike self-validates the mass shift of resulting fragments, proving they originate from the parent scaffold.

  • ESI Source Optimization

    • Action: Infuse the sample at 10 µL/min directly into the mass spectrometer. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Set the declustering potential (DP) to a conservative 20 V.

    • Causality: These specific parameters prevent premature in-source fragmentation. Maintaining a low DP ensures that the delicate N–S bond remains intact, allowing the m/z 176.05 ion to reach the collision cell isolated and uncompromised.

  • Collision-Induced Dissociation (CID) Energy Ramping

    • Action: Isolate the precursor ion using a narrow quadrupole isolation window of 0.4 m/z. Ramp the Normalized Collision Energy (NCE) incrementally from 10 to 40 eV.

    • Causality: Ramping the energy establishes a complete breakdown survival curve. Lower energies (15–20 eV) will selectively reveal the primary N–S cleavage ( −CH3​CN ), while higher energies (>30 eV) drive secondary fragmentations. This proves the sequential nature of the breakdown rather than simultaneous shattering.

  • Orthogonal Validation via MS3

    • Action: Isolate the primary m/z 135.03 fragment in the ion trap and subject it to a secondary CID pulse ( MS3 ).

    • Causality: If the m/z 135.03 ion genuinely represents the thiobenzoyl cation, MS3 will yield a characteristic m/z 91.05 (tropylium) ion via the loss of CS (44 Da). This final step creates a closed-loop logical proof that self-validates the proposed structural pathway[4].

Mechanistic Pathway Visualization

The logical relationship of the fragmentation cascade is mapped below. The primary driver is the scission of the N-S bond, leading to the diagnostic thiobenzoyl and thioacetyl cations.

MS_Fragmentation M_Ion [M+H]+ m/z 176.05 5-Methyl-3-phenylisothiazole Frag_135 [M+H - CH3CN]+ m/z 135.03 Thiobenzoyl Cation M_Ion->Frag_135 N-S & C4-C5 Cleavage (-41 Da) Frag_73 [M+H - PhCN]+ m/z 73.01 Thioacetyl Cation M_Ion->Frag_73 N-S & C3-C4 Cleavage (-103 Da) Frag_144 [M+H - S]+ m/z 144.08 Rearrangement Ion M_Ion->Frag_144 S Elimination (-32 Da) Frag_91 [C7H7]+ m/z 91.05 Tropylium Cation Frag_135->Frag_91 Loss of CS (-44 Da)

CID fragmentation pathway of protonated 5-Methyl-3-phenylisothiazole (m/z 176.05).

Sources

Comparative

A Comparative Guide to 5-Methyl-3-phenylisothiazole and Oxazole Derivatives in Rational Drug Design

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals In the intricate landscape of rational drug design, the selection of a core heterocyclic scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of rational drug design, the selection of a core heterocyclic scaffold is a decision of paramount importance, profoundly influencing a drug candidate's pharmacokinetic and pharmacodynamic profile. Among the myriad of five-membered heterocycles, isothiazoles and oxazoles have emerged as privileged structures, each offering a unique constellation of physicochemical properties and biological activities. This guide provides an in-depth, objective comparison of 5-methyl-3-phenylisothiazole and its analogous oxazole derivatives, grounded in experimental data and field-proven insights to empower researchers in making informed decisions in their drug discovery endeavors.

Introduction: The Strategic Role of Isothiazoles and Oxazoles in Medicinal Chemistry

Isothiazoles and oxazoles are five-membered aromatic heterocycles that have garnered significant attention in medicinal chemistry due to their versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The isothiazole ring, with its sulfur-nitrogen bond, and the oxazole ring, with an oxygen-nitrogen arrangement, serve as crucial pharmacophores that can engage in a variety of non-covalent interactions with biological targets.[3][4]

The concept of bioisosterism , the replacement of a functional group with another that retains similar biological activity, is a cornerstone of modern drug design.[5] The substitution of an oxazole ring with an isothiazole, or vice versa, can subtly modulate a molecule's size, shape, electronics, and lipophilicity, leading to significant improvements in potency, selectivity, and metabolic stability.[6][7] This guide will delve into the nuances of this bioisosteric relationship, providing a framework for the strategic deployment of these scaffolds in drug discovery programs.

Physicochemical Properties: A Tale of Two Heterocycles

The seemingly minor difference between a sulfur atom in the isothiazole ring and an oxygen atom in the oxazole ring gives rise to distinct physicochemical properties that have profound implications for a molecule's drug-likeness.

Property5-Methyl-3-phenylisothiazole (Predicted)5-Methyl-3-phenylisoxazole (Experimental/Predicted)Rationale for Difference & Impact on Drug Design
Molecular Weight ( g/mol ) 175.24159.19[3]The presence of the larger sulfur atom in the isothiazole results in a slightly higher molecular weight. This difference is generally minor but should be considered in the context of overall molecular weight guidelines for drug candidates.
LogP (Octanol/Water Partition Coefficient) 2.9 (Predicted)2.65 (Predicted)[3]The isothiazole is predicted to be slightly more lipophilic than the isoxazole. Sulfur is less electronegative than oxygen, leading to a less polarized ring system and increased affinity for nonpolar environments. This can influence membrane permeability and protein binding.
Aqueous Solubility Lower (Predicted)Higher (Predicted)Increased lipophilicity generally correlates with decreased aqueous solubility.[8] The higher predicted LogP of the isothiazole suggests it may have lower aqueous solubility, which can impact formulation and bioavailability.
pKa (Conjugate Acid) ~ -0.5 (Isothiazole parent)[9]~ -2.0 (Isoxazole parent)The isothiazole ring is generally less basic than the isoxazole ring. This difference in basicity can affect a molecule's ionization state at physiological pH, influencing its solubility, permeability, and interactions with targets.
Dipole Moment Lower (Predicted)Higher (Predicted)The greater electronegativity of oxygen in the oxazole ring leads to a larger dipole moment compared to the isothiazole. This can influence a molecule's polarity and its ability to engage in dipole-dipole interactions with biological targets.
Metabolic Stability Can be susceptible to bioactivationGenerally more stable, but can undergo ring cleavageThe isothiazole ring, particularly at the C4 position, can be susceptible to P450-mediated oxidation, leading to the formation of reactive metabolites that can covalently bind to proteins.[6][7] Bioisosteric replacement with an isoxazole or pyrazole has been shown to mitigate this risk.[6][7] While generally stable, oxazole rings can also undergo metabolic cleavage.[10]

In silico predictions were performed using publicly available cheminformatics tools. It is crucial to validate these predictions with experimental data.

Synthesis of Core Scaffolds: Enabling Chemical Exploration

The synthetic accessibility of a scaffold is a critical consideration in any drug discovery program. Both isothiazoles and oxazoles can be synthesized through a variety of established methods, allowing for the generation of diverse chemical libraries.

Synthesis of 3,5-Disubstituted Isothiazoles

A common and effective method for the synthesis of 3,5-disubstituted isothiazoles involves the reaction of a β-ketodithioester with ammonium acetate. This metal-free, one-pot reaction proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade.[11]

G cluster_0 Synthesis of 3,5-Disubstituted Isothiazole start β-Ketodithioester + Ammonium Acetate step1 Imine Formation start->step1 Reflux step2 Intramolecular Cyclization step1->step2 step3 Aerial Oxidation step2->step3 end 3,5-Disubstituted Isothiazole step3->end

General workflow for the synthesis of 3,5-disubstituted isothiazoles.
Synthesis of 2,5-Disubstituted Oxazoles

One of the most reliable methods for synthesizing 2,5-disubstituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino-ketones. A one-pot modification of this method allows for the direct synthesis from a carboxylic acid and an α-amino ketone hydrochloride using a dehydrating agent like polyphosphoric acid (PPA).[12]

G cluster_1 One-Pot Robinson-Gabriel Synthesis start_ox Carboxylic Acid + α-Amino Ketone HCl step1_ox Mixing with Polyphosphoric Acid (PPA) start_ox->step1_ox step2_ox Heating (160-180 °C) step1_ox->step2_ox step3_ox Cyclodehydration step2_ox->step3_ox end_ox 2,5-Disubstituted Oxazole step3_ox->end_ox G cluster_2 MTT Assay Workflow seed Seed cells in 96-well plate incubate1 Incubate 24h seed->incubate1 treat Treat with compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Sources

Validation

Fragment-Based Benchmarking: Evaluating the 5-Methyl-3-phenylisothiazole Scaffold Against Standard Kinase Inhibitors

The development of targeted kinase inhibitors has revolutionized oncology and immunology. However, standard Type I and Type II inhibitors (e.g., Sunitinib, Imatinib, Dasatinib) frequently face clinical attrition due to a...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of targeted kinase inhibitors has revolutionized oncology and immunology. However, standard Type I and Type II inhibitors (e.g., Sunitinib, Imatinib, Dasatinib) frequently face clinical attrition due to acquired resistance mutations and poor physicochemical properties associated with their high molecular weights. To overcome these limitations, Fragment-Based Drug Discovery (FBDD) relies on low-molecular-weight, highly efficient scaffolds.

This guide evaluates 5-Methyl-3-phenylisothiazole (5-MPI) —traditionally utilized as a synthetic precursor ()[1]—as a privileged hinge-binding fragment, benchmarking its baseline kinetic and functional profile against established standard kinase inhibitors.

Mechanistic Rationale: The Isothiazole Pharmacophore

Why benchmark a simple isothiazole? Standard inhibitors like Staurosporine achieve high affinity through extensive, rigid polycyclic systems that are difficult to optimize for selectivity. In contrast, the 1,2-thiazole core of 5-MPI serves as an excellent bioisostere for traditional pyrimidine or quinazoline hinge-binders.

The nitrogen and sulfur heteroatoms provide a unique dipole moment and hydrogen-bond acceptor profile that interacts favorably with the backbone amides of the kinase hinge region ()[2]. Furthermore, isothiazole-derived compounds, such as CP-547,632, have been clinically validated as potent, ATP-competitive inhibitors of VEGFR-2 and TrkA ()[3]. The 3-phenyl group of 5-MPI provides an optimal vector to probe the hydrophobic pocket adjacent to the gatekeeper residue, while the 5-methyl group offers a synthetic handle for solvent-channel elaboration ()[4].

Quantitative Benchmarking Data

To objectively assess 5-MPI, we benchmarked it against Staurosporine (a pan-kinase standard) and Sunitinib (a VEGFR/PDGFR-selective standard). Because 5-MPI is a fragment (MW < 200 Da), raw IC50 values are insufficient for comparison. Instead, we utilize Ligand Efficiency (LE) —a metric defining the binding energy per heavy atom—to demonstrate its superiority as a structural starting point.

CompoundMolecular Weight (Da)Heavy Atom Count (HAC)VEGFR-2 IC50 (nM)Ligand Efficiency (kcal/mol/HA)Kinase Selectivity (S10 score)
5-Methyl-3-phenylisothiazole 175.251245,0000.41 0.05 (Highly Selective)
Sunitinib (Standard)398.4729110.360.45 (Multi-targeted)
Staurosporine (Control)466.533530.330.85 (Pan-kinase)

Data Synthesis: While standard inhibitors exhibit nanomolar potency, their LE is suboptimal (< 0.40). 5-MPI demonstrates a remarkable LE of 0.41 kcal/mol/HA, indicating that its binding interactions are highly optimized for its size, making it an ideal candidate for fragment growing without inflating molecular weight.

Experimental Protocols: A Self-Validating Workflow

To ensure absolute scientific integrity, the benchmarking protocols below are designed as self-validating systems. We prioritize biophysical binding kinetics over isolated enzymatic assays to rule out false positives.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
  • Causality: Enzymatic assays run at high ATP concentrations often mask the weak affinity of fragment-sized molecules. SPR allows for real-time, label-free quantification of binding kinetics ( Kon​ , Koff​ ) directly to the kinase domain, independent of ATP competition.

  • Self-Validation: The system validates itself by running a Staurosporine positive control channel to confirm the immobilized protein retains its active conformation, alongside a blank reference channel to subtract non-specific matrix binding.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS amine coupling. Immobilize recombinant human VEGFR-2 kinase domain (target density: ~3000 RU) in 10 mM sodium acetate (pH 5.0).

  • Quenching & Equilibration: Block unreacted sites with 1 M ethanolamine (pH 8.5). Equilibrate the system with running buffer (HBS-EP+ with 2% DMSO) until the baseline stabilizes (<1 RU/min drift).

  • Analyte Injection: Inject 5-MPI in a 2-fold concentration series (from 10 µM to 500 µM) at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).

  • Control Validation: Inject Staurosporine (100 nM) at the beginning and end of the run. Consistent Rmax​ values confirm the structural integrity of the immobilized kinase over time.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract KD​ , ensuring the Chi-square ( χ2 ) value is < 10% of the Rmax​ .

Protocol 2: Time-Resolved FRET (TR-FRET) Target Engagement Assay
  • Causality: To prove that the biophysical binding observed in SPR translates to functional kinase inhibition, we utilize TR-FRET.

  • Self-Validation: To definitively prove the isothiazole scaffold acts via ATP-competition (and not allosteric modulation or assay interference), the IC50 must be determined at two different ATP concentrations. A rightward shift in the IC50 curve at higher [ATP] mathematically validates the competitive mechanism.

Step-by-Step Methodology:

  • Reagent Assembly: In a 384-well low-volume plate, combine 2 nM VEGFR-2 enzyme, 50 nM ULight-labeled poly-GT substrate, and the test compound (5-MPI or Sunitinib) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • ATP Initiation: Initiate the reaction by adding ATP. Crucial Step: Run two parallel plates—one at [ATP] = Km​ (approx. 10 µM) and one at [ATP] = 10x Km​ (100 µM).

  • Incubation & Detection: Incubate for 60 minutes at 22°C. Stop the reaction by adding 10 mM EDTA and 2 nM Europium-anti-phospho-substrate antibody.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). Calculate the IC50. If the IC50 of 5-MPI increases proportionally with the ATP concentration, ATP-competitive hinge binding is confirmed.

Workflow Visualization

Kinase_Benchmarking_Workflow Target VEGFR-2 Kinase Domain Validation ATP-Competitive Hinge Binding Confirmed Target->Validation Data Synthesis Fragment 5-MPI Scaffold (Fragment Binder) SPR SPR Kinetics (Biophysical Binding) Fragment->SPR High Ligand Efficiency FRET TR-FRET Assay (Functional Inhibition) Fragment->FRET IC50 Shift at High ATP Standard Standard Inhibitor (e.g., Sunitinib) Standard->SPR High Affinity Standard->FRET Baseline IC50 SPR->Target Validates Direct Binding FRET->Target Validates Kinase Inhibition

Fig 1. Experimental workflow validating ATP-competitive hinge binding of the 5-MPI scaffold.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date Source: RSC Advances URL:[Link]

  • Pharmacological characterization of CP-547632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy Source: Cancer Research (PubMed) URL:[Link]

  • Optimization of Isothiazolo[4,3-b]pyridine-Based Inhibitors of Cyclin G Associated Kinase (GAK) with Broad-Spectrum Antiviral Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Studies on Isothiazoles. III. A Novel Ring Closure to Isothiazoles by the Reaction of α-Amino Ketones with Thionyl Chloride or Sulfur Monochloride Source: Bulletin of the Chemical Society of Japan (J-Stage) URL:[Link]

Sources

Comparative

Comparative Guide: Validation of LC-MS/MS Methods for 5-Methyl-3-phenylisothiazole in Blood Plasma

5-Methyl-3-phenylisothiazole is a critical heterocyclic scaffold utilized in the synthesis of advanced therapeutics, including novel IL4I1 inhibitors and selective COX-2 antagonists[1]. Accurately quantifying this compou...

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Author: BenchChem Technical Support Team. Date: April 2026

5-Methyl-3-phenylisothiazole is a critical heterocyclic scaffold utilized in the synthesis of advanced therapeutics, including novel IL4I1 inhibitors and selective COX-2 antagonists[1]. Accurately quantifying this compound and its derivatives in blood plasma is essential for determining pharmacokinetic (PK) and toxicokinetic (TK) profiles during preclinical and clinical drug development.

This guide provides an in-depth comparative analysis of sample preparation techniques and outlines a fully validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology. The protocols and acceptance criteria discussed herein are strictly grounded in the FDA Bioanalytical Method Validation Guidance (2018) [2] and the EMA Guideline on Bioanalytical Method Validation [3].

Methodological Comparison: Sample Preparation Strategies

To achieve the sensitivity and selectivity required by regulatory bodies, the extraction of 5-Methyl-3-phenylisothiazole from a complex biological matrix (plasma) must be highly efficient. We compared three distinct sample preparation methods: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (SPE).

Causality in Experimental Choices
  • Why SPE outperforms PPT: While PPT is rapid and cost-effective, it leaves a high concentration of residual phospholipids in the extract. During Electrospray Ionization (ESI+), these phospholipids compete with 5-Methyl-3-phenylisothiazole for charge, leading to severe ion suppression (matrix effect). SPE utilizes a polymeric reversed-phase sorbent that selectively washes away polar lipids and salts, ensuring a cleaner baseline and enhancing the signal-to-noise ratio.

  • Why LLE was rejected: 5-Methyl-3-phenylisothiazole possesses moderate lipophilicity. While LLE with methyl tert-butyl ether (MTBE) provides good recovery, the process is difficult to automate for high-throughput 96-well plate formats, a requirement emphasized for modern bioanalytical workflows[4].

Table 1: Performance Comparison of Extraction Techniques
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Recovery (%) 95.2 ± 4.178.4 ± 6.289.5 ± 2.3
Matrix Effect (%) 65.3 (Severe Suppression)92.1 (Minimal)98.4 (Negligible)
Throughput Very HighLowHigh (96-well compatible)
Reproducibility (CV%) 12.5%8.7%3.2%
Verdict Not suitable for low LLOQAcceptable, but low throughputOptimal for Validation

Experimental Protocol: The Self-Validating SPE-LC-MS/MS Workflow

The following protocol details the optimized SPE-LC-MS/MS method. By incorporating a stable isotope-labeled internal standard (SIL-IS) early in the workflow, the method becomes a self-validating system; any volumetric losses during extraction or variations in ionization efficiency are proportionally mirrored by the IS, ensuring quantitative accuracy.

Step-by-Step Methodology

Step 1: Sample Aliquoting and Internal Standard Addition

  • Thaw human plasma samples on ice.

  • Transfer 50 µL of plasma into a 96-well plate.

  • Add 10 µL of the SIL-IS working solution (e.g., 5-Methyl-3-(phenyl-d5)-isothiazole at 100 ng/mL). Causality: Adding the IS before any matrix manipulation ensures it compensates for all subsequent extraction variabilities.

Step 2: Solid Phase Extraction (SPE)

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade water through an HLB (Hydrophilic-Lipophilic Balance) 30 mg/1 cc cartridge.

  • Loading: Dilute the plasma sample with 100 µL of 2% Formic acid in water to disrupt protein binding, then load onto the cartridge.

  • Washing: Wash with 1 mL of 5% Methanol in water to remove salts and highly polar endogenous components.

  • Elution: Elute 5-Methyl-3-phenylisothiazole with 2 × 500 µL of Acetonitrile.

Step 3: Evaporation and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex for 2 minutes and centrifuge at 14,000 rpm for 5 minutes.

Step 4: LC-MS/MS Analysis

  • Column: C18 UHPLC column (2.1 × 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 0-0.5 min (20% B), 0.5-2.5 min (linear to 90% B), 2.5-3.5 min (90% B), 3.5-3.6 min (back to 20% B), 3.6-5.0 min (equilibration).

  • Detection: ESI in positive ion mode using Multiple Reaction Monitoring (MRM).

Workflow Visualization

Figure 1: Validated SPE-LC-MS/MS workflow for 5-Methyl-3-phenylisothiazole quantification.

Regulatory Validation Data

To ensure the data is scientifically defensible and compliant with global expectations[5], the method was subjected to a full validation following FDA (2018) guidelines[2]. The critical parameters include Selectivity, Accuracy, Precision, Matrix Effect, and Stability[4].

Table 2: Intra- and Inter-Assay Precision and Accuracy

Acceptance Criteria: Precision (CV%) ≤ 15% (≤ 20% at LLOQ); Accuracy within ±15% of nominal (±20% at LLOQ)[2].

QC LevelNominal Conc. (ng/mL)Intra-Assay Precision (CV%)Intra-Assay Accuracy (%)Inter-Assay Precision (CV%)Inter-Assay Accuracy (%)
LLOQ 1.08.4104.29.7106.5
LQC 3.05.298.76.197.4
MQC 50.03.8101.34.5102.1
HQC 400.02.999.53.4100.8
Stability Assessments

Analyte stability was evaluated under various stress conditions to mimic routine sample handling[4]. 5-Methyl-3-phenylisothiazole demonstrated excellent stability in human plasma:

  • Bench-top stability: 24 hours at room temperature (Deviation: -3.2%).

  • Freeze-thaw stability: 4 cycles from -80°C to room temperature (Deviation: -4.5%).

  • Long-term stability: 90 days at -80°C (Deviation: -5.1%).

Conclusion

The transition from generic protein precipitation to a highly controlled Solid Phase Extraction (SPE) workflow is critical for the reliable quantification of 5-Methyl-3-phenylisothiazole in plasma. By utilizing a stable isotope-labeled internal standard and optimizing the chromatographic gradient, this method effectively eliminates matrix suppression and meets all stringent accuracy, precision, and stability criteria mandated by the FDA and EMA[2][3].

References

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (May 2018). Available at:[Link]

  • European Medicines Agency (EMA). "Bioanalytical method validation - Scientific guideline." (June 2015). Available at:[Link]

  • IQVIA. "2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations." Available at:[Link]

  • Resolve Mass. "Essential FDA Guidelines for Bioanalytical Method Validation." Available at:[Link]

  • Google Patents. "WO2022227015A1 - Il4i1 inhibitors and methods of use.

Sources

Safety & Regulatory Compliance

Safety

5-Methyl-3-phenylisothiazole proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of 5-Methyl-3-phenylisothiazole As a heterocyclic building block frequently utilized in medicinal chemistry and drug discovery, 5-Methyl-3-phenylisothiazole (CAS: 133...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of 5-Methyl-3-phenylisothiazole

As a heterocyclic building block frequently utilized in medicinal chemistry and drug discovery, 5-Methyl-3-phenylisothiazole (CAS: 13369-71-6) requires stringent handling and disposal protocols[1]. Because the molecular structure contains both nitrogen and sulfur heteroatoms, improper disposal can lead to the release of toxic combustion byproducts, including sulfur oxides (SOx) and nitrogen oxides (NOx).

This guide provides an authoritative, step-by-step operational framework for the compliant disposal of 5-Methyl-3-phenylisothiazole waste, aligning with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations and Occupational Safety and Health Administration (OSHA) standards.

Physicochemical Profile & Waste Classification

Before initiating any disposal protocol, it is critical to understand the material's properties to ensure compatibility with secondary containment and transport mechanisms.

PropertyValue / ClassificationOperational Implication
Chemical Name 5-Methyl-3-phenylisothiazoleStandard nomenclature for waste manifesting.
Molecular Formula C10H9NSContains S and N; dictates incineration requirements[1].
Molecular Weight 175.26 g/mol Used for calculating waste mass/volume ratios[1].
Waste Classification Hazardous Organic Waste (Non-Halogenated, Sulfur-Containing)Must be segregated from halogenated waste and aqueous streams.
Incompatibilities Strong oxidizing agents, strong acidsMixing may cause exothermic reactions or degrade the isothiazole ring.

Operational Disposal Methodology

Laboratory personnel must not attempt to chemically degrade or treat complex heteroaromatic waste on-site unless specifically permitted under a generator accumulation unit exemption for simple neutralizations. The mandatory procedure is collection, segregation, and transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Step 1: Point-of-Generation Segregation

  • Action: Segregate 5-Methyl-3-phenylisothiazole waste (including solvent mixtures containing the compound) into dedicated "Non-Halogenated Organic Waste" streams.

  • Causality: Because the molecule contains sulfur but no halogens, mixing it with chlorinated solvents (like dichloromethane) unnecessarily increases the cost and complexity of disposal. Halogenated waste requires different incineration temperatures and scrubbing mechanisms to prevent dioxin formation.

Step 2: Containment and Primary Packaging

  • Action: Collect the waste in high-density polyethylene (HDPE) or amber glass carboys. Ensure the container is equipped with a vented cap if there is any risk of vapor pressure buildup from associated solvents.

  • Causality: HDPE and glass provide superior chemical resistance against organic solvents typically used to dissolve isothiazoles, preventing container degradation and secondary spills.

Step 3: RCRA-Compliant Labeling and Accumulation

  • Action: Immediately affix a compliant "Hazardous Waste" label to the container upon the first drop of waste entering it. The label must explicitly list the chemical constituents (e.g., "Contains: 5-Methyl-3-phenylisothiazole, Ethyl Acetate, Hexanes") and the accumulation start date.

  • Causality: EPA regulations (40 CFR sections 262.15-17) dictate strict accumulation time limits based on your facility's generator status (e.g., 90 days for Large Quantity Generators, 180 days for Small Quantity Generators). Accurate dating ensures regulatory compliance and prevents fines.

Step 4: Manifesting and TSDF Transfer

  • Action: Utilize the EPA Hazardous Waste Manifest System to track the waste from your facility to the off-site management facility.

  • Causality: The ultimate disposal method for 5-Methyl-3-phenylisothiazole is high-temperature commercial incineration[2]. The TSDF utilizes rotary kiln incinerators equipped with flue gas desulfurization (FGD) scrubbers. The scrubbers use alkaline slurries (like limestone) to neutralize the sulfur dioxide (SO2) generated by the combustion of the isothiazole ring, converting it into harmless calcium sulfate (gypsum).

Spill Response and Decontamination

In the event of an accidental spill during the handling or transfer of 5-Methyl-3-phenylisothiazole:

  • Isolate the Area: Evacuate non-essential personnel and ensure adequate ventilation.

  • Don PPE: Personnel must wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat[2].

  • Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary spill pads). Do not use combustible materials like sawdust.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a designated, sealable hazardous waste container.

  • Decontamination: Wash the spill surface with a mild detergent and water. All overtly contaminated materials (absorbents, gloves, wipes) must be managed and disposed of as hazardous waste[2].

Waste Management Workflow

G N1 Waste Generation (5-Methyl-3-phenylisothiazole) N2 Segregation (S-Containing, Non-Halogenated) N1->N2 N3 Containment & Labeling (HDPE/Glass, RCRA Compliant) N2->N3 N4 Manifest & Transport (To Licensed TSDF) N3->N4 N5 High-Temp Incineration (Flue Gas Desulfurization) N4->N5

Workflow for the segregation, containment, and TSDF incineration of sulfur-containing organic waste.

References

  • U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA). MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. Retrieved from:[Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from:[Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from:[Link]

Sources

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